molecular formula C22H30Cl4N2 B073026 AY 9944 CAS No. 1245-84-7

AY 9944

货号: B073026
CAS 编号: 1245-84-7
分子量: 464.3 g/mol
InChI 键: NRVIEWRSGDDWHP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AY 9944 is a potent, selective, and non-competitive inhibitor of 7-dehydrocholesterol reductase (DHCR7), the final enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. By inhibiting DHCR7, this compound effectively blocks the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol, leading to the accumulation of 7-DHC and a depletion of cellular cholesterol. This unique mechanism of action makes it an invaluable research tool for modeling Smith-Lemli-Opitz syndrome (SLOS), a human genetic disorder caused by DHCR7 mutations. Furthermore, the accumulation of 7-DHC and other cholesterol precursors has been shown to inhibit the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and oncogenesis. Consequently, this compound is extensively used in studies investigating the intricate relationship between cholesterol metabolism, developmental biology, and cancer research, particularly in the context of Hh-dependent malignancies. Its ability to modulate sterol balance provides a powerful means to dissect the roles of specific sterols in membrane structure, signal transduction, and cell fate determination.

属性

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28Cl2N2.2ClH/c23-21-7-3-1-5-19(21)15-25-13-17-9-11-18(12-10-17)14-26-16-20-6-2-4-8-22(20)24;;/h1-8,17-18,25-26H,9-16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVIEWRSGDDWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNCC2=CC=CC=C2Cl)CNCC3=CC=CC=C3Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10957874, DTXSID50924843
Record name AY-9944
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-[Cyclohexane-1,4-diylbis(methylene)]bis[1-(2-chlorophenyl)methanamine]--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366-93-8, 1245-84-7
Record name AY-9944
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Cyclohexanebis(methylamine), N,N'-bis(2-chlorobenzyl)-, dihydrochloride, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001245847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AY-9944
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-[Cyclohexane-1,4-diylbis(methylene)]bis[1-(2-chlorophenyl)methanamine]--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AY 9944
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

what is the mechanism of action of AY 9944

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of AY-9944

Introduction

AY-9944, chemically identified as trans-1,4-bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, is a well-characterized experimental compound extensively used in biomedical research to investigate the cholesterol biosynthesis pathway.[1] Its primary utility lies in its potent and specific inhibition of 7-dehydrocholesterol (B119134) reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol synthesis.[2][3][4] This targeted inhibition induces a biochemical state that mimics Smith-Lemli-Opitz Syndrome (SLOS), a severe autosomal recessive disorder caused by mutations in the DHCR7 gene.[1][5][6] Consequently, AY-9944 serves as an invaluable pharmacological tool for creating animal models of SLOS, enabling detailed study of the syndrome's pathophysiology and the exploration of potential therapeutic interventions.[7][8][9]

Core Mechanism of Action: Inhibition of DHCR7

The principal mechanism of action of AY-9944 is the direct inhibition of 7-dehydrocholesterol reductase (DHCR7).[3][10] DHCR7 is an NADPH-dependent enzyme that catalyzes the reduction of the C7-C8 double bond in 7-dehydrocholesterol (7-DHC) to produce cholesterol.[4][6] This is the final step in the biosynthesis of cholesterol. By inhibiting DHCR7, AY-9944 effectively blocks this conversion, leading to two primary biochemical consequences:

  • Accumulation of 7-Dehydrocholesterol (7-DHC): The substrate of the blocked enzyme, 7-DHC, accumulates in cells, tissues, and serum.[11][12]

  • Depletion of Cholesterol: The end-product of the pathway, cholesterol, is significantly reduced (hypocholesterolemia).[2][12]

This dual effect—accumulation of a precursor sterol and deficiency of the final product—is the hallmark of both AY-9944 action and the pathophysiology of SLOS.[1] The accumulation of 7-DHC and its oxidized derivatives (oxysterols) is thought to be a major contributor to the cellular toxicity and developmental abnormalities observed in SLOS.[7][13]

Dose-Dependent Effects and Secondary Targets

The inhibitory profile of AY-9944 is dose-dependent. At low nanomolar concentrations, its action is highly specific to DHCR7. However, at higher concentrations, it can affect other enzymes in the sterol biosynthesis pathway.

  • Low Concentrations (1-10 nM): Primarily inhibits DHCR7, leading to increased levels of 7-DHC and 7-dehydrodesmosterol (B141393) (7-DHD).[14][15]

  • High Concentrations (>100 nM): In addition to DHCR7, AY-9944 inhibits DHCR14. This leads to a decrease in the previously accumulated 7-DHC and 7-DHD, and a corresponding increase in upstream precursors such as 14-dehydrozymosterol.[14][15]

  • Very High Doses: May also inhibit the sterol Δ8-Δ7 isomerase (EBP), causing the accumulation of other sterol intermediates.[2][11]

Quantitative Data

The inhibitory potency and biological effects of AY-9944 have been quantified in various experimental systems.

ParameterValueSystem / Cell LineReference(s)
IC₅₀ for DHCR7 13 nMRecombinant human enzyme[2][3][16]
IC₅₀ for VSV Titer ~10 nMNeuro2a cells[14]
Sterol IC₅₀ ~1-10 nMNeuro2a cells[14]
Effective Concentration 5-10 nMHuman Fibroblasts (mimics severe SLOS profile)[17]

Table 1: In Vitro Inhibitory Concentrations of AY-9944.

Animal ModelDosage / AdministrationKey Outcome(s)Reference(s)
Rat7.5 mg/kg (i.h.) from postnatal day 2Reduces brain cholesterol levels.[2]
Rat25 mg/kg (s.c.)Induces accumulation of 7-DHC.[3]
RatLong-term feedingLowers cholesterol and increases 7-DHC in serum, liver, adrenals, and brain.[12]

Table 2: In Vivo Effects of AY-9944 Administration.

Signaling Pathway Diagrams

Cholesterol_Biosynthesis_Inhibition substance substance enzyme enzyme inhibitor inhibitor pathway_label Kandutsch-Russell Cholesterol Biosynthesis Pathway Lanosterol Lanosterol 14-dehydrozymosterol 14-dehydrozymosterol Lanosterol->14-dehydrozymosterol ...multiple steps Zymostenol Zymostenol 14-dehydrozymosterol->Zymostenol DHCR14 Lathosterol Lathosterol Zymostenol->Lathosterol Isomerase (EBP) 7-Dehydrocholesterol (7-DHC) 7-Dehydrocholesterol (7-DHC) Lathosterol->7-Dehydrocholesterol (7-DHC) SC5D Cholesterol Cholesterol 7-Dehydrocholesterol (7-DHC)->Cholesterol DHCR7 DHCR14 DHCR14 EBP Isomerase (EBP) SC5D SC5D DHCR7 DHCR7 AY9944 AY-9944 AY9944->DHCR14 Inhibition at >100 nM AY9944->DHCR7 Potent Inhibition (IC50 = 13 nM)

Caption: Inhibition of the cholesterol biosynthesis pathway by AY-9944.

Logical_Relationship cause cause effect1 effect1 effect2 effect2 consequence consequence application application A AY-9944 Administration B Inhibition of DHCR7 Enzyme A->B causes C Accumulation of 7-Dehydrocholesterol (7-DHC) B->C leads to D Depletion of Cholesterol B->D leads to E Biochemical Phenotype of SLOS C->E D->E F Pharmacological Model for Smith-Lemli-Opitz Syndrome (SLOS) E->F enables use as

Caption: Causal chain of AY-9944's mechanism and application.

Experimental Protocols

Determination of Sterol Profiles in Cultured Cells

This protocol describes the methodology for analyzing changes in cellular sterol composition following treatment with AY-9944, a key experiment to confirm its mechanism of action.

a. Cell Culture and Treatment:

  • Cell Line: Neuroblastoma (Neuro2a) or human hepatocellular carcinoma (Huh-7) cells are commonly used.[11][14]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare a stock solution of AY-9944 in a suitable solvent (e.g., sterile water).[3] When cells reach 70-80% confluency, replace the medium with fresh medium containing AY-9944 at desired concentrations (e.g., a dose-response range from 1 nM to 1 µM). Include a vehicle-only control.

  • Incubation: Incubate the treated cells for a specified period, typically 15 to 24 hours.[2][14]

b. Lipid Extraction:

  • After incubation, wash cells with phosphate-buffered saline (PBS).

  • Scrape cells into a solvent mixture for lipid extraction, commonly a chloroform:methanol solution (e.g., 2:1 v/v), containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation of sterols.[13]

  • Include an internal standard (e.g., epicoprostanol) for quantification.

  • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

  • Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

c. Derivatization and Analysis:

  • Saponify the lipid extract using methanolic KOH to release sterols from their esterified forms.

  • Extract the non-saponifiable lipids (containing free sterols) into a solvent like hexane.

  • To prepare for gas chromatography, derivatize the sterols by silylating the hydroxyl group. This is typically done by adding a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heating at 60°C for 30 minutes.

  • Analyze the derivatized sterols using Gas Chromatography-Mass Spectrometry (GC-MS). The different sterols (cholesterol, 7-DHC, etc.) will have distinct retention times and mass fragmentation patterns, allowing for their identification and quantification relative to the internal standard.

In Vitro DHCR7 Enzyme Inhibition Assay

This protocol outlines a method to determine the IC₅₀ value of AY-9944 for its primary target, DHCR7.

a. Enzyme Source:

  • Use recombinant human DHCR7 expressed in a suitable system, such as yeast (S. cerevisiae) or insect cells, which allows for the production of purified, active enzyme.[3] Microsomal fractions from these cells are typically used as the enzyme source.

b. Assay Conditions:

  • Reaction Buffer: Prepare a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing necessary cofactors.

  • Substrate: Prepare the substrate, 7-dehydrocholesterol, dissolved in a carrier molecule like hydroxypropyl-β-cyclodextrin to ensure its solubility in the aqueous buffer.[11]

  • Cofactor: DHCR7 requires NADPH for its reductase activity. Add NADPH to the reaction mixture.

c. Inhibition Assay:

  • Set up a series of reactions in microtiter plates or microcentrifuge tubes.

  • To each reaction, add the enzyme preparation, reaction buffer, and varying concentrations of AY-9944 (typically a serial dilution from picomolar to micromolar ranges).

  • Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the 7-DHC substrate and NADPH.

  • Allow the reaction to proceed for a fixed time (e.g., 30-60 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution, such as a strong base (e.g., ethanolic KOH) or an organic solvent mixture.

d. Product Quantification and Data Analysis:

  • Extract the sterols from the reaction mixture as described in the sterol profiling protocol (Protocol 1b).

  • Quantify the amount of cholesterol produced using LC-MS/MS or GC-MS.

  • Calculate the percentage of inhibition for each AY-9944 concentration relative to a no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which is the concentration of AY-9944 that reduces enzyme activity by 50%.[18]

Experimental_Workflow step step reagent reagent analysis analysis A 1. Cell Culture (e.g., Neuro2a) B 2. Treatment A->B C 3. Lipid Extraction (Folch Method) B->C D 4. Saponification & Derivatization C->D E 5. GC-MS Analysis D->E F Data Interpretation: Sterol Profile Changes E->F AY9944 AY-9944 AY9944->B Solvents Chloroform/ Methanol Solvents->C BSTFA BSTFA BSTFA->D

Caption: Workflow for analyzing cellular sterol profiles after AY-9944 treatment.

Conclusion

The mechanism of action of AY-9944 is centered on its potent and specific inhibition of DHCR7, the enzyme responsible for the final step of cholesterol synthesis. This action leads to a predictable and quantifiable decrease in cholesterol and an accumulation of 7-dehydrocholesterol, effectively creating a pharmacological model of Smith-Lemli-Opitz Syndrome. Its dose-dependent effects and well-characterized biochemical consequences make AY-9944 an essential tool for researchers in the fields of sterol metabolism, neurodevelopment, and genetic disorders, facilitating a deeper understanding of the critical roles of cholesterol in biology.

References

AY-9944 as a DHCR7 Inhibitor: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of AY-9944, a potent and specific small molecule inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. By blocking the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol, AY-9944 serves as a critical tool for inducing a biochemical phenotype that mimics the human genetic disorder Smith-Lemli-Opitz Syndrome (SLOS). This document details the mechanism of action of AY-9944, its quantitative effects on sterol profiles in vitro and in vivo, comprehensive experimental protocols for its use in disease modeling and sterol analysis, and its profound impact on critical cellular signaling pathways, notably the Hedgehog pathway. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams to facilitate understanding.

Introduction and Mechanism of Action

AY-9944, chemically known as trans-1,4-bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride (B599025), is a selective inhibitor of 7-dehydrocholesterol reductase (DHCR7)[1][2]. DHCR7 is a critical enzyme that catalyzes the NADPH-dependent reduction of the C7-C8 double bond in 7-DHC to synthesize cholesterol[1][3]. The inhibition of this final step in the cholesterol biosynthesis pathway leads to two primary biochemical consequences: a significant reduction in endogenous cholesterol levels and a pathological accumulation of the precursor, 7-DHC, and its metabolites in tissues and fluids[4][5][6].

The high specificity and potency of AY-9944 make it an invaluable pharmacological tool. It exhibits a strong inhibitory effect on DHCR7 with an IC50 value of approximately 13 nM[4][7][8][9]. This potent activity allows for the reliable induction of a SLOS-like state in animal models, providing a platform to study the pathophysiology of the disease and to test potential therapeutic interventions[2][10]. At higher concentrations, AY-9944 may exhibit off-target effects, including the inhibition of other enzymes in the sterol pathway such as Δ14-reductase, leading to the accumulation of other sterol intermediates[9].

cluster_pathway Cholesterol Biosynthesis Pathway (Final Step) cluster_inhibitor Inhibitor Action Acetyl-CoA Acetyl-CoA HMG-CoA_Reductase HMG-CoA Reductase (Statin Target) Acetyl-CoA->HMG-CoA_Reductase ...multiple steps... Lanosterol Lanosterol HMG-CoA_Reductase->Lanosterol ...multiple steps... Seven_DHC 7-Dehydrocholesterol (7-DHC) Lanosterol->Seven_DHC ...multiple steps... DHCR7 DHCR7 Enzyme (7-Dehydrocholesterol Reductase) Seven_DHC->DHCR7 Cholesterol Cholesterol DHCR7->Cholesterol AY9944 AY-9944 AY9944->DHCR7 Inhibits (IC50 = 13 nM)

Fig 1. Mechanism of AY-9944 action on the cholesterol biosynthesis pathway.

Quantitative Data on AY-9944 Efficacy

The administration of AY-9944 profoundly alters sterol composition in both cell culture and animal models. The primary outcome is a shift in the 7-DHC to cholesterol ratio, which is the key biochemical marker for SLOS.

Table 1: In Vitro Efficacy of AY-9944
ParameterValueCell Type/SystemReference
IC5013 nMRecombinant human DHCR7 expressed in yeast[1][4][7][8][9]
Table 2: In Vivo Effects of AY-9944 on Sterol Ratios in Rat Models
Animal ModelTreatment DurationTissue7-DHC / Cholesterol Molar RatioReference
Sprague-Dawley Rat1 Postnatal MonthBrain≥ 4:1[4][8]
Sprague-Dawley Rat1 Postnatal MonthRetina≥ 4:1[8]
Sprague-Dawley Rat1 Postnatal MonthLiver≥ 4:1[4][8]
Sprague-Dawley Rat1 Postnatal MonthSerum≥ 4:1[4][8]
Sprague-Dawley Rat3 Postnatal MonthsLiver> 11:1[4][8]
Sprague-Dawley Rat3 Postnatal MonthsSerum> 11:1[4][8]
Sprague-Dawley Rat3 Postnatal MonthsRetina~ 7:1[8]

Impact on the Hedgehog Signaling Pathway

The consequences of DHCR7 inhibition extend beyond sterol imbalance, critically impacting developmental signaling pathways. The Sonic Hedgehog (Hh) pathway is particularly vulnerable due to its intrinsic dependence on cholesterol. The disruption occurs via a dual mechanism:

  • Cholesterol Depletion: Normal Hh signaling requires cholesterol for two key processes. First, the Hh ligand itself undergoes covalent modification with cholesterol for its proper function and transport. Second, the essential Hh pathway transmembrane protein, Smoothened (SMO), requires cholesterol in the ciliary membrane for its activation and localization. AY-9944-induced cholesterol deficiency impairs both of these processes, thus attenuating the signaling cascade[1][11].

  • Direct SMO Inhibition by 7-DHC Metabolites: The accumulation of 7-DHC leads to its non-enzymatic oxidation, forming various oxysterols. A specific B-ring oxysterol, 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), has been identified as a direct antagonist of SMO[7][11]. This molecule binds to SMO at a site distinct from other known inhibitors (like cyclopamine) and agonists, actively suppressing pathway activation[7]. This provides a secondary, potent mechanism by which AY-9944 inhibits Hh signaling.

cluster_normal Normal Hedgehog Signaling cluster_inhibited Hedgehog Signaling Disruption by DHCR7 Inhibition Shh Shh Ligand Chol_mod Cholesterol Modification Shh->Chol_mod Requires PTCH1 Patched-1 (PTCH1) Chol_mod->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits Cilium Primary Cilium SMO->Cilium Translocates to GLI GLI Transcription Factors Cilium->GLI Activates Target_Genes Target Gene Expression GLI->Target_Genes AY9944 AY-9944 DHCR7 DHCR7 AY9944->DHCR7 Chol_dep Cholesterol Depletion DHCR7->Chol_dep Causes Seven_DHC 7-DHC Accumulation DHCR7->Seven_DHC Causes SMO_i Smoothened (SMO) Chol_dep->SMO_i Prevents Activation DHCEO DHCEO & other Oxysterols Seven_DHC->DHCEO DHCEO->SMO_i Directly Inhibits GLI_i GLI Inactive SMO_i->GLI_i Target_Genes_i Target Gene Expression Blocked GLI_i->Target_Genes_i

Fig 2. Disruption of Hedgehog signaling by AY-9944-mediated DHCR7 inhibition.

Key Experimental Protocols

The following protocols are representative methodologies for the use of AY-9944 in research, based on established practices in the field.

Protocol 1: Induction of a SLOS Fetal Model in Pregnant Rats

This protocol describes the oral administration of AY-9944 to pregnant Sprague-Dawley rats to induce a SLOS-like phenotype in the developing fetuses[2][10].

Materials:

  • AY-9944 dihydrochloride

  • Vehicle: Sterile water or 0.9% saline

  • Timed-pregnant Sprague-Dawley rats

  • Animal scale

  • Oral gavage needles (flexible-tipped or stainless steel, appropriate size for rats)

  • Syringes

Procedure:

  • Dose Preparation: AY-9944 is water-soluble[1]. Prepare the dosing solution by dissolving AY-9944 dihydrochloride in sterile water to the desired concentration (e.g., 15 mg/mL for a 75 mg/kg dose in a 250g rat receiving 1.25 mL). Prepare fresh daily.

  • Animal Handling: Acclimate timed-pregnant rats to handling for several days prior to dosing. The day a sperm plug is observed is designated as gestation day 1 (D1).

  • Dosing: On gestation day 3 (D3), weigh the pregnant rat to calculate the precise volume of the dosing solution needed[2]. A typical teratogenic dose is 75 mg/kg[10].

  • Administration:

    • Securely restrain the rat.

    • Measure the gavage needle length from the rat's nose to the last rib to prevent stomach perforation.

    • Gently insert the gavage needle into the diastema and advance it along the upper palate into the esophagus. The tube should pass smoothly without resistance.

    • Administer the calculated volume via a single, smooth oral gavage.

  • Post-Procedure Monitoring: Return the animal to its cage and monitor for any signs of distress for at least 15-30 minutes. Continue daily monitoring throughout the gestation period.

  • Sample Collection: At the desired embryonic or fetal time point (e.g., D21), euthanize the dam according to approved protocols and harvest fetuses and maternal tissues for subsequent analysis.

Protocol 2: Sterol Extraction and Quantification from Brain Tissue by GC-MS

This protocol provides a general workflow for the analysis of cholesterol and 7-DHC from brain tissue of AY-9944-treated animals.

Materials:

  • Brain tissue (flash-frozen in liquid nitrogen)

  • Internal Standards (e.g., d7-cholesterol, d7-7-DHC)

  • Chloroform, Methanol (HPLC grade)

  • Potassium Hydroxide (KOH) for saponification

  • Hexane (B92381)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS)

  • Tissue homogenizer

  • Centrifuge

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Homogenization and Extraction:

    • Weigh a frozen brain tissue sample (~50-100 mg).

    • Add the tissue to a homogenizer tube with a 2:1 (v/v) mixture of chloroform:methanol. Add a known amount of internal standards.

    • Homogenize thoroughly until no visible tissue remains.

    • Add water or saline to induce phase separation (modified Bligh-Dyer extraction). Vortex vigorously.

    • Centrifuge to pellet debris and separate the aqueous (upper) and organic (lower) phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Saponification (to hydrolyze sterol esters):

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the dried lipids in an ethanolic KOH solution.

    • Heat at 60-90°C for 1-2 hours to hydrolyze ester bonds.

  • Non-saponifiable Lipid Re-extraction:

    • After cooling, add water and re-extract the neutral sterols (cholesterol, 7-DHC) into hexane.

    • Vortex and centrifuge. Collect the upper hexane layer. Repeat the extraction 2-3 times.

    • Pool the hexane fractions and dry completely under nitrogen.

  • Derivatization:

    • To the dried sterol extract, add a silylating agent (e.g., BSTFA + 1% TMCS) and pyridine (B92270) or another suitable solvent.

    • Heat at 60-70°C for 1 hour to create trimethylsilyl (B98337) (TMS) ethers of the sterols, which are more volatile and suitable for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • GC Conditions (Typical): Use a capillary column (e.g., Agilent DB-5ms). Start with an oven temperature of ~180°C, hold for 2 min, then ramp up to ~280-300°C.

    • MS Conditions: Operate in Selective Ion Monitoring (SIM) mode to quantify specific ions for cholesterol-TMS and 7-DHC-TMS relative to their deuterated internal standards.

  • Quantification: Calculate the concentration of each sterol by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve.

cluster_workflow Workflow: SLOS Model Generation and Analysis cluster_analysis_steps Analysis Steps start Select Timed-Pregnant Sprague-Dawley Rats prepare Prepare AY-9944 in Aqueous Vehicle start->prepare administer Administer Single Oral Dose (e.g., 75 mg/kg on Gestation Day 3) prepare->administer gestate Monitor During Gestation administer->gestate harvest Harvest Fetal and Maternal Tissues gestate->harvest analysis Biochemical & Phenotypic Analysis harvest->analysis sterol Sterol Quantification (GC-MS) analysis->sterol path Histopathology analysis->path gene Gene Expression (e.g., Hh targets) analysis->gene

References

The Impact of AY-9944 on the Cholesterol Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AY-9944, a potent hypocholesterolemic agent, serves as a critical tool in the study of cholesterol metabolism and the pathophysiology of related genetic disorders. This technical guide provides an in-depth analysis of the effects of AY-9944 on the cholesterol biosynthesis pathway, with a focus on its mechanism of action, quantitative effects on sterol levels, and detailed experimental protocols for its use in research settings. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the comprehensive knowledge required to effectively utilize AY-9944 as a research tool.

Mechanism of Action of AY-9944

AY-9944 is a specific and potent inhibitor of the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7).[1][2][3] DHCR7 catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, which is the reduction of 7-dehydrocholesterol (7-DHC) to cholesterol.[4] By inhibiting DHCR7, AY-9944 effectively blocks the production of cholesterol, leading to a significant accumulation of its immediate precursor, 7-DHC, and a corresponding decrease in cellular and systemic cholesterol levels.[3][5] This biochemical phenotype closely mimics that of Smith-Lemli-Opitz syndrome (SLOS), a human autosomal recessive disorder caused by mutations in the DHCR7 gene.[3][6][7] Consequently, AY-9944 is widely used to create animal and cellular models of SLOS, providing a valuable platform for studying the disease's pathogenesis and evaluating potential therapeutic interventions.[3][6][7] The IC50 value for AY-9944's inhibition of human DHCR7 has been determined to be 13 nM.[1][2] At higher concentrations, AY-9944 has also been reported to inhibit other enzymes in the cholesterol biosynthesis pathway, such as sterol Δ8-Δ7 isomerase.[1]

Quantitative Effects of AY-9944 on Sterol Levels

The administration of AY-9944 leads to profound and measurable changes in the sterol profiles of various tissues and cells. The primary effects are a dose-dependent decrease in cholesterol and a significant accumulation of 7-DHC. The following tables summarize the quantitative data from studies using rat models and cultured cells.

Table 1: Effect of AY-9944 on Sterol Levels in Rat Tissues

TissueTreatment DetailsCholesterol (µg/g or µg/mL)7-Dehydrocholesterol (7-DHC) (µg/g or µg/mL)7-DHC/Cholesterol RatioReference
Serum Long-Evans rats, 7.5 mg/kg i.h. every 6 days from postnatal day 2 to 20DecreasedIncreased-[1]
Liver Long-Evans rats, 7.5 mg/kg i.h. every 6 days from postnatal day 2 to 20DecreasedIncreased-[1]
Brain Long-Evans rats, 7.5 mg/kg i.h. every 6 days from postnatal day 2 to 20ReducedIncreased-[1]
Serum Sprague-Dawley rats, oral gavage, gestation day 3~11 mg/dl (on day 9)~11 mg/dl (on day 9)~1[8]
Liver Sprague-Dawley rats treated with AY9944~1/20 of controlDominant sterol~20[9]
Serum Sprague-Dawley rats treated with AY9944~4.0 ± 1.1~71.2 ± 7.5~18[9]
Brain Sprague-Dawley rats treated with AY9944~1.4 ± 0.3~7.9 ± 0.2~5.7[9]

Table 2: Effect of AY-9944 on Sterol Levels in Cultured Cells

Cell LineAY-9944 ConcentrationTreatment DurationEffect on 7-DHC LevelsEffect on Cholesterol LevelsReference
Keratinocytes1 µg/mL15 hoursAccumulation of 7-DHC-[1]
HCT-8 and RD cells15, 30 µM2 hours (pretreatment)-Reduced EV-A71 VP1 protein (indirectly related to cholesterol)[1]
Neuro2a cells1-10 nM24 hoursDose-dependent increaseDecrease in desmosterol[10][11]
Neuro2a cells>100 nM24 hoursIncrease in 14-dehydrozymostenol and 14-dehydrozymosterol at the expense of 7-DHC-[10]
Huh-7 cells10-100 nM-Selective increase in 7-DHCModest decrease[12]
Huh-7 cells300-1000 nM-Increase in 14-dehydrozymostenol-[12]

Experimental Protocols

This section provides detailed methodologies for key experiments involving AY-9944.

In Vivo Model: Induction of Smith-Lemli-Opitz Syndrome Phenotype in Rats

This protocol describes the administration of AY-9944 to rats to create a well-established animal model of SLOS.

Materials:

  • AY-9944 dihydrochloride (B599025)

  • Vehicle (e.g., sterile water for injection)

  • Sprague-Dawley or Long-Evans rats (pregnant females for teratogenic studies or young pups for postnatal studies)

  • Gavage needles or syringes for injection

Procedure:

  • Preparation of AY-9944 Solution: Dissolve AY-9944 dihydrochloride in the appropriate vehicle to the desired concentration (e.g., for a 7.5 mg/kg dose in a 200g rat, dissolve 1.5 mg in a suitable volume for administration).

  • Administration:

    • Oral Gavage (for inducing teratogenic effects): Administer a single oral dose of AY-9944 to pregnant rats on a specific gestation day (e.g., day 3 or 7) to study developmental defects.[6][8]

    • Intraperitoneal or Subcutaneous Injection (for postnatal studies): Administer AY-9944 to rat pups via intraperitoneal or subcutaneous injection at regular intervals (e.g., every 6 days) to study the long-term biochemical and pathological consequences.[1]

  • Monitoring: Monitor the animals for any signs of toxicity. For developmental studies, collect embryos or fetuses at specific time points. For postnatal studies, tissues and blood can be collected after a specified duration of treatment.

  • Tissue and Sample Collection: At the end of the experiment, euthanize the animals and collect blood and tissues of interest (e.g., liver, brain, serum). Store samples appropriately (e.g., at -80°C) until analysis.

Sterol Extraction and Analysis from Tissues and Cells using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for extracting and quantifying sterols from biological samples.

Materials:

  • Homogenizer

  • Solvents: Chloroform (B151607), Methanol (B129727), Hexane

  • Internal standards (e.g., epicoprostanol, deuterated cholesterol)

  • Saponification reagent (e.g., ethanolic potassium hydroxide)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Homogenization: Homogenize tissue samples in an appropriate buffer. For cultured cells, they can be scraped and pelleted.

  • Lipid Extraction: Perform a lipid extraction using the Bligh and Dyer method.[7] This involves adding a mixture of chloroform and methanol to the sample to separate the lipids into an organic phase.

  • Saponification: To hydrolyze sterol esters to free sterols, treat the lipid extract with an ethanolic potassium hydroxide (B78521) solution and heat.

  • Extraction of Non-saponifiable Lipids: After saponification, extract the non-saponifiable lipids (containing the free sterols) with a non-polar solvent like hexane.

  • Derivatization: Evaporate the solvent and derivatize the sterols by adding a silylating agent such as BSTFA and heating. This step makes the sterols more volatile for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The different sterols will be separated based on their retention times on the GC column and identified and quantified based on their mass spectra. Use internal standards for accurate quantification.

In Vitro DHCR7 Enzyme Activity Assay

This protocol describes a method to measure the activity of DHCR7 in liver microsomes and assess the inhibitory effect of AY-9944.

Materials:

  • Liver microsomes (can be prepared from control or treated animals)

  • 7-dehydrocholesterol (substrate) or a suitable analog like ergosterol (B1671047)

  • NADPH (cofactor)

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • AY-9944 (inhibitor)

  • Stopping solution (e.g., ethanolic KOH for saponification)

  • HPLC system for product analysis

Procedure:

  • Microsome Preparation: Isolate microsomes from liver tissue by differential centrifugation.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, liver microsomes, and NADPH.

  • Inhibitor Addition: For inhibitor studies, pre-incubate the microsomes with various concentrations of AY-9944 for a specific time before adding the substrate.

  • Initiation of Reaction: Start the reaction by adding the substrate (7-DHC or ergosterol).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stopping solution, which can also initiate the saponification step for subsequent sterol analysis.

  • Product Analysis: Extract the sterols as described in the GC-MS protocol. Analyze the conversion of the substrate to its product (e.g., 7-DHC to cholesterol, or ergosterol to brassicasterol) using HPLC or GC-MS.

  • Data Analysis: Calculate the enzyme activity as the rate of product formation. For inhibition studies, determine the IC50 value of AY-9944 by plotting the enzyme activity against the inhibitor concentration.

Mandatory Visualizations

Cholesterol_Biosynthesis_Pathway AY9944 AY9944 7-Dehydrocholesterol 7-Dehydrocholesterol AY9944->7-Dehydrocholesterol Lathosterol Lathosterol

Experimental_Workflow Model Model Treatment Treatment Model->Treatment Sampling Sampling Treatment->Sampling Extraction Extraction Sampling->Extraction Saponification Saponification Extraction->Saponification Derivatization Derivatization Saponification->Derivatization GCMS GCMS Derivatization->GCMS Quantification Quantification GCMS->Quantification Conclusion Conclusion Quantification->Conclusion

Conclusion

AY-9944 is an invaluable pharmacological tool for investigating the cholesterol biosynthesis pathway and modeling disorders such as Smith-Lemli-Opitz syndrome. Its specific inhibition of DHCR7 provides a robust and reproducible method for studying the consequences of impaired cholesterol synthesis and 7-DHC accumulation. This technical guide has provided a comprehensive overview of AY-9944, including its mechanism of action, quantitative effects on sterol metabolism, and detailed experimental protocols. By utilizing the information and methodologies outlined in this document, researchers can further unravel the complexities of cholesterol homeostasis and develop novel therapeutic strategies for related diseases.

References

The AY 9944 Protocol: A Technical Guide to Inducing 7-Dehydrocholesterol Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AY 9944, a potent and specific inhibitor of 7-dehydrocholesterol (B119134) (7-DHC) reductase (DHCR7). Through the targeted inhibition of this key enzyme in the cholesterol biosynthesis pathway, this compound serves as an invaluable tool for inducing the accumulation of 7-DHC, thereby creating robust cellular and animal models for studying Smith-Lemli-Opitz Syndrome (SLOS) and investigating the downstream effects of altered sterol metabolism. This guide details the mechanism of action of this compound, presents quantitative data on its effects, outlines experimental protocols for its use, and visualizes the associated biochemical pathways.

Mechanism of Action of this compound

This compound is a specific inhibitor of the enzyme 7-dehydrocholesterol Δ7-reductase (DHCR7), which catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis—the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[1][2][3] The inhibition of DHCR7 by this compound leads to a decrease in cellular cholesterol levels and a corresponding accumulation of the precursor, 7-DHC.[1][4] this compound exhibits a high potency, with an in vitro IC50 of 13 nM for DHCR7.[1][3] At higher concentrations (above 100 nM in Neuro2a cells), this compound can also inhibit other enzymes in the cholesterol biosynthesis pathway, such as Δ14-sterol reductase (DHCR14), leading to a more complex sterol profile with the accumulation of earlier precursors like 14-dehydrozymosterol.[5][6]

The accumulation of 7-DHC and its subsequent oxidative metabolites, known as oxysterols, can have significant downstream effects on various cellular signaling pathways.[7][8][9] These include the Hedgehog (Hh) and Wnt signaling pathways, which are crucial for embryonic development.[8][9][10] Furthermore, the altered sterol composition can impact cellular processes such as ferroptosis, a form of programmed cell death.[11]

Quantitative Data on this compound-Induced 7-DHC Accumulation

The following tables summarize quantitative data from various studies on the effects of this compound on 7-DHC and cholesterol levels in different experimental models.

Table 1: In Vitro Dose-Response Effects of this compound on Sterol Levels in Neuro2a Cells

This compound ConcentrationEffect on 7-DHC LevelsEffect on Precursor Sterols (e.g., 14-dehydrozymosterol)Reference
1 - 10 nMIncreaseNo significant change[5][6]
> 100 nMDecrease (relative to peak at 1-10 nM)Increase[5][6]
100 nMOver 40-fold increase in 7-DHC (from 0.08 to 3.2 ng/µg protein)Lowered levels of desmosterol (B1670304) and lanosterol[7]

Table 2: In Vivo Effects of this compound on Sterol Levels in Rats

This compound DosageAnimal ModelTissue/FluidKey FindingsReference
7.5 mg/kg (i.h. every 6 days)Long-Evans hooded ratsBrain, Plasma, LiverReduced brain cholesterol and increased 7-DHC. More severe effects on plasma and liver sterols in female rats.[1]
Oral administration on gestation day 3Pregnant RatsSerumRapid >50% reduction in cholesterol by day 6 with accumulation of 7-DHC, 8-DHC, and trienols. 7-DHC reached a maximum from day 9 to 12, equaling cholesterol levels on day 9 (11 mg/dl).[12]
25 mg/kgC57BL/6J male miceLiver, SerumIncreased 7-DHC levels in both liver tissue and serum.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound to induce and measure 7-DHC accumulation.

In Vitro Induction of 7-DHC Accumulation in Cell Culture

Objective: To induce the accumulation of 7-DHC in a neuroblastoma cell line (Neuro2a) using this compound.

Materials:

  • Neuro2a cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • N2 supplement

  • This compound stock solution (in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate Neuro2a cells at a density of 5 x 10⁴ cells/cm² in DMEM supplemented with 10% FBS.[13]

  • Cell Adherence: Allow cells to adhere and grow for 24 hours.

  • Serum Starvation and Treatment: Replace the growth medium with serum-free medium (DMEM with N2 supplement) containing the desired concentration of this compound (e.g., 10 nM for selective DHCR7 inhibition or higher concentrations to study broader effects).[13] A vehicle control (e.g., DMSO) should be run in parallel.

  • Incubation: Incubate the cells for the desired duration (e.g., 48 hours).[13]

  • Cell Harvesting: Wash the cells with cold PBS and centrifuge at 1,000 rpm for 10 minutes at 4°C.[13]

  • Storage: Store the cell pellets at -80°C until lipid extraction and analysis.[13]

Quantification of 7-Dehydrocholesterol by LC-MS/MS

Objective: To accurately quantify the levels of 7-DHC and other sterols in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with PTAD derivatization.

Materials:

  • Cell pellets or tissue homogenates

  • Folch solution (chloroform:methanol, 2:1 v/v)

  • Deuterium-labeled internal standards (e.g., d7-7-DHC)

  • 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution in methanol

  • HPLC grade solvents

Procedure:

  • Lipid Extraction:

    • To the sample (e.g., 10 µL of blood), add 2 ml of Folch solution containing an internal standard (e.g., 25.8 ng of d7-7-DHC) and antioxidants like 0.005% BHT.[13]

    • Add 1 ml of 0.9% NaCl, vortex, and centrifuge to separate the phases.[13]

    • Collect the lower organic phase and dry it under a stream of nitrogen.[13]

  • PTAD Derivatization:

    • Reconstitute the dried lipid extract in 200 µL of a freshly prepared 1 mg/ml PTAD solution in methanol.[13]

    • Allow the reaction to proceed at room temperature for 30 minutes with occasional shaking.[13] This derivatization step improves the ionization efficiency and detection sensitivity of 7-DHC.[14][15]

  • LC-MS/MS Analysis:

    • Inject the derivatized sample into an LC-MS/MS system.

    • Chromatographic separation can be achieved using a reversed-phase column (e.g., C18 or pentafluorophenyl).[14]

    • Use a gradient elution profile with mobile phases such as water and acetonitrile (B52724) containing 0.1% formic acid.[14]

    • Perform mass spectrometric detection in multiple reaction monitoring (MRM) mode to specifically and sensitively detect the PTAD adducts of 7-DHC and the internal standard.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental logic associated with this compound and 7-DHC accumulation.

Cholesterol_Biosynthesis_Pathway cluster_synthesis Cholesterol Biosynthesis (Kandutsch-Russell Pathway) cluster_final_steps Final Steps cluster_inhibition Inhibition by this compound cluster_accumulation Consequences Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Squalene Squalene Isopentenyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lathosterol Lathosterol Lanosterol->Lathosterol Multiple Steps 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol SC5D Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7 7-DHC_Accumulation 7-DHC Accumulation 7-Dehydrocholesterol->7-DHC_Accumulation Cholesterol_Reduction Cholesterol Reduction Cholesterol->Cholesterol_Reduction AY_9944 This compound DHCR7 DHCR7 AY_9944->DHCR7 Inhibition

Caption: Cholesterol biosynthesis pathway and the inhibitory action of this compound on DHCR7.

Experimental_Workflow start Start: Cell Culture (e.g., Neuro2a) treatment Treatment with this compound (and vehicle control) start->treatment harvest Cell Harvesting and Lysis treatment->harvest extraction Lipid Extraction harvest->extraction derivatization PTAD Derivatization extraction->derivatization analysis LC-MS/MS Analysis derivatization->analysis data Data Acquisition and Quantification (7-DHC, Cholesterol, etc.) analysis->data

Caption: Experimental workflow for inducing and quantifying 7-DHC accumulation.

Signaling_Pathways AY_9944 This compound DHCR7_Inhibition DHCR7 Inhibition AY_9944->DHCR7_Inhibition 7-DHC_Accumulation 7-DHC Accumulation DHCR7_Inhibition->7-DHC_Accumulation Oxysterol_Formation Oxysterol Formation 7-DHC_Accumulation->Oxysterol_Formation Hedgehog_Signaling Hedgehog (Hh) Signaling 7-DHC_Accumulation->Hedgehog_Signaling Modulation Wnt_Signaling Wnt Signaling 7-DHC_Accumulation->Wnt_Signaling Inhibition TGF-beta_Signaling TGF-β Signaling 7-DHC_Accumulation->TGF-beta_Signaling Suppression Ferroptosis Ferroptosis Regulation 7-DHC_Accumulation->Ferroptosis Suppression Oxysterol_Formation->Hedgehog_Signaling Inhibition

Caption: Signaling pathways affected by 7-DHC accumulation.

This guide provides a foundational understanding of the use of this compound as a tool to study the consequences of 7-DHC accumulation. The provided data and protocols offer a starting point for researchers to design and execute experiments aimed at further elucidating the complex roles of cholesterol and its precursors in health and disease.

References

AY-9944 as a Tool to Study Hedgehog Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AY-9944 is a valuable pharmacological tool for the investigation of the Hedgehog (Hh) signaling pathway. This synthetic compound is a potent inhibitor of the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7), the final enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] By blocking DHCR7, AY-9944 effectively reduces cellular cholesterol levels and leads to the accumulation of its precursor, 7-dehydrocholesterol (7-DHC).[1][2] This disruption of cholesterol homeostasis has profound effects on the Hedgehog signaling pathway, which is critically dependent on cholesterol for its proper function.[2] Consequently, AY-9944 serves as a powerful agent to dissect the intricate relationship between cholesterol metabolism and Hedgehog signaling in both normal physiological processes and in pathological conditions such as cancer.[2]

Mechanism of Action

The primary mechanism by which AY-9944 inhibits Hedgehog signaling is through its potent and specific inhibition of DHCR7.[1] The widely accepted IC50 value for this inhibition is approximately 13 nM.[1][3] The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor, Patched (PTCH1). In the absence of a ligand, PTCH1 represses the activity of the seven-transmembrane protein Smoothened (Smo). Upon ligand binding, this repression is relieved, allowing Smo to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of the Gli family of transcription factors and the expression of Hh target genes.

Cholesterol plays a crucial role in this process. The precise localization and function of Smo are thought to be regulated by the lipid environment of the cell membrane, particularly the primary cilium. By depleting cholesterol and causing the accumulation of 7-DHC, AY-9944 alters this lipid environment, thereby impairing the proper function and activation of Smo. At higher concentrations, some studies suggest that AY-9944 may have additional off-target effects that can also contribute to the inhibition of the Hedgehog pathway.[4][5]

Quantitative Data

The following tables summarize the key quantitative data for AY-9944 in the context of its effects on DHCR7 and the Hedgehog signaling pathway.

Parameter Value System Reference
IC50 for DHCR7 Inhibition 13 nMRecombinant human DHCR7 expressed in yeast[1]
Assay Cell Line AY-9944 Concentration Observed Effect Reference
Gli-Luciferase Reporter AssayNIH3T310⁻⁷ MMaximal inhibition of DHCR7 activity[4]
Gli-Luciferase Reporter AssayNIH3T3High ConcentrationsComplete inhibition of Shh-induced reporter activation[4]
Sterol Profile AnalysisNeuro2a1-10 nMIncrease in 7-DHC and 7-dehydrodesmosterol[5]
Sterol Profile AnalysisNeuro2a>100 nMIncrease in substrates for DHCR14, indicating off-target effects[5]
Cell ViabilityHuman Fibroblasts5-10 nMInduction of a sterol profile similar to severe Smith-Lemli-Opitz Syndrome
In vivo ModelSprague-Dawley Rats25 mg/kg; s.c.Accumulation of 7-DHC and decreased cholesterol in various tissues[1]

Experimental Protocols

Detailed methodologies for key experiments using AY-9944 to study Hedgehog signaling are provided below.

Protocol 1: In Vitro Inhibition of Hedgehog Signaling using a Gli-Luciferase Reporter Assay

This protocol describes how to quantify the inhibitory effect of AY-9944 on Hedgehog pathway activity using a cell line stably expressing a Gli-responsive luciferase reporter (e.g., Shh-Light II cells).

Materials:

  • Shh-Light II cells (or other suitable Gli-luciferase reporter cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Low-serum medium (e.g., DMEM with 0.5% FBS)

  • AY-9944 stock solution (e.g., 10 mM in DMSO)

  • Recombinant Shh ligand or a Smoothened agonist (e.g., SAG)

  • 96-well cell culture plates

  • Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed Shh-Light II cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of AY-9944 in low-serum medium. The final DMSO concentration should be kept below 0.1%. Remove the growth medium and add the AY-9944 dilutions to the cells. Include a vehicle control (DMSO only).

  • Pathway Activation: Immediately after adding AY-9944, add the Shh ligand or SAG to the appropriate wells to stimulate the Hedgehog pathway. The optimal concentration of the agonist should be predetermined.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Following incubation, perform the luciferase assay according to the manufacturer's instructions. Measure both firefly (Gli-responsive) and Renilla (constitutive control) luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings for each well. Calculate the percentage of inhibition of Hedgehog signaling for each AY-9944 concentration relative to the vehicle-treated, agonist-stimulated control.

Protocol 2: Quantitative Real-Time PCR (qPCR) for Hedgehog Target Gene Expression

This protocol is for measuring the effect of AY-9944 on the expression of Hedgehog pathway target genes, such as Gli1 and Ptch1, in a relevant cell line (e.g., medulloblastoma cells).

Materials:

  • Medulloblastoma cell line (e.g., Daoy)

  • 6-well cell culture plates

  • AY-9944 stock solution

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for Gli1, Ptch1, and a housekeeping gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment: Seed medulloblastoma cells in 6-well plates and treat with various concentrations of AY-9944 for 24-48 hours.

  • RNA Extraction: Lyse the treated cells and extract total RNA using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Prepare the qPCR reaction mix and run the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle-treated control.

Protocol 3: In Vivo Efficacy Study in a Medulloblastoma Mouse Model

This protocol outlines a general procedure for assessing the in vivo anti-tumor activity of AY-9944 in a mouse model of medulloblastoma.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Medulloblastoma cells for implantation

  • AY-9944 for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously or orthotopically implant medulloblastoma cells into the mice.

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer AY-9944 or vehicle control daily by an appropriate route (e.g., oral gavage or subcutaneous injection). Dosing will depend on the specific inhibitor's pharmacokinetic and pharmacodynamic properties. A previously used dosage in rats was 25 mg/kg via subcutaneous injection.[1]

  • Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight and general health of the mice.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, qPCR for Hh target genes).

Visualizations

Hedgehog Signaling Pathway

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cilium Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 binds SMO SMO PTCH1->SMO inhibits SMO_cilium SMO SMO->SMO_cilium translocates to SUFU SUFU SMO_cilium->SUFU inhibits GLI GLI SUFU->GLI sequesters GLI_active GLI (active) GLI->GLI_active activates TargetGenes Target Genes (e.g., Gli1, Ptch1) GLI_active->TargetGenes promotes transcription

Caption: The canonical Hedgehog signaling pathway.

Mechanism of AY-9944 Action

AY9944_Mechanism 7-Dehydrocholesterol 7-Dehydrocholesterol DHCR7 DHCR7 7-Dehydrocholesterol->DHCR7 Cholesterol Cholesterol SMO SMO Cholesterol->SMO required for proper function DHCR7->Cholesterol converts to AY9944 AY9944 AY9944->DHCR7 inhibits Hh_Signaling Hedgehog Signaling SMO->Hh_Signaling activates

Caption: AY-9944 inhibits DHCR7, disrupting cholesterol synthesis and Hedgehog signaling.

Experimental Workflow for Evaluating AY-9944

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Medulloblastoma cells) start->cell_culture treatment Treat with AY-9944 (Dose-response) cell_culture->treatment in_vitro_assays In Vitro Assays treatment->in_vitro_assays in_vivo_study In Vivo Study (Mouse Model) treatment->in_vivo_study luciferase Gli-Luciferase Assay in_vitro_assays->luciferase qpcr qPCR for Target Genes in_vitro_assays->qpcr viability Cell Viability Assay in_vitro_assays->viability analysis Data Analysis luciferase->analysis qpcr->analysis viability->analysis tumor_growth Monitor Tumor Growth in_vivo_study->tumor_growth tumor_growth->analysis end End analysis->end

References

Biochemical Consequences of DHCR7 Inhibition by AY9944: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inhibition of 7-dehydrocholesterol (B119134) reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis, represents a critical intervention point for studying cholesterol metabolism and modeling developmental disorders such as Smith-Lemli-Opitz Syndrome (SLOS). AY9944 is a potent and specific small molecule inhibitor of DHCR7, widely used in research to induce a biochemical phenotype that mimics SLOS. This guide provides an in-depth analysis of the core biochemical consequences of DHCR7 inhibition by AY9944, including the profound shift in sterol profiles, the generation of bioactive and potentially cytotoxic oxysterols, and the downstream effects on cellular signaling. Quantitative data are presented in structured tables, and key experimental protocols are detailed to facilitate reproducible research.

Introduction: The Role of DHCR7 in Cholesterol Biosynthesis

Cholesterol is an indispensable structural component of cellular membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. Its de novo synthesis is a complex, multi-step process. The final step of the Kandutsch-Russell pathway is the reduction of 7-dehydrocholesterol (7-DHC) to cholesterol, a reaction catalyzed by the NADPH-dependent enzyme 7-dehydrocholesterol reductase (DHCR7).[1][2] Genetic mutations in the DHCR7 gene lead to SLOS, an autosomal recessive disorder characterized by elevated 7-DHC and reduced cholesterol levels, resulting in severe congenital abnormalities and neurological deficits.[2][3]

AY9944 is an experimental compound that serves as a powerful research tool by selectively inhibiting DHCR7 with a high degree of potency.[4][5][6] This inhibition effectively replicates the primary biochemical defect of SLOS in cell culture and animal models, providing an invaluable platform for investigating the disease's pathophysiology and exploring potential therapeutic strategies.[3][7]

Mechanism of Action of AY9944

AY9944 acts as a specific and potent inhibitor of the DHCR7 enzyme.[1] It has been shown to inhibit recombinant human DHCR7 with an IC50 value of 13 nM .[4][5][6] This targeted action blocks the conversion of 7-DHC to cholesterol.

At low nanomolar concentrations (1-10 nM), AY9944 primarily inhibits DHCR7. However, at higher concentrations (above 100 nM), it can also inhibit other enzymes in the sterol pathway, such as DHCR14, leading to a more complex shift in sterol intermediates.[8][9]

Logical Flow: Mechanism of AY9944 Inhibition

cluster_pathway Cholesterol Biosynthesis Pathway (Late Stage) 7-Dehydrocholesterol (7-DHC) 7-Dehydrocholesterol (7-DHC) Cholesterol Cholesterol 7-Dehydrocholesterol (7-DHC)->Cholesterol DHCR7 AY9944 AY9944 AY9944->Cholesterol Inhibition

Caption: Mechanism of AY9944 action on the DHCR7 enzyme.

Core Biochemical Consequences

The primary and most direct consequence of DHCR7 inhibition by AY9944 is a dramatic alteration of the cellular sterol profile.

Accumulation of 7-Dehydrocholesterol (7-DHC)

With DHCR7 activity blocked, its substrate, 7-DHC, accumulates to supraphysiological levels within cells and tissues. In animal models treated with AY9944, 7-DHC becomes the dominant sterol, with 7-DHC/cholesterol ratios reaching 4:1 or higher in the brain, retina, liver, and serum.[10][11] This accumulation is the central event from which other biochemical consequences stem.

Reduction of Cholesterol

Concurrently with 7-DHC accumulation, the production of cholesterol is significantly reduced. In AY9944-treated rat models, cholesterol levels can be reduced by four-fold in the retina and up to nine-fold in the brain.[10][11] This cholesterol deficiency can disrupt the structure and function of cell membranes, including lipid rafts, and impair the synthesis of cholesterol-derived molecules.

Formation of 7-DHC-Derived Oxysterols

7-DHC is significantly more susceptible to oxidation than cholesterol.[11] Its accumulation leads to the formation of a variety of oxysterols through both enzymatic (P450-catalyzed) and non-enzymatic (free radical) oxidation.[10] These oxysterols are not typically found in healthy tissues and are considered key pathogenic molecules.

Identified 7-DHC-derived oxysterols in AY9944-treated models include:

  • 3β,5α-dihydroxycholest-7-en-6-one (DHCEO)

  • 4α- and 4β-hydroxy-7-DHC

  • 7-ketocholesterol (7-kChol)

  • 24-hydroxy-7-DHC

Levels of these oxysterols, particularly 7-kChol, can be elevated more than 30-fold in the retinas and other tissues of AY9944-treated rats compared to controls.[10][11] These oxysterols are cytotoxic and have been implicated in the retinal degeneration and other pathologies observed in SLOS models.[10]

Quantitative Data on Sterol Profile Alterations

The following tables summarize the quantitative changes in sterol and oxysterol levels observed in rat models following treatment with AY9944.

Table 1: Sterol Levels in Tissues of AY9944-Treated Rats vs. Controls

Tissue Sterol Control (μg/g or μg/ml) AY9944-Treated (μg/g or μg/ml) Fold Change Reference
Brain Cholesterol ~9000 ~1000 ~9-fold ↓ [11]
7-DHC Not Detected ~4000 Significant ↑ [11]
Liver Cholesterol ~2000 ~100 ~20-fold ↓ [11]
7-DHC Not Detected ~2200 Significant ↑ [11]
Serum Cholesterol ~297 ~15 ~20-fold ↓ [11]
7-DHC Not Detected ~60 Significant ↑ [11]
Retina Cholesterol ~4 ~1 ~4-fold ↓ [10]

| | 7-DHC | Not Detected | ~4.8 | Significant ↑ |[10] |

Data are approximated from published studies for illustrative purposes. Absolute values vary based on age and treatment duration.

Table 2: 7-DHC-Derived Oxysterol Levels in Retina of AY9944-Treated Rats

Oxysterol Control (pmol/retina) AY9944-Treated (pmol/retina) Fold Change Reference
4α-hydroxy-7-DHC Not Detected 1.83 Significant ↑ [10]
4β-hydroxy-7-DHC Not Detected 2.15 Significant ↑ [10]
DHCEO Not Detected 0.06 Significant ↑ [10]

| 7-ketocholesterol | 0.09 | 3.12 | ~35-fold ↑ |[10] |

Impact on Signaling Pathways

The profound shift from cholesterol to 7-DHC and the emergence of novel oxysterols disrupt several critical signaling pathways.

  • Hedgehog (Hh) Signaling: Cholesterol is essential for the proper function of the Hh signaling pathway, as it covalently modifies the Smoothened (Smo) receptor. The reduction in cholesterol and potential interference by 7-DHC can attenuate Hh signaling.[5]

  • Liver X Receptor (LXR) Activity: Certain 7-DHC-derived oxysterols, such as 25-hydroxy-7-DHC and 27-hydroxy-7-DHC, can act as selective LXR modulators, altering the expression of LXR target genes involved in lipid metabolism.[12]

  • TGF-β Signaling: High levels of 7-DHC have been shown to suppress canonical TGF-β signaling by promoting the sequestration of its receptors into lipid rafts/caveolae, where they become inactive.[13]

  • Ferroptosis: The accumulation of 7-DHC has been demonstrated to protect hepatocytes from ferroptosis, a form of iron-dependent regulated cell death. 7-DHC can act as a radical-trapping antioxidant, thereby inhibiting lipid peroxidation.[14]

Signaling Pathway: 7-DHC and Ferroptosis Inhibition

cluster_main Cellular State cluster_intervention DHCR7 Inhibition Lipid_Peroxidation Lipid Peroxidation Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxidation->Ferroptosis Leads to ROS Reactive Oxygen Species (ROS) ROS->Lipid_Peroxidation Induces 7DHC 7-Dehydrocholesterol (Accumulated) 7DHC->ROS Traps Radicals AY9944 AY9944 DHCR7 DHCR7 AY9944->DHCR7 Inhibits DHCR7->7DHC Accumulation of

Caption: 7-DHC accumulation inhibits ferroptosis by trapping radicals.

Experimental Protocols

Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantification of sterols like cholesterol and 7-DHC from biological samples.

Objective: To extract and quantify sterols from cell or tissue samples.

Methodology:

  • Homogenization: Homogenize tissue samples or cell pellets in a suitable buffer.

  • Lipid Extraction: Perform a total lipid extraction using a chloroform:methanol solvent system (e.g., 2:1, v/v), following a modified Bligh and Dyer method.[15][16]

  • Saponification: Hydrolyze the lipid extract with ethanolic potassium hydroxide (B78521) (KOH) to release esterified sterols. This step is critical for measuring total sterol content.

  • Non-saponifiable Lipid Extraction: Extract the non-saponifiable lipids (containing the free sterols) from the saponified mixture using a non-polar solvent like hexane (B92381) or petroleum ether.[17]

  • Derivatization: Evaporate the solvent under nitrogen and derivatize the sterols to make them volatile for GC analysis. A common method is silylation using agents like BSTFA with 1% TMCS.[17][18]

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system.

    • Column: Use a capillary column suitable for sterol separation (e.g., VF-5ms or equivalent).[15]

    • Temperature Program: An optimized temperature gradient is crucial for separating different sterol isomers. A typical program might start at a lower temperature (~180°C) and ramp up to a higher temperature (~300°C).[18]

    • Detection: Use selected ion monitoring (SIM) mode for high sensitivity and specificity, targeting characteristic ions for the derivatized sterols of interest (e.g., cholesterol, 7-DHC) and internal standards.[18]

  • Quantification: Calculate the concentration of each sterol by comparing its peak area to that of a known amount of an internal standard (e.g., d7-cholesterol) and referencing a standard curve.

Experimental Workflow: Sterol Analysis via GC-MS

A Sample Preparation (Tissue or Cells) B Total Lipid Extraction (e.g., Bligh & Dyer) A->B C Saponification (with KOH) B->C D Hexane Extraction of Non-saponifiables C->D E Derivatization (e.g., Silylation) D->E F GC-MS Analysis (SIM Mode) E->F G Data Quantification (vs. Internal Standard) F->G

Caption: Workflow for quantitative sterol analysis using GC-MS.

DHCR7 Enzyme Activity Assay

This assay measures the functional activity of the DHCR7 enzyme in microsomal preparations.

Objective: To determine the rate of conversion of a DHCR7 substrate to its product.

Methodology:

  • Microsome Preparation: Isolate the microsomal fraction from tissue homogenates (e.g., liver) by differential centrifugation. This fraction is enriched in DHCR7.

  • Substrate Preparation: Prepare the substrate. While 7-DHC is the natural substrate, ergosterol (B1671047) is often used as a stable and easily detectable alternative, as it is converted by DHCR7 to brassicasterol.[19] Dissolve the substrate in a delivery vehicle like 2-hydroxypropyl-β-cyclodextrin.

  • Incubation: Incubate a known amount of microsomal protein (e.g., 0.5 mg) with the substrate (e.g., 30 µM ergosterol) in a buffered solution (e.g., 100 mM potassium phosphate, pH 7.4).[19][20]

  • Reaction Initiation: Start the enzymatic reaction by adding an NADPH-generating system or a fixed concentration of NADPH (e.g., 1.0 mM).[19]

  • Reaction Conditions: Incubate at 37°C for a specific time period (e.g., 10-60 minutes) where the reaction is linear with respect to time and protein concentration.[19]

  • Reaction Termination & Extraction: Stop the reaction by adding a strong base (e.g., KOH in ethanol) and an internal standard. Proceed with saponification and extraction as described in the sterol analysis protocol.

  • Analysis: Analyze the extracted sterols by HPLC or GC-MS to quantify the amount of product (e.g., brassicasterol) formed.[19]

  • Activity Calculation: Express DHCR7 activity as the rate of product formation per unit of time per milligram of protein (e.g., nmol/mg protein/hour).

Conclusion

The inhibition of DHCR7 by AY9944 provides a robust and reproducible method for studying the multifaceted roles of cholesterol and its precursors. The primary biochemical consequences—a profound accumulation of 7-DHC, a deficit in cholesterol, and the production of novel, bioactive oxysterols—trigger a cascade of downstream effects on critical cellular signaling pathways. Understanding these intricate biochemical shifts is paramount for researchers in neurobiology, developmental biology, and drug development, particularly for those investigating cholesterol-related disorders and the off-target effects of pharmaceuticals that may inadvertently inhibit the sterol biosynthesis pathway.

References

The Impact of AY-9944 on Cellular Cholesterol Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic compound AY-9944 and its profound impact on cellular cholesterol homeostasis. AY-9944 is a potent and specific inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. This inhibition leads to a significant decrease in cellular cholesterol levels and a corresponding accumulation of its precursor, 7-dehydrocholesterol (7-DHC). This biochemical phenotype faithfully mimics the human genetic disorder Smith-Lemli-Opitz Syndrome (SLOS), making AY-9944 an invaluable tool for studying the pathophysiology of this disease and for investigating the broader roles of cholesterol and its precursors in cellular function. This document details the mechanism of action of AY-9944, presents quantitative data on its effects on sterol profiles, outlines key experimental protocols, and visualizes its impact on critical cellular signaling pathways.

Mechanism of Action

AY-9944, chemically known as trans-1,4-bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, exerts its primary effect by directly inhibiting the enzyme 7-dehydrocholesterol reductase (DHCR7).[1][2][3] DHCR7 is an NADPH-dependent enzyme responsible for the reduction of the C7-C8 double bond in 7-dehydrocholesterol (7-DHC) to synthesize cholesterol.[3][4] AY-9944 is a highly potent inhibitor of DHCR7, with a reported half-maximal inhibitory concentration (IC50) of 13 nM in recombinant human Δ7-sterol reductase expressed in yeast cells.[2][3][5]

At higher concentrations, AY-9944 can exhibit off-target effects, inhibiting other enzymes in the cholesterol biosynthesis pathway. Notably, it has been shown to inhibit DHCR14 and, at very high doses, sterol Δ8-Δ7 isomerase.[1][2] This can lead to the accumulation of other sterol intermediates besides 7-DHC.[2] The dose-dependent effects of AY-9944 are critical for experimental design, as low nanomolar concentrations primarily target DHCR7, while concentrations exceeding 100 nM can lead to a more complex sterol profile due to the inhibition of multiple enzymes.[1][2]

The inhibition of DHCR7 by AY-9944 has two major consequences for cellular sterol composition:

  • Decreased Cholesterol Levels: By blocking the final step in its synthesis, AY-9944 leads to a significant reduction in cellular cholesterol levels.[1][4]

  • Accumulation of 7-Dehydrocholesterol (7-DHC): The substrate of DHCR7, 7-DHC, accumulates within the cell, often to levels far exceeding those of cholesterol in treated cells and tissues.[1][4]

This dramatic shift in the cellular sterol landscape is the primary driver of the physiological and pathological effects observed with AY-9944 treatment.

Quantitative Data on Sterol Profile Alterations

The following tables summarize the quantitative effects of AY-9944 on sterol levels in various experimental models.

Table 1: Dose-Response Effect of AY-9944 on 7-Dehydrocholesterol (7-DHC) Levels in Neuro2a Cells

AY-9944 Concentration7-DHC Levels (ng/µg protein)Fold Increase vs. Control
Control (0 nM)~0.081
1 nM> 0.5> 6.25
10 nM~1.5~18.75
100 nM> 3.0> 37.5

Data synthesized from studies in Neuro2a cells, showing a dose-dependent increase in 7-DHC with AY-9944 treatment.[5]

Table 2: Effect of AY-9944 on Sterol Composition in Rat Brain

SterolControlAY-9944 Treated
CholesterolHighSignificantly Reduced
7-Dehydrocholesterol (7-DHC)Very Low / UndetectableSignificantly Increased

Qualitative summary based on findings in a rat model of SLOS induced by AY-9944 treatment. Specific quantitative values can vary based on the duration and dose of treatment.[4][6]

Table 3: Sterol Levels in Tissues of AY-9944-Treated Rats

TissueSterolControl (µg/ml or µg/g)AY-9944 Treated (µg/ml or µg/g)7-DHC/Cholesterol Ratio (Treated)
Serum Cholesterol297 ± 434.0 ± 1.1~18
7-DHC071.2 ± 7.5
Liver Cholesterol2.1 ± 0.20.11 ± 0.02~20
7-DHC02.2 ± 0.1
Brain Cholesterol12.4 ± 0.21.4 ± 0.3~5.7
7-DHC0.16 ± 0.017.9 ± 0.2

Data from a study on Sprague-Dawley rats treated with AY-9944, demonstrating the dramatic shift in the 7-DHC to cholesterol ratio across different tissues.[4]

Impact on Cellular Signaling Pathways

The profound alteration in the cellular sterol profile induced by AY-9944 has significant consequences for various signaling pathways that are crucial for cell development, function, and survival. The accumulation of 7-DHC and its oxidized derivatives (oxysterols) is a key driver of these effects, often more so than cholesterol deficiency alone.

Hedgehog (Shh) Signaling Pathway

The Hedgehog signaling pathway is essential for embryonic development. The Shh protein requires covalent modification with cholesterol for its proper function and signaling activity. The depletion of cholesterol and accumulation of 7-DHC and its derivatives due to AY-9944 treatment can disrupt this pathway. Some 7-DHC-derived oxysterols have been shown to inhibit the key Hh pathway component, Smoothened (Smo).

cluster_membrane Cell Membrane PTCH1 PTCH1 SMO Smoothened (Smo) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Shh Shh Ligand (Cholesterol-modified) Shh->PTCH1 Binds AY9944 AY-9944 DHCR7 DHCR7 AY9944->DHCR7 Inhibits Cholesterol Cholesterol DHCR7->Cholesterol Produces DHC 7-DHC DHC->DHCR7 Substrate Oxysterols 7-DHC Oxysterols DHC->Oxysterols Oxidation Oxysterols->SMO Inhibit GLI GLI (Inactive) SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Activation TargetGenes Hedgehog Target Genes GLI_A->TargetGenes Activates Transcription

AY-9944's disruption of Hedgehog signaling.
SREBP (Sterol Regulatory Element-Binding Protein) Pathway

The SREBP pathway is a central regulator of cholesterol and fatty acid synthesis. When cellular cholesterol levels are low, SREBP-2 is processed and activated, leading to the upregulation of genes involved in cholesterol synthesis and uptake. Treatment with AY-9944, by depleting cellular cholesterol, leads to the activation of the SREBP-2 pathway as a compensatory mechanism.

cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus SREBP_SCAP SREBP-SCAP Complex SREBP_SCAP_Golgi SREBP-SCAP to Golgi SREBP_SCAP->SREBP_SCAP_Golgi Low Cholesterol Allows Transport Insig Insig S1P S1P S2P S2P S1P->S2P Cleavage nSREBP Nuclear SREBP (Active) S2P->nSREBP Release AY9944 AY-9944 DHCR7 DHCR7 AY9944->DHCR7 Inhibits Cholesterol Cholesterol DHCR7->Cholesterol Cholesterol->SREBP_SCAP Inhibits Transport (via Insig) SREBP_SCAP_Golgi->S1P Cleavage TargetGenes Cholesterol Biosynthesis Genes nSREBP->TargetGenes Upregulates

AY-9944 induced activation of the SREBP pathway.
Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation. Accumulation of 7-DHC has been shown to inhibit this pathway, which may contribute to some of the developmental abnormalities seen in SLOS. Oxysterols can also modulate Wnt signaling.

Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b betaCatenin β-Catenin GSK3b->betaCatenin Phosphorylates for Degradation APC APC APC->betaCatenin Axin Axin Axin->betaCatenin betaCatenin_N β-Catenin (Nuclear) betaCatenin->betaCatenin_N Translocates TCF_LEF TCF/LEF betaCatenin_N->TCF_LEF TargetGenes Wnt Target Genes TCF_LEF->TargetGenes Activates Transcription AY9944 AY-9944 DHC Accumulated 7-DHC AY9944->DHC Causes DHC->Dsh Inhibits

Inhibition of Wnt/β-catenin signaling by 7-DHC.
Glucocorticoid Receptor (GR) and TrkB Signaling

Recent studies have shown that a major 7-DHC-derived oxysterol, 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), can mediate premature neurogenesis by activating the glucocorticoid receptor (GR) and the neurotrophin receptor kinase TrkB. This highlights a direct role for 7-DHC metabolites in neuronal development.

AY9944 AY-9944 DHC 7-DHC AY9944->DHC Leads to Accumulation DHCEO DHCEO (Oxysterol) DHC->DHCEO Oxidation GR Glucocorticoid Receptor (GR) DHCEO->GR Activates TrkB TrkB Receptor DHCEO->TrkB Activates MEK_ERK MEK-ERK Pathway GR->MEK_ERK TrkB->MEK_ERK CEBP C/EBP MEK_ERK->CEBP Neurogenesis Premature Neurogenesis CEBP->Neurogenesis

Activation of GR and TrkB signaling by a 7-DHC oxysterol.

Experimental Protocols

Cell Culture and AY-9944 Treatment

This protocol describes the general procedure for treating cultured cells with AY-9944 to induce a SLOS-like biochemical phenotype.

  • Cell Lines: Neuro2a (mouse neuroblastoma), CHO (Chinese hamster ovary), and human fibroblast cell lines are commonly used.

  • Culture Media: Use appropriate media for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • AY-9944 Stock Solution: Prepare a stock solution of AY-9944 in a suitable solvent such as sterile water or DMSO. Store at -20°C.

  • Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • The following day, replace the medium with fresh medium containing the desired concentration of AY-9944. A dose-response curve is recommended to determine the optimal concentration for the intended experiment (typically in the range of 10 nM to 1 µM).

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

    • Harvest the cells for downstream analysis (e.g., sterol quantification, gene expression analysis, or protein analysis).

Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for extracting and quantifying cellular sterols.

  • Materials:

    • Cell pellet from control and AY-9944-treated cells.

    • Internal standards (e.g., epicoprostanol (B1214048) or deuterated sterols).

    • Chloroform:Methanol (2:1, v/v).

    • Saponification reagent (e.g., 1 M KOH in 90% ethanol).

    • Hexane (B92381).

    • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

  • Procedure:

    • Homogenization and Lipid Extraction:

      • Resuspend the cell pellet in phosphate-buffered saline (PBS).

      • Add the internal standard.

      • Extract lipids by adding chloroform:methanol (2:1, v/v) and vortexing vigorously.

      • Centrifuge to separate the phases and collect the lower organic phase.

      • Dry the lipid extract under a stream of nitrogen.

    • Saponification (to hydrolyze sterol esters):

      • Resuspend the dried lipid extract in the saponification reagent.

      • Incubate at 60°C for 1 hour.

      • Extract the non-saponifiable lipids (including free sterols) with hexane.

      • Dry the hexane extract under nitrogen.

    • Derivatization:

      • Add the silylating agent to the dried sterol extract to convert sterols to their more volatile trimethylsilyl (B98337) (TMS) ethers.

      • Incubate at 60°C for 30 minutes.

      • Evaporate the silylating agent under nitrogen.

    • GC-MS Analysis:

      • Resuspend the derivatized sample in hexane.

      • Inject an aliquot into the GC-MS system.

      • Use a suitable temperature program to separate the different sterol-TMS ethers.

      • Identify and quantify the sterols based on their retention times and mass spectra compared to known standards.

7-Dehydrocholesterol Reductase (DHCR7) Activity Assay

This assay measures the enzymatic activity of DHCR7 in microsomal preparations.

  • Materials:

  • Procedure:

    • Prepare a solution of ergosterol in 2-hydroxypropyl-β-cyclodextrin.

    • In a microcentrifuge tube, combine the microsomal protein, ergosterol solution, and potassium phosphate buffer.

    • Initiate the reaction by adding NADPH.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a saponification reagent.

    • Extract the sterols with hexane.

    • Analyze the sterol composition by HPLC or GC-MS to quantify the amount of brassicasterol produced.

    • Enzyme activity is expressed as the rate of product formation per unit of time per milligram of microsomal protein.

Conclusion

AY-9944 is a powerful pharmacological tool for dissecting the intricate roles of cholesterol and its precursors in cellular biology. Its specific inhibition of DHCR7 provides a robust and reproducible method for inducing a Smith-Lemli-Opitz Syndrome-like state in vitro and in vivo. The consequent accumulation of 7-dehydrocholesterol and its metabolites triggers a cascade of effects on cellular signaling pathways, profoundly impacting cell fate and function. A thorough understanding of the dose-dependent effects of AY-9944 and the downstream consequences for cellular homeostasis is essential for its effective use in research and drug development. This guide provides a foundational understanding of these aspects, enabling researchers to design and interpret experiments that leverage the unique properties of this important chemical probe.

References

An In-depth Technical Guide to the Teratogenic Effects of AY 9944

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the teratogenic effects of AY 9944, a potent inhibitor of cholesterol biosynthesis. The information presented herein is intended to support research and development efforts in toxicology, developmental biology, and drug safety assessment.

Introduction

This compound, chemically known as trans-1,4-bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, is a powerful pharmacological tool used to induce a phenocopy of Smith-Lemli-Opitz Syndrome (SLOS) in animal models. SLOS is a human congenital disorder characterized by a deficiency in the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7), leading to impaired cholesterol production and an accumulation of its precursor, 7-dehydrocholesterol (7-DHC). The teratogenic effects of this compound are primarily attributed to its inhibitory action on DHCR7, resulting in a cascade of developmental abnormalities, most notably holoprosencephaly (HPE).

Mechanism of Action

This compound exerts its teratogenic effects by specifically inhibiting the DHCR7 enzyme, which catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis—the conversion of 7-DHC to cholesterol. This inhibition leads to two critical biochemical consequences: a significant decrease in cellular and plasma cholesterol levels and a concurrent accumulation of 7-DHC.

Cholesterol is an indispensable component of cell membranes and a precursor for steroid hormones and bile acids. Crucially, it is also essential for the proper functioning of the Sonic hedgehog (Shh) signaling pathway, a key regulator of embryonic development. The autocatalytic processing and subsequent activation of the Shh protein require covalent attachment of a cholesterol molecule. By depleting the available cholesterol, this compound disrupts Shh signaling, leading to severe developmental defects.

Quantitative Data on Teratogenic Effects

The teratogenic effects of this compound are dose-dependent and highly sensitive to the timing of administration during gestation. The most profound and well-documented teratogenic outcome is holoprosencephaly.

Dose-Response Relationship for Holoprosencephaly in Wistar Rats
This compound Dose (mg/kg)Gestation Day of AdministrationPercentage of Fetuses with Holoprosencephaly/Pituitary AgenesisReference
504Dose-related increase[1]
754Dose-related increase, up to 80% with pituitary agenesis[1][2]
Correlation between Maternal Plasma Sterol Levels and Fetal Malformations in Wistar Rats
Maternal Plasma Cholesterol Level on Gestation Day 10 (g/L)Rate of Malformed Fetuses (Pituitary Agenesis)Reference
< 0.30High incidence of holoprosencephaly[3]
Strong negative correlation (r = -0.97, P < 0.01)Rate of fetal anomalies[1]

Experimental Protocols

In Vivo Administration of this compound to Pregnant Rats

This protocol outlines the methodology for inducing teratogenic effects in a rat model.

Materials:

  • Pregnant Wistar or Sprague-Dawley rats (timed pregnancy)

  • This compound

  • Vehicle (e.g., sterile water, methylcellulose)

  • Oral gavage needles

  • Animal balance

Procedure:

  • Animal Acclimatization: House pregnant rats individually under standard laboratory conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Dose Preparation: Prepare a fresh solution or suspension of this compound in the chosen vehicle at the desired concentration.

  • Administration: On the selected day of gestation (e.g., day 3 or 4 for inducing holoprosencephaly), administer a single oral dose of this compound to the pregnant rats using a gavage needle.[2][4] The volume administered should be based on the individual animal's body weight.

  • Monitoring: Monitor the animals daily for any signs of toxicity.

  • Sample Collection: On a predetermined day of gestation (e.g., day 10 for plasma analysis or day 21 for fetal examination), euthanize the pregnant rats.[4]

  • Fetal Examination: Collect the fetuses and examine for gross malformations, particularly craniofacial defects indicative of holoprosencephaly.

  • Plasma Collection: Collect maternal blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate the plasma and store at -80°C until analysis.

Analysis of 7-Dehydrocholesterol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantification of 7-DHC in plasma samples.

Materials:

  • Plasma samples

  • Internal standard (e.g., epicoprostanol)

  • Ethanolic potassium hydroxide (B78521) (KOH)

  • Hexane (B92381)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • GC-MS system with a capillary column

Procedure:

  • Sample Preparation: To a known volume of plasma, add the internal standard.

  • Saponification: Add ethanolic KOH to hydrolyze the sterol esters. Incubate at an elevated temperature.

  • Extraction: After cooling, add water and extract the non-saponifiable lipids (including 7-DHC) with hexane.

  • Drying: Evaporate the hexane extract to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the dried residue in a derivatizing agent to form trimethylsilyl (B98337) (TMS) ethers of the sterols.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The separation and detection parameters should be optimized for the analysis of sterols.

  • Quantification: Quantify the amount of 7-DHC by comparing its peak area to that of the internal standard.

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis and the Impact of this compound

G cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Squalene Squalene Isopentenyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol 7-Dehydrocholesterol 7-Dehydrocholesterol Lanosterol->7-Dehydrocholesterol Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7 DHCR7_enzyme DHCR7 AY_9944 AY_9944 AY_9944->DHCR7_enzyme

Caption: Inhibition of DHCR7 by this compound in the cholesterol biosynthesis pathway.

Disruption of Sonic Hedgehog (Shh) Signaling by this compound

G cluster_shh Sonic Hedgehog Signaling cluster_normal Normal Condition cluster_ay9944 With this compound Shh_precursor Shh_precursor Shh-N Shh-N Shh_precursor->Shh-N Autoprocessing + Cholesterol Ptch1 Ptch1 Shh-N->Ptch1 Binds to Smo Smo Ptch1->Smo Relieves inhibition Gli Gli Smo->Gli Activates Target_Genes Target_Genes Gli->Target_Genes Regulates transcription Normal_Development Normal_Development Target_Genes->Normal_Development Leads to Cholesterol_mol Cholesterol Cholesterol_mol->Shh_precursor AY9944_mol This compound No_Cholesterol Cholesterol Deficiency AY9944_mol->No_Cholesterol Inhibits Cholesterol Synthesis Shh_precursor_inhibited Shh precursor No_Cholesterol->Shh_precursor_inhibited Impaired_Shh_processing Impaired_Shh_processing Shh_precursor_inhibited->Impaired_Shh_processing Leads to No_Shh_N No_Shh_N Impaired_Shh_processing->No_Shh_N No active Ptch1_inhibited Ptch1 No_Shh_N->Ptch1_inhibited No binding Smo_inhibited Smo Ptch1_inhibited->Smo_inhibited Inhibits Gli_inactive Gli Smo_inhibited->Gli_inactive No activation No_Target_Genes No_Target_Genes Gli_inactive->No_Target_Genes No transcription Holoprosencephaly Holoprosencephaly No_Target_Genes->Holoprosencephaly Leads to

Caption: Disruption of Sonic hedgehog signaling by this compound-induced cholesterol deficiency.

Experimental Workflow for Investigating Teratogenic Effects

G cluster_workflow Experimental Workflow Start Start Timed_Mating Timed Mating of Rats Start->Timed_Mating Gestation_Day_X Gestation Day X (e.g., Day 4) Timed_Mating->Gestation_Day_X AY9944_Admin Oral Administration of this compound Gestation_Day_X->AY9944_Admin Gestation_Day_Y Gestation Day Y (e.g., Day 10 or 21) AY9944_Admin->Gestation_Day_Y Euthanasia Euthanasia of Dam Gestation_Day_Y->Euthanasia Sample_Collection Sample Collection Euthanasia->Sample_Collection Fetal_Analysis Fetal Morphological Analysis Sample_Collection->Fetal_Analysis Plasma_Analysis Maternal Plasma Sterol Analysis (GC-MS) Sample_Collection->Plasma_Analysis Data_Analysis Data Analysis and Correlation Fetal_Analysis->Data_Analysis Plasma_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for studying the teratogenic effects of this compound in a rat model.

Conclusion

This compound is a critical tool for understanding the role of cholesterol in embryonic development and the pathogenesis of disorders like Smith-Lemli-Opitz Syndrome. Its potent and specific inhibition of DHCR7 provides a reliable method for inducing holoprosencephaly and other developmental defects in animal models. This guide has provided a detailed overview of the quantitative effects, experimental protocols, and underlying signaling pathways associated with this compound-induced teratogenesis. This information is intended to facilitate further research into the molecular mechanisms of developmental toxicology and the development of potential therapeutic interventions.

References

Methodological & Application

Application Notes and Protocols for AY-9944: An In Vitro Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AY-9944 is a potent and specific inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] By blocking the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol, AY-9944 serves as an invaluable tool for in vitro studies investigating the roles of cholesterol and its precursors in various cellular processes. Its application has been instrumental in creating cellular models of Smith-Lemli-Opitz Syndrome (SLOS), a congenital disorder caused by DHCR7 mutations, and in exploring the impact of cholesterol dysregulation on cellular signaling, lipid peroxidation, and viral infections.[2][3] This document provides detailed protocols for key in vitro experiments using AY-9944, along with data presentation and visualizations to facilitate experimental design and interpretation.

Mechanism of Action

AY-9944 selectively inhibits DHCR7, leading to a decrease in cellular cholesterol levels and a corresponding accumulation of its precursor, 7-DHC.[4] The dihydrochloride (B599025) salt of AY-9944 has been shown to inhibit recombinant human DHCR7 with an IC50 of 13 nM.[5][6][7] This targeted inhibition allows for the precise investigation of the consequences of altered sterol metabolism.

Data Presentation

The following table summarizes the quantitative data related to the in vitro effects of AY-9944 from various studies.

ParameterCell LineConcentration/DoseEffectReference
IC50 (DHCR7 inhibition) Recombinant human DHCR713 nMInhibition of enzyme activity[5][6][7]
Cholesterol Biosynthesis Keratinocytes1 µg/mL (15 h)Inhibition of cholesterol and desmosterol (B1670304) synthesis; increase in 7-DHC and zymosterol[5]
Neuro2a cells5-10 nMInduces a sterol profile similar to severe SLOS[8]
Protein Expression HCT-8 and RD cells30 µM (2 h)Significant inhibition of EV-A71 VP1 protein expression[5]
Lipid Peroxidation Huh-7 cellsNot specifiedSuppression of lipid peroxidation[9]
Viral Replication Neuro2a cells~10 nM (IC50)Reduction of Vesicular Stomatitis Virus (VSV) titer by 50%[10]

Experimental Protocols

Cell Culture and AY-9944 Treatment

This protocol provides a general guideline for treating adherent cell lines with AY-9944. Specific conditions such as cell seeding density, media, and treatment duration should be optimized for each cell line and experimental endpoint.

Materials:

  • Cell line of interest (e.g., Huh-7, Neuro2a, HepG2)

  • Complete cell culture medium

  • AY-9944 dihydrochloride

  • Sterile water or DMSO for stock solution preparation

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Protocol:

  • Cell Seeding: Plate cells at a desired density in the appropriate cell culture vessel and allow them to adhere and reach the desired confluency (typically 60-80%).

  • AY-9944 Stock Solution: Prepare a stock solution of AY-9944 dihydrochloride. It is soluble in sterile water at 50 mM.[6] For long-term storage, it is recommended to store stock solutions at -20°C for up to one year or -80°C for up to two years.[5]

  • Treatment Preparation: Dilute the AY-9944 stock solution to the desired final concentration in fresh, pre-warmed complete cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the medium containing AY-9944 to the cells.

  • Incubation: Incubate the cells for the desired duration (e.g., 2, 15, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, proceed with the desired experimental assay, such as cell viability, western blotting, or lipid analysis.

Assessment of Lipid Peroxidation using C11-BODIPY 581/591

This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation, a hallmark of ferroptosis, which can be influenced by AY-9944 treatment.[9]

Materials:

  • Cells treated with AY-9944 as described in Protocol 1

  • C11-BODIPY 581/591 fluorescent probe

  • High-quality anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Fluorescence microscope or flow cytometer

Protocol:

  • Probe Preparation: Prepare a 10 mM stock solution of C11-BODIPY 581/591 by dissolving 1 mg of the probe in 198.26 µL of DMSO.

  • Cell Staining:

    • For microscopy: Incubate cells with 1-2 µM of C11-BODIPY 581/591 in cell culture media for 30 minutes at 37°C.

    • For flow cytometry: Incubate cells with 10 µM of C11-BODIPY 581/591 in cell culture media for 30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells three times with PBS or HBSS.

  • Imaging/Analysis:

    • Microscopy: Examine the cells using a fluorescence microscope. The reduced probe has excitation/emission maxima of 581/591 nm (red fluorescence), while the oxidized probe has excitation/emission maxima of 488/510 nm (green fluorescence). An increase in the green-to-red fluorescence intensity ratio indicates increased lipid peroxidation.

    • Flow Cytometry: Detach adherent cells and analyze using a flow cytometer. The ratio of fluorescence emission at 510 nm to 590 nm provides a quantitative measure of lipid peroxidation.

Western Blot Analysis of Protein Expression

This protocol outlines the steps for analyzing changes in protein expression in response to AY-9944 treatment.

Materials:

  • Cells treated with AY-9944 as described in Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against DHCR7, EV-A71 VP1, or Hedgehog pathway components)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Wash treated cells with ice-cold PBS and lyse them with RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Analysis of Cellular Cholesterol Levels

This protocol describes a method for detecting changes in unesterified cholesterol using the fluorescent dye Filipin III.

Materials:

  • Cells treated with AY-9944 as described in Protocol 1, grown on glass coverslips

  • Cholesterol Detection Assay Kit (containing Filipin III, fixative, and wash buffers)

  • 100% Ethanol

  • Fluorescence microscope

Protocol:

  • Filipin III Stock Solution: Dissolve the vial of Filipin III in 200 µL of 100% ethanol. Aliquot and store at -80°C.

  • Cell Fixation: Fix the treated cells according to the kit manufacturer's instructions (typically with a provided fixative).

  • Washing: Wash the cells three times with the provided wash buffer.

  • Filipin III Staining: Dilute the Filipin III stock solution 1:100 in the assay buffer. Add the diluted solution to each well and incubate in the dark for 30-60 minutes.

  • Washing: Wash the cells twice with the wash buffer.

  • Imaging: Immediately examine the staining using a fluorescence microscope with excitation at 340-380 nm and emission at 385-470 nm. A decrease in fluorescence intensity would indicate a reduction in unesterified cholesterol.

Mandatory Visualizations

Cholesterol_Biosynthesis_Pathway cluster_pathway Kandutsch-Russell Pathway (Final Step) cluster_inhibitor Inhibition 7-Dehydrocholesterol 7-Dehydrocholesterol Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7 AY-9944 AY-9944 AY-9944->DHCR7_inhibition Experimental_Workflow Start Start Cell_Culture Cell Seeding & Growth Start->Cell_Culture AY9944_Treatment AY-9944 Treatment Cell_Culture->AY9944_Treatment Endpoint_Assays Select Downstream Assay AY9944_Treatment->Endpoint_Assays Lipid_Peroxidation Lipid Peroxidation Assay (C11-BODIPY) Endpoint_Assays->Lipid_Peroxidation Protein_Expression Western Blot Analysis Endpoint_Assays->Protein_Expression Cholesterol_Levels Cholesterol Staining (Filipin III) Endpoint_Assays->Cholesterol_Levels Data_Analysis Data Analysis & Interpretation Lipid_Peroxidation->Data_Analysis Protein_Expression->Data_Analysis Cholesterol_Levels->Data_Analysis End End Data_Analysis->End Hedgehog_Signaling_Pathway cluster_inhibition Effect of AY-9944 Shh Sonic Hedgehog (Shh) PTCH1 Patched-1 (PTCH1) Shh->PTCH1 binds and inhibits SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI Proteins SUFU->GLI inhibits Target_Genes Target Gene Expression GLI->Target_Genes activates AY-9944 AY-9944 Cholesterol_depletion Cholesterol Depletion AY-9944->Cholesterol_depletion Inhibits DHCR7 Cholesterol_depletion->SMO Inhibits SMO activation

References

Effective Concentration of AY 9944 in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AY 9944 is a potent and specific inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2][3][4] By blocking the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol, this compound serves as an invaluable tool for studying the roles of cholesterol and its precursors in various cellular processes. It is widely used to create cellular and animal models of Smith-Lemli-Opitz Syndrome (SLOS), a human genetic disorder caused by mutations in the DHCR7 gene.[2][5][6] Furthermore, recent studies have highlighted its role in modulating ferroptosis and viral infections, expanding its application in biomedical research.[1][3][7][8][9]

This document provides detailed application notes and experimental protocols for utilizing this compound in cell culture, with a focus on determining its effective concentration for various research purposes.

Mechanism of Action

This compound selectively inhibits the DHCR7 enzyme, leading to an accumulation of its substrate, 7-DHC, and a subsequent depletion of cellular cholesterol.[1][4] At higher concentrations, this compound may also exhibit off-target effects, including the inhibition of other enzymes in the cholesterol biosynthesis pathway, such as sterol Δ8-Δ7 isomerase and DHCR14.[1] The accumulation of 7-DHC is a key biochemical hallmark of this compound treatment and is responsible for many of its downstream effects.[1][10]

cluster_pathway Cholesterol Biosynthesis Pathway Lanosterol Lanosterol ... ... Lanosterol->... Multiple Steps 7-Dehydrocholesterol 7-Dehydrocholesterol ...->7-Dehydrocholesterol Multiple Steps Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7 AY9944 AY9944 AY9944->7-Dehydrocholesterol Inhibits DHCR7

Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.

Effective Concentrations of this compound in Various Cell Lines

The effective concentration of this compound can vary significantly depending on the cell type, the duration of treatment, and the specific biological question being addressed. The following table summarizes reported effective concentrations and their observed effects in different cell culture models.

Cell LineConcentration RangeDurationObserved EffectReference
Human Hepatocellular Carcinoma (Huh-7) 10 - 100 nM1 h pretreatment, then 24 hSuppression of RSL-3-induced ferroptosis.[1][7][1][7]
Human Fibrosarcoma (HT1080) 30 - 100 nM1 h pretreatment, then 24 hLittle to no effect on RSL-3-induced ferroptosis.[1]
Human Ovarian Clear Cell Carcinoma (OVISE) 30 - 100 nM1 h pretreatment, then 24 hLittle to no effect on RSL-3-induced ferroptosis.[1]
Murine Primary Hepatocytes Not specifiedNot specifiedSuppression of ferroptosis induced by RSL-3, iron overload, and cysteine deprivation.[1]
Neuroblastoma (Neuro2a) ~10 nM (IC50)15 h50% reduction in Vesicular Stomatitis Virus (VSV) titers.[8][9][8][9]
Neuroblastoma (Neuro2a) 1 - 10 nM24 hIncreased levels of 7-DHC.[8][9][8][9]
Human Colon Adenocarcinoma (HCT-8) 15 - 30 µM2 h pretreatmentSignificant inhibition of EV-A71 VP1 protein expression.[4]
Human Rhabdomyosarcoma (RD) 30 µM2 h pretreatmentSignificant inhibition of EV-A71 VP1 protein expression.[4]
Human Keratinocytes 1 µg/mL (~1.6 µM)15 hAltered free sterol profile, with increased 7-DHC.[4]
Human Peripheral Blood Mononuclear Cells (PBMCs) from HIV-1 infected patients 3 x 10⁻⁶ M (3 µM)2 weeksRestored mitogen-induced proliferation and stimulated IL-12 and interferon-γ production.[11]
Recombinant Human DHCR7 (in yeast) 13 nM (IC50)Not applicable50% inhibition of DHCR7 enzyme activity.[4][11][4][11]

Experimental Protocols

Protocol 1: Determination of the Effective Concentration of this compound for Ferroptosis Inhibition

This protocol outlines a general procedure to determine the optimal concentration of this compound for inhibiting ferroptosis in a chosen cell line.

Materials:

  • Cell line of interest (e.g., Huh-7)

  • Complete cell culture medium

  • This compound (stock solution prepared in a suitable solvent, e.g., sterile water[11])

  • Ferroptosis inducer (e.g., RSL-3, erastin)

  • Cell viability assay kit (e.g., MTT, LDH release, or SYTOX Green)

  • 96-well cell culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • This compound Pre-treatment: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is 1 nM to 1 µM. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used for the this compound stock). Incubate for 1 to 24 hours.

  • Induction of Ferroptosis: After the pre-treatment period, add the ferroptosis inducer (e.g., RSL-3 at a pre-determined cytotoxic concentration) to the wells, except for the untreated control wells.

  • Incubation: Incubate the plate for a duration sufficient to induce cell death in the positive control wells (typically 24-48 hours).

  • Assessment of Cell Viability: Following incubation, assess cell viability using a chosen assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the effective concentration range for ferroptosis inhibition.

cluster_workflow Experimental Workflow for Determining Effective Concentration A 1. Seed cells in a 96-well plate B 2. Pre-treat with a serial dilution of this compound A->B C 3. Add ferroptosis inducer (e.g., RSL-3) B->C D 4. Incubate for 24-48 hours C->D E 5. Assess cell viability (e.g., MTT assay) D->E F 6. Analyze data to determine effective concentration E->F

Caption: Workflow for determining the effective concentration of this compound.

Protocol 2: Analysis of 7-Dehydrocholesterol Accumulation

This protocol describes a method to confirm the inhibitory activity of this compound by measuring the accumulation of its substrate, 7-DHC.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well or 10 cm cell culture plates

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Solvents for lipid extraction (e.g., hexane/isopropanol)

  • Internal standard for mass spectrometry (e.g., deuterated 7-DHC)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Culture cells to near confluency in 6-well or 10 cm plates. Treat the cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS. Scrape the cells in PBS and centrifuge to obtain a cell pellet.

  • Lipid Extraction: Resuspend the cell pellet in a suitable solvent mixture for lipid extraction (e.g., hexane/isopropanol). Add an internal standard to normalize for extraction efficiency. Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

  • Sample Preparation: Collect the organic phase containing the lipids and dry it under a stream of nitrogen.

  • Derivatization (Optional but Recommended): For improved detection by LC-MS/MS, the sterols can be derivatized.[8]

  • LC-MS/MS Analysis: Reconstitute the dried lipid extract in a suitable solvent and analyze by LC-MS/MS to quantify the levels of 7-DHC and cholesterol.

  • Data Analysis: Normalize the 7-DHC and cholesterol peak areas to the internal standard. Compare the levels of 7-DHC and the 7-DHC/cholesterol ratio between the treated and control samples.

Considerations and Troubleshooting

  • Cytotoxicity: At high concentrations, this compound can be cytotoxic.[6] It is essential to perform a dose-response curve to determine a concentration that effectively inhibits DHCR7 without causing significant cell death, unless cytotoxicity is the endpoint of interest.

  • Off-target Effects: Be aware of potential off-target effects at higher concentrations, which may include the inhibition of other enzymes in the cholesterol biosynthesis pathway.[1] Measuring the accumulation of other sterol intermediates can help to assess the specificity of the treatment.

  • Cell Line Variability: The response to this compound can be highly cell-type dependent.[1] An effective concentration in one cell line may not be optimal in another. Therefore, it is crucial to empirically determine the effective concentration for each cell line used.

  • Solubility: this compound dihydrochloride (B599025) is soluble in sterile water.[11] Ensure complete dissolution before adding to the cell culture medium. It is advisable to warm the stock solution at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[11] Stock solutions can be stored at -20°C for several months.[11]

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the multifaceted roles of cholesterol and its precursors in health and disease.

References

Application Notes and Protocols for Developing a Smith-Lemli-Opitz Syndrome Rat Model with AY-9944

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Smith-Lemli-Opitz syndrome (SLOS) is an autosomal recessive genetic disorder characterized by a deficiency in the enzyme 7-dehydrocholesterol (B119134) (7-DHC) reductase (DHCR7).[1][2] This enzyme catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, the conversion of 7-DHC to cholesterol.[3][4] A deficiency in DHCR7 leads to an accumulation of 7-DHC and a decrease in cholesterol levels, resulting in a wide range of developmental and physiological abnormalities.[5][6] These include distinctive facial features, microcephaly, intellectual disability, and malformations of various organs.[1][6] The AY-9944-treated rat is a well-established pharmacological model that mimics the key biochemical features of SLOS, providing a valuable tool for studying the pathophysiology of the disease and for the preclinical evaluation of potential therapeutic interventions.[7][8] AY-9944 is a potent and specific inhibitor of DHCR7, and its administration to rats leads to the characteristic biochemical phenotype of elevated 7-DHC and reduced cholesterol levels.[9][10]

These application notes provide detailed protocols for inducing a SLOS-like phenotype in rats using AY-9944, along with methods for biochemical and behavioral assessment.

Biochemical and Phenotypic Data Summary

The administration of AY-9944 to rats results in significant and measurable changes in sterol levels and elicits various physiological and behavioral phenotypes reminiscent of SLOS.

Table 1: Sterol Levels in AY-9944-Treated Rats vs. Controls
TissueSterolControl Rats (µg/g or µg/ml)AY-9944-Treated Rats (µg/g or µg/ml)Fold ChangeCitation
SerumCholesterol~297 µg/ml~75.2 µg/ml~4-fold decrease[10]
7-DHCNot detectable--[10]
LiverCholesterol-309 µg/g-[11]
7-DHCNot detectable1546 µg/g-[11]
BrainCholesterol--1/9 of control[10]
7-DHC~60-fold less than cholesterol--[10]
Retina7-DHC/Cholesterol Ratio->5:1-[12]

Note: Absolute values can vary based on the specific protocol, duration of treatment, and analytical methods used. The fold change provides a general indication of the expected biochemical shift.

Table 2: Reported Phenotypes in AY-9944-Treated Rat Models
Phenotype CategoryObserved PhenotypeCitation
Biochemical Hypocholesterolemia, accumulation of 7-DHC, 8-DHC, and trienols.[13]
Altered bile acid metabolism, membrane dynamics, and amino acid catabolism.[14]
Morphological Retinal degeneration (progressive and irreversible).[8][15]
Facial dysmorphism, pituitary agenesis (in prenatal models).[13]
Behavioral/Neurological Learning deficits.[15]
Signs of altered neurological development.[16]

Experimental Protocols

Protocol 1: Postnatal Induction of SLOS Phenotype in Rats

This protocol is suitable for studying the progressive effects of SLOS-like biochemistry in juvenile and adult rats.

Materials:

  • Sprague-Dawley or Long-Evans rats (postnatal day 2)

  • AY-9944 dihydrochloride (B599025)

  • Sterile saline or appropriate vehicle

  • Standard rat chow

  • High-cholesterol diet (2% cholesterol) (optional, for therapeutic intervention studies)

  • Animal handling and injection equipment

Procedure:

  • AY-9944 Preparation: Dissolve AY-9944 dihydrochloride in sterile saline to the desired concentration. A common dosage is 7.5 mg/kg.

  • Administration: Administer AY-9944 via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A suggested dosing regimen is once every 6 days, starting from postnatal day 2 and continuing until postnatal day 20.[9] Another approach involves incorporating 0.02% AY-9944 into the rat chow for chronic administration.[11]

  • Monitoring: Monitor the animals regularly for general health, body weight, and any observable phenotypic changes.

  • Tissue Collection: At the desired experimental endpoint, euthanize the animals according to approved institutional protocols. Collect blood (for serum), liver, brain, and retina for biochemical analysis.

  • Biochemical Analysis: Analyze sterol levels (cholesterol and 7-DHC) in the collected tissues using gas chromatography-mass spectrometry (GC-MS).[13]

Protocol 2: Prenatal Induction of SLOS Phenotype for Developmental Studies

This protocol is designed to investigate the impact of DHCR7 inhibition on embryonic and fetal development.

Materials:

  • Timed-pregnant Sprague-Dawley rats

  • AY-9944 dihydrochloride

  • Vehicle for oral administration (e.g., corn oil)

  • Gavage needles

  • Surgical equipment for fetus collection

Procedure:

  • AY-9944 Preparation: Prepare a suspension of AY-9944 in the chosen vehicle.

  • Administration: Administer AY-9944 orally to pregnant dams. A single dose on gestation day 3 has been shown to be effective.[13] The dose will need to be optimized depending on the desired severity of the phenotype.

  • Monitoring: Monitor the pregnant dams for any signs of toxicity.

  • Fetus Collection: On the desired gestation day (e.g., day 21), euthanize the pregnant dam and collect the fetuses.

  • Analysis: Examine the fetuses for morphological abnormalities. Tissues can be collected for biochemical analysis of sterol levels.

Protocol 3: Behavioral Assessment of AY-9944-Treated Rats

Behavioral testing should be conducted in a controlled environment to minimize variability.

Apparatus and Procedures:

  • Open Field Test: To assess general locomotor activity and anxiety-like behavior, place the rat in an open field arena (e.g., 100 x 100 cm) for a set duration (e.g., 10 minutes).[17] Track the total distance traveled and the time spent in the center versus the periphery of the arena using an automated tracking system.

  • Novel Object Recognition Test: This test evaluates recognition memory. Habituate the rat to an open field arena. During the training phase, present two identical objects. After a retention interval, replace one of the familiar objects with a novel one. The time spent exploring the novel object compared to the familiar one is a measure of recognition memory.[17]

  • Y-maze or T-maze: These mazes are used to assess spatial working memory. The rat is allowed to explore the maze, and the sequence of arm entries is recorded. Spontaneous alternation (entering a different arm on each successive entry) is a measure of spatial memory.

  • Social Interaction Test: To evaluate social behavior, place the test rat in an arena with a novel, unfamiliar rat.[18] The duration and nature of social interactions (e.g., sniffing, grooming, following) are recorded and analyzed.

Visualizations

Cholesterol_Biosynthesis_Pathway cluster_pathway Kandutsch-Russell Pathway (Simplified) cluster_inhibition Pharmacological Intervention 7-Dehydrocholesterol 7-Dehydrocholesterol Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7 AY_9944 AY-9944 DHCR7_enzyme DHCR7 AY_9944->DHCR7_enzyme Inhibition Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cholesterol Cholesterol Dependence PTCH1 Patched1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits SHH Sonic Hedgehog (SHH) Ligand SHH->PTCH1 Binds GLI GLI SUFU->GLI Inhibits Target_Genes Target Gene Expression GLI->Target_Genes Activates Cholesterol Cholesterol Cholesterol->SMO Activation Cholesterol->SHH Covalent Modification Experimental_Workflow cluster_induction Model Induction cluster_assessment Phenotypic Assessment cluster_data Data Analysis Animal_Selection Select Rats (Postnatal or Pregnant) AY9944_Admin Administer AY-9944 (Specify Dose and Route) Animal_Selection->AY9944_Admin Biochemical Biochemical Analysis (Sterol Levels) AY9944_Admin->Biochemical Behavioral Behavioral Testing (Cognition, Anxiety) AY9944_Admin->Behavioral Histological Histological Analysis (e.g., Retina) AY9944_Admin->Histological Data_Analysis Statistical Analysis and Interpretation Biochemical->Data_Analysis Behavioral->Data_Analysis Histological->Data_Analysis

References

Application Notes and Protocols for Oral Administration of AY-9944 to Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the oral administration of AY-9944 to rodents. This document is intended to guide researchers in establishing a robust in vivo model for studying the inhibition of cholesterol biosynthesis, particularly for mimicking the biochemical phenotype of Smith-Lemli-Opitz Syndrome (SLOS).

Introduction

AY-9944, with the chemical name trans-1,4-bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, is a potent and specific inhibitor of the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7).[1] This enzyme catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. By inhibiting DHCR7, AY-9944 administration in rodents leads to a significant reduction in cholesterol levels and a concurrent accumulation of 7-DHC in various tissues and bodily fluids.[2][3][4] This biochemical profile closely mimics that of the human autosomal recessive disorder, Smith-Lemli-Opitz Syndrome (SLOS), making AY-9944-treated rodents a valuable animal model for studying the pathophysiology of this disease and for the preclinical evaluation of potential therapeutic interventions.[5][6]

Mechanism of Action

The primary mechanism of action of AY-9944 is the competitive inhibition of DHCR7. This inhibition blocks the reduction of the C7-C8 double bond in the sterol B ring of 7-DHC, preventing its conversion to cholesterol. At higher doses, AY-9944 may also inhibit sterol Δ7-Δ8 isomerase, leading to the accumulation of cholest-8-en-3β-ol.[1] The accumulation of 7-DHC and the deficiency of cholesterol have profound effects on cellular function and signaling pathways, most notably the Sonic Hedgehog (Shh) signaling pathway, which is crucial for embryonic development.

Data Presentation

The oral administration of AY-9944 to rodents results in significant and dose-dependent alterations in sterol composition across various tissues. The following tables summarize the quantitative data reported in the literature.

Table 1: Effects of AY-9944 on Sterol Levels in Rat Tissues

TissueTreatment GroupCholesterol (µg/g or µg/mL)7-Dehydrocholesterol (7-DHC) (µg/g or µg/mL)7-DHC/Cholesterol RatioReference
Serum Control297Not Detected~0[5]
AY-9944 Treated75.2Elevated>11:1 (at 3 months)[5]
Liver ControlHighNot Detected~0[5]
AY-9944 TreatedSignificantly ReducedMarkedly Elevated>11:1 (at 3 months)[5]
Brain ControlHighNot Detected~0[5]
AY-9944 TreatedReducedElevated≥4:1 (at 1 month)[5]
Retina ControlHighNot Detected~0[5]
AY-9944 TreatedReducedElevated~4:1 (at 1 month)[5]

Note: The exact concentrations can vary based on the dose, duration of treatment, and analytical methods used. The data presented are indicative of the expected trends.

Experimental Protocols

Protocol 1: Induction of a Smith-Lemli-Opitz Syndrome (SLOS) Rat Model via Oral Administration of AY-9944

This protocol describes the oral administration of AY-9944 to rats to create a well-established model of SLOS.

Materials:

  • AY-9944 dihydrochloride

  • Vehicle for suspension (e.g., sterile water, 0.5% carboxymethyl cellulose)

  • Sprague-Dawley rats (or other appropriate strain)

  • Oral gavage needles (stainless steel, appropriate size for the age and weight of the rats)

  • Animal balance

  • Standard laboratory equipment for animal handling and housing

Procedure:

  • Animal Acclimation: Upon arrival, allow the rats to acclimate to the animal facility for at least one week under controlled conditions of temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to a standard cholesterol-free rodent chow and water.[5]

  • Preparation of AY-9944 Suspension:

    • On the day of administration, prepare a suspension of AY-9944 in the chosen vehicle. The concentration of the suspension will depend on the desired dosage and the volume to be administered. A common dosage for inducing SLOS-like features is in the range of 50-75 mg/kg body weight.[7]

    • For example, to prepare a 10 mg/mL suspension for a 200g rat receiving a 50 mg/kg dose, you would need to administer 1 mL of the suspension.

    • Thoroughly vortex or sonicate the suspension to ensure it is homogenous before each administration.

  • Oral Gavage Administration:

    • Weigh each rat to determine the precise volume of the AY-9944 suspension to be administered.

    • Gently restrain the rat. For a right-handed person, hold the rat in the left hand, securing the head and neck.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach.

    • Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus. The rat should swallow the tube. Do not force the needle. If resistance is met, withdraw and reinsert.

    • Once the needle is in the stomach, slowly administer the AY-9944 suspension.

    • Gently remove the gavage needle.

    • Monitor the animal for a few minutes post-administration for any signs of distress.

  • Treatment Schedule: The frequency and duration of AY-9944 administration will depend on the specific research question. For chronic models of SLOS, administration may occur daily or on alternate days for several weeks or months.[3] For developmental studies, administration to pregnant dams on specific gestational days is common.[4][8]

  • Monitoring and Sample Collection:

    • Monitor the animals regularly for any clinical signs of toxicity or developmental abnormalities.

    • At the end of the study period, euthanize the animals using an approved method.

    • Collect blood and tissues of interest (e.g., liver, brain, serum) for subsequent analysis. Flash-freeze tissues in liquid nitrogen and store at -80°C until analysis.[5]

Protocol 2: Analysis of Sterols in Rodent Tissues by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction and analysis of cholesterol and 7-DHC from rodent tissues.

Materials:

  • Tissue homogenizer

  • Chloroform (B151607), Methanol (B129727) (HPLC grade)

  • Internal standards (e.g., epicoprostanol, deuterated cholesterol)

  • Saponification reagent (e.g., methanolic KOH)

  • Hexane (B92381), Water (HPLC grade)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Lipid Extraction:

    • Accurately weigh a portion of the frozen tissue.

    • Homogenize the tissue in a mixture of chloroform and methanol (typically 2:1, v/v).

    • Add an internal standard to each sample for quantification.

    • After homogenization, add chloroform and water to achieve a biphasic separation (Folch method).

    • Centrifuge to separate the layers. The lower organic layer contains the lipids.

    • Carefully collect the lower organic layer and dry it under a stream of nitrogen.

  • Saponification (to hydrolyze sterol esters):

    • Resuspend the dried lipid extract in a saponification reagent.

    • Incubate at an elevated temperature (e.g., 60°C) for 1-2 hours.

    • After cooling, add water and extract the non-saponifiable lipids (including sterols) with hexane.

    • Collect the hexane layer and dry it under nitrogen.

  • Derivatization:

    • To improve volatility and thermal stability for GC analysis, derivatize the sterols by adding a silylating agent (e.g., BSTFA with 1% TMCS).

    • Incubate at an elevated temperature (e.g., 60°C) for 30-60 minutes.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use an appropriate temperature program for the GC oven to separate the sterols.

    • The mass spectrometer should be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification of known sterols.

    • Identify cholesterol and 7-DHC based on their retention times and mass spectra compared to authentic standards.

    • Quantify the sterols by comparing the peak areas of the analytes to the peak area of the internal standard.

Mandatory Visualizations

Signaling Pathway Diagram

Cholesterol_Biosynthesis_Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IsopentenylPP Isopentenyl-PP Mevalonate->IsopentenylPP Squalene Squalene IsopentenylPP->Squalene Multiple steps Lanosterol Lanosterol Squalene->Lanosterol Seven_DHC 7-Dehydrocholesterol (7-DHC) Lanosterol->Seven_DHC Multiple steps Cholesterol Cholesterol Seven_DHC->Cholesterol 7-dehydrocholesterol reductase AY9944 AY-9944 DHCR7 DHCR7 AY9944->DHCR7

Caption: Cholesterol biosynthesis pathway indicating the inhibitory action of AY-9944 on DHCR7.

Experimental Workflow Diagram

Experimental_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation ay9944_prep AY-9944 Suspension Preparation acclimation->ay9944_prep administration Oral Administration (Oral Gavage) ay9944_prep->administration monitoring Animal Monitoring (Daily) administration->monitoring euthanasia Euthanasia and Sample Collection monitoring->euthanasia extraction Lipid Extraction from Tissues euthanasia->extraction analysis Sterol Analysis (GC-MS) extraction->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for the oral administration of AY-9944 to rodents.

Logical Relationship Diagram

Logical_Relationship AY9944 Oral Administration of AY-9944 DHCR7_inhibition Inhibition of DHCR7 AY9944->DHCR7_inhibition Cholesterol_decrease Decreased Cholesterol DHCR7_inhibition->Cholesterol_decrease Seven_DHC_increase Increased 7-DHC DHCR7_inhibition->Seven_DHC_increase SLOS_model Rodent Model of Smith-Lemli-Opitz Syndrome (SLOS) Cholesterol_decrease->SLOS_model Shh_pathway Altered Sonic Hedgehog (Shh) Signaling Cholesterol_decrease->Shh_pathway Seven_DHC_increase->SLOS_model Seven_DHC_increase->Shh_pathway Shh_pathway->SLOS_model Contributes to phenotype

Caption: Logical relationships between AY-9944 administration and the resulting biochemical and pathological outcomes.

References

Application Notes: Pharmacological Inhibition of DHCR7 in Mice using AY-9944

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AY-9944 is a potent and specific inhibitor of the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7).[1] DHCR7 catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, which is the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. Inhibition of this enzyme by AY-9944 leads to a systemic reduction in cholesterol levels and a concurrent accumulation of its precursor, 7-DHC.[2][3][4] This induced biochemical phenotype mimics the metabolic state of Smith-Lemli-Opitz Syndrome (SLOS), a human genetic disorder caused by mutations in the DHCR7 gene.[5][2] Consequently, the administration of AY-9944 to rodents is a widely used method to create a pharmacological model of SLOS, enabling research into the pathophysiology of the disease and the evaluation of potential therapeutic strategies.[5][2]

Mechanism of Action: Inhibition of Cholesterol Biosynthesis

AY-9944 selectively targets and inhibits DHCR7, effectively blocking the reduction of the C7-8 double bond in 7-DHC. This leads to a build-up of 7-DHC and other upstream sterols in tissues and circulation, which are thought to contribute to the pathology observed in SLOS. At higher concentrations, AY-9944 may also exhibit off-target effects on other enzymes in the sterol pathway, such as sterol Δ8-Δ7 isomerase and DHCR14.[1][6][7]

Cholesterol_Pathway cluster_pathway Cholesterol Biosynthesis (Final Step) cluster_inhibitor Pharmacological Intervention Seven_DHC 7-Dehydrocholesterol (7-DHC) DHCR7 DHCR7 Enzyme Seven_DHC->DHCR7 Cholesterol Cholesterol DHCR7->Cholesterol AY9944 AY-9944 AY9944->DHCR7 Inhibits

Figure 1. Mechanism of AY-9944 action on the cholesterol biosynthesis pathway.

Experimental Protocols

This section provides a detailed protocol for the preparation and intraperitoneal (IP) administration of AY-9944 to mice to induce a biochemical model of Smith-Lemli-Opitz Syndrome.

1. Materials and Reagents

  • AY-9944 dihydrochloride (B599025) (CAS: 366-93-8)

  • Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline

  • Dimethyl sulfoxide (B87167) (DMSO), if required for solubilization

  • 1 mL syringes

  • 25-30 gauge needles (1/2 to 3/4 inch length)

  • 70% Ethanol

  • Sterile gauze or cotton swabs

  • Appropriate mouse restraint device

  • Analytical balance and sterile microcentrifuge tubes

2. Preparation of AY-9944 Injection Solution

  • Vehicle Selection: AY-9944 is soluble in water.[1] Sterile PBS or 0.9% saline is the recommended vehicle for intraperitoneal injection. If solubility issues arise, a minimal amount of DMSO can be used to create a stock solution, which is then further diluted in sterile PBS or saline to the final concentration. The final DMSO concentration should be kept low (ideally <5%) to avoid irritation.

  • Calculation: Determine the required amount of AY-9944 based on the desired dose (e.g., 25 mg/kg), the weight of the mice, and the injection volume (typically 100-200 µL for a 25g mouse).

    • Example for a 25g mouse at 25 mg/kg dose:

      • Dose = 0.025 kg * 25 mg/kg = 0.625 mg

    • To prepare a solution for 10 mice with an injection volume of 0.2 mL each:

      • Total AY-9944 needed = 0.625 mg/mouse * 10 mice = 6.25 mg (plus extra for pipetting loss)

      • Total volume = 0.2 mL/mouse * 10 mice = 2.0 mL (plus extra)

      • Concentration = 6.25 mg / 2.0 mL = 3.125 mg/mL

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of AY-9944 powder and place it in a sterile tube.

    • Add the calculated volume of sterile PBS or saline.

    • Vortex or sonicate briefly until the AY-9944 is completely dissolved.

    • If necessary, sterile filter the solution using a 0.22 µm syringe filter before injection.

    • Warm the solution to room temperature before injection to minimize discomfort to the animal.[8]

3. Intraperitoneal Injection Protocol

The following workflow outlines the key steps for successful IP administration.

Figure 2. Experimental workflow for intraperitoneal injection of AY-9944 in mice.

Step-by-Step Method:

  • Restraint: Gently restrain the mouse using a preferred method (e.g., scruffing) to expose the abdomen. Tilt the mouse so its head is slightly lower than its body to move the abdominal organs forward.[9]

  • Site Identification: Locate the injection site in the lower right quadrant of the abdomen. This site is chosen to avoid injuring the cecum, urinary bladder, and major organs.[8][9][10]

  • Disinfection: Wipe the injection site with a gauze pad moistened with 70% ethanol.

  • Needle Insertion: Using a new sterile needle for each animal, gently insert the needle (bevel up) through the skin and abdominal wall at a 30-45 degree angle.[8][9]

  • Aspiration: Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel (blood in syringe) or the bladder (yellow fluid). If either is present, withdraw the needle and inject at a new site.[10]

  • Injection: Once correct placement is confirmed, slowly and steadily depress the plunger to administer the full volume.

  • Withdrawal: Smoothly withdraw the needle.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress, pain, or adverse reaction.

Data Presentation

Table 1: Properties of AY-9944

Property Value Reference
Full Name trans-1,4-bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride [11]
CAS Number 366-93-8 [1]
Molecular Weight 464.30 g/mol [1]
Mechanism DHCR7 Inhibitor [1]

| In Vitro IC₅₀ | 13 nM (for human DHCR7) |[1] |

Table 2: Recommended Intraperitoneal (IP) Injection Parameters for Mice

Parameter Recommendation Rationale / Notes
Dosage 25 mg/kg (single dose) A single IP injection of 25 mg/kg has been shown to be effective in mice for studying acute effects on liver biochemistry.[7] Dose-response studies are recommended for chronic models.
Vehicle Sterile PBS or 0.9% Saline AY-9944 is water-soluble.[1] This is a standard, non-irritating vehicle for in vivo use.
Injection Volume < 10 mL/kg Standard maximum recommended volume for IP injection in mice. For a 25g mouse, this is < 0.25 mL.[9]
Needle Gauge 25-30 G Appropriate size for minimizing tissue damage while allowing for smooth injection.[8][9]

| Frequency | Single or multiple doses | A single dose is sufficient to induce biochemical changes.[7] For chronic studies, multiple injections (e.g., 3x per week) may be required, but protocols should be optimized. |

Table 3: Expected Biochemical Changes in Rodent Tissues Following AY-9944 Administration

Tissue Change in Cholesterol Change in 7-DHC Timeframe Reference
Liver Significantly decreased Dramatically increased Hours to days post-injection [3][7]
Serum/Plasma Significantly decreased Dramatically increased Hours to days post-injection [3][7]
Brain Decreased Significantly increased Slower onset, but changes are persistent [2][3]

| General | 7-DHC/Cholesterol ratio increases from near zero to ≥4:1 | Accumulation of 7-DHC is the primary biochemical marker of successful DHCR7 inhibition.[2] | Varies by tissue |[2] |

References

Application Notes and Protocols for Inducing Retinal Degeneration Using AY-9944 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing AY-9944 to induce retinal degeneration in animal models. This model is particularly relevant for studying the pathophysiology of diseases involving disrupted cholesterol biosynthesis, such as Smith-Lemli-Opitz Syndrome (SLOS), and for evaluating potential therapeutic interventions.

Introduction

AY-9944 is a potent and selective inhibitor of 7-dehydrocholesterol (B119134) (7DHC) reductase (DHCR7), the enzyme that catalyzes the final step in cholesterol biosynthesis, the conversion of 7DHC to cholesterol.[1][2][3][4] Inhibition of this enzyme by AY-9944 leads to a systemic accumulation of 7DHC and a corresponding reduction in cholesterol levels, mimicking the biochemical phenotype of SLOS.[1][2][3] Chronic administration of AY-9944 in animal models, particularly Sprague-Dawley rats, results in a progressive and irreversible retinal degeneration characterized by photoreceptor cell death, thinning of the outer nuclear layer (ONL), and functional deficits detectable by electroretinography (ERG).[1][5] The underlying mechanism is thought to involve the cytotoxic effects of 7DHC-derived oxysterols that accumulate in the retina.[1][6][7][8]

Key Experimental Observations

Treatment with AY-9944 leads to a series of well-documented pathological changes in the retina:

  • Biochemical Alterations: A significant increase in the 7DHC/cholesterol ratio in the retina and serum is a primary hallmark of this model.[5][9] This is accompanied by a marked reduction in total serum sterol levels.[5]

  • Histological Degeneration: Progressive thinning of the ONL, shortening of rod outer segments (ROS), and an increase in pyknotic (dead) photoreceptor nuclei are observed.[1][5][10] Ultrastructural analysis also reveals abnormalities in the retinal pigment epithelium (RPE), including the accumulation of membranous and lipid-laden inclusions.[5][10]

  • Functional Deficits: Electroretinography (ERG) reveals significant reductions in both rod and cone photoreceptor-mediated responses.[5] Specifically, the amplitudes of a- and b-waves are diminished, and implicit times are prolonged, indicating compromised retinal function.[5][11][12]

Experimental Protocols

Protocol 1: Induction of Retinal Degeneration in Rats (Long-Term Model)

This protocol is adapted from studies demonstrating profound retinal degeneration after extended treatment.[5]

Animal Model: Sprague-Dawley rats.

Materials:

  • AY-9944 (custom synthesized or commercially available).

  • Cholesterol-free rodent chow.

  • Olive oil.

  • Fat-soluble vitamins A, D, and E supplement.

  • Standard animal husbandry equipment.

Procedure:

  • Gestational Treatment:

    • Six days after fertilization, place pregnant Sprague-Dawley rats on a cholesterol-free chow diet containing AY-9944 at a concentration of 1 mg/100 g of chow.

    • Provide a maximum of 40 g of this medicated chow daily for the last two weeks of the three-week gestation period.[5]

  • Postnatal Treatment:

    • After birth, the progeny will be treated with AY-9944.

    • Prepare an aqueous olive oil emulsion containing AY-9944 at a concentration of 10 mg/mL.

    • Administer the AY-9944 emulsion to the pups via intraperitoneal (IP) or subcutaneous (SC) injection at a dosage of 25-30 mg/kg of body weight.[5]

    • Injections should be performed on alternating days, three times per week.[5]

    • Concurrently, administer a mixture of fat-soluble vitamins A, D, and E to the pups.

    • Continue this treatment regimen for up to 10 postnatal weeks to induce significant retinal degeneration.[5]

Assessment of Retinal Degeneration:

  • Electroretinography (ERG): Perform dark- and light-adapted ERGs to assess rod and cone function, respectively.[5][9]

  • Histology: Euthanize the animals and enucleate the eyes. Process the eyes for paraffin (B1166041) or Epon embedding and sectioning. Stain with hematoxylin (B73222) and eosin (B541160) (H&E) or toluidine blue to visualize retinal layers.[1][10]

  • Morphometry: Measure the thickness of the outer nuclear layer (ONL) and the length of the rod outer segments (ROS) from histological sections.[5][10] Count the number of pyknotic nuclei in the ONL.[5]

  • Sterol Analysis: Collect retina and serum samples for sterol composition analysis by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to determine the 7DHC/cholesterol ratio.[5][9]

Protocol 2: Dose-Response Evaluation of AY-9944 in Adult Rats

This protocol is designed to assess the dose-dependent effects of AY-9944 on retinal structure and function in adult animals using osmotic pumps for continuous delivery.[13]

Animal Model: Adult Sprague-Dawley rats (approximately 250 g).

Materials:

  • AY-9944.

  • Phosphate-buffered saline (PBS).

  • Alzet osmotic pumps.

  • Cholesterol-free rodent chow.

  • Surgical equipment for pump implantation.

Procedure:

  • Pump Preparation and Implantation:

    • Dissolve AY-9944 in PBS to achieve the desired final concentration for delivery.

    • Prepare two dose groups:

      • Low dose: to deliver 0.37 mg/kg/day.[13]

      • High dose: to deliver 2.5 mg/kg/day.[13]

    • Fill Alzet osmotic pumps with the respective AY-9944 solutions.

    • Surgically implant the pumps subcutaneously in the adult rats.

    • Replace the pumps every 4 weeks.[13]

  • Treatment and Monitoring:

    • Maintain the rats on a 0% cholesterol chow.

    • Monitor the efficacy of the drug by performing biweekly serum sterol analysis.[13]

    • Continue the treatment for 12 weeks.[13]

Assessment:

  • At the 12-week time point, perform ERG, histological analysis, morphometry, and sterol analysis as described in Protocol 1.[13]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies using AY-9944 to induce retinal degeneration.

Table 1: Effects of Long-Term AY-9944 Treatment (10 weeks) on Retinal Morphology and Function [5]

ParameterControl GroupAY-9944 Treated GroupPercentage Change
ONL Thickness ~100%Reduced by ~18%↓ 18%
Rod Outer Segment Length ~100%Reduced by ~33%↓ 33%
ONL Pyknotic Nuclei Baseline~4.5-fold greater↑ 350%
Maximal Rod ERG Response ~100%Reduced by ~50%↓ 50%
Maximal Cone ERG Response ~100%Reduced by at least 40%↓ ≥40%

Table 2: Dose-Dependent Effects of AY-9944 Treatment (12 weeks) in Adult Rats [13]

ParameterControl GroupLow Dose (0.37 mg/kg/day)High Dose (2.5 mg/kg/day)
Retina 7DHC/Cholesterol Mole Ratio 00.51 ± 0.101.00 ± 0.18
Maximum Rod ERG Amplitude (RmP3) ~100%Comparable to controlReduced by 82%
Phototransduction Sensitivity (S) ~100%Comparable to controlReduced by 45%
ONL Thickness & ROS Length NormalModerately reducedMarkedly reduced

Visualizations

Signaling Pathway and Mechanism of Action

cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition AY-9944 Inhibition cluster_consequences Pathophysiological Consequences 7-Dehydrocholesterol 7-Dehydrocholesterol DHCR7 DHCR7 (7-dehydrocholesterol reductase) 7-Dehydrocholesterol->DHCR7 Accumulation_7DHC Accumulation of 7-Dehydrocholesterol (7DHC) Cholesterol Cholesterol DHCR7->Cholesterol AY9944 AY-9944 AY9944->DHCR7 Inhibits Oxysterols Formation of Cytotoxic 7DHC-derived Oxysterols Accumulation_7DHC->Oxysterols Retinal_Degeneration Retinal Degeneration (Photoreceptor Cell Death) Oxysterols->Retinal_Degeneration cluster_treatment Treatment Phase cluster_assessment Assessment Phase Start Start Animal_Model Sprague-Dawley Rats (Pregnant or Adult) Start->Animal_Model AY9944_Admin AY-9944 Administration (Diet, Injection, or Pump) Animal_Model->AY9944_Admin Treatment_Period Treatment Period (e.g., 10-12 weeks) AY9944_Admin->Treatment_Period ERG Electroretinography (ERG) Treatment_Period->ERG Histology Histology & Morphometry (ONL, ROS) Treatment_Period->Histology Biochemistry Sterol Analysis (7DHC/Cholesterol Ratio) Treatment_Period->Biochemistry Endpoint Endpoint Analysis ERG->Endpoint Histology->Endpoint Biochemistry->Endpoint DHCR7_Inhibition DHCR7 Inhibition by AY-9944 Biochemical_Changes Biochemical Changes (↑7DHC, ↓Cholesterol) DHCR7_Inhibition->Biochemical_Changes Cellular_Stress Cellular Stress (Oxidative Damage) Biochemical_Changes->Cellular_Stress Functional_Deficits Functional Deficits (Abnormal ERG) Cellular_Stress->Functional_Deficits Structural_Damage Structural Damage (ONL Thinning, Cell Death) Cellular_Stress->Structural_Damage Functional_Deficits->Structural_Damage

References

AY-9944: Application Notes and Protocols for Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AY-9944 is a potent inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2] By blocking the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol, AY-9944 leads to an accumulation of 7-DHC and a reduction in cellular cholesterol levels.[3][4] This modulation of cholesterol metabolism has been identified as a promising strategy in antiviral research. AY-9944 has demonstrated efficacy against a range of viruses by interfering with viral replication processes that are dependent on host cell cholesterol and by activating innate immune responses.[1][5] This document provides detailed application notes and experimental protocols for the use of AY-9944 in antiviral research.

Mechanism of Action in Antiviral Research

AY-9944's primary mechanism of antiviral activity stems from its inhibition of DHCR7.[6][7] This inhibition has two major consequences that impact viral replication:

  • Alteration of Cellular Cholesterol Homeostasis: Many viruses rely on host cell cholesterol for various stages of their life cycle, including entry, replication, and egress. By depleting cellular cholesterol, AY-9944 disrupts these processes. For some viruses, such as Enterovirus A71 (EV-A71), the addition of exogenous cholesterol can rescue viral replication in AY-9944-treated cells, highlighting the importance of cholesterol depletion in its antiviral effect.[1]

  • Activation of the Interferon Response: The accumulation of 7-DHC, the substrate of DHCR7, has been shown to trigger an antiviral innate immune response.[1] Specifically, AY-9944 treatment can promote the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the type I interferon signaling pathway.[1][8] This leads to the production of interferons and the expression of interferon-stimulated genes (ISGs), which establish an antiviral state in the cell.[8]

Some studies have also indicated that AY-9944 can have a more complex inhibitory profile, acting on both DHCR7 and DHCR14, another enzyme in the cholesterol biosynthesis pathway.[9][10][11]

Data Presentation

Table 1: In Vitro Efficacy of AY-9944 Against Various Viruses
VirusCell LineAssayEndpointAY-9944 ConcentrationResultReference
Vesicular Stomatitis Virus (VSV)Neuro2aGFP FluorescenceViral ReplicationNot specifiedDecrease in fluorescence to 30-40% of untreated cells[9][10]
Enterovirus A71 (EV-A71)HCT-8, RDWestern BlotVP1 Protein Expression30 µMSignificant inhibition[6]
Coxsackievirus B3 (CVB3)In vitroNot specifiedViral InfectionNot specifiedEffective clearance[1]
Coxsackievirus A16 (CVA16)In vitroNot specifiedViral InfectionNot specifiedEffective clearance[1]
Zika Virus (ZIKV)U251Not specifiedViral InfectionDose-dependentInhibition of infection[8]
Zika Virus (ZIKV)VeroPlaque AssayViral TiterNot specifiedSignificant suppression[8]
Human Immunodeficiency Virus 1 (HIV-1)PBMCsProliferation AssayMitogen-induced proliferationNot specifiedRestored proliferation[12]
Table 2: IC50 Values and Other Quantitative Data for AY-9944
ParameterValueEnzyme/Cell LineNotesReference
IC5013 nMDHCR7[6][7]

Experimental Protocols

Protocol 1: General Cell Culture and AY-9944 Treatment

This protocol provides a general guideline for treating cultured cells with AY-9944. Specific cell lines and conditions should be optimized for the virus and assay being used.

Materials:

  • AY-9944 (stock solution prepared in a suitable solvent, e.g., sterile water, and stored at -20°C or -80°C)[6][12]

  • Complete cell culture medium appropriate for the cell line

  • Cell line of interest (e.g., Neuro2a, HCT-8, RD, U251, Vero)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture cells to the desired confluency in appropriate culture vessels.

  • Prepare working solutions of AY-9944 by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 15 µM, 30 µM).[6]

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the medium containing the desired concentration of AY-9944 to the cells. For control wells, add medium with the same concentration of the vehicle used to dissolve AY-9944.

  • Incubate the cells for the desired pretreatment time (e.g., 2 hours) before viral infection.[6]

Protocol 2: Viral Infection and Quantification (Plaque Assay)

This protocol describes a standard plaque assay to determine viral titers following AY-9944 treatment.

Materials:

  • AY-9944 treated and control cells in 6-well plates

  • Virus stock of known titer

  • Serum-free medium

  • Overlay medium (e.g., 2X Eagle's Minimum Essential Medium mixed 1:1 with 1.2% carboxymethylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10%)

Procedure:

  • Pre-treat cells with AY-9944 as described in Protocol 1.

  • Remove the AY-9944 containing medium and infect the cells with serial dilutions of the virus in serum-free medium for 1 hour at 37°C.

  • After the incubation period, remove the viral inoculum and wash the cells with PBS.

  • Add 2 mL of overlay medium to each well and incubate at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

  • Once plaques are visible, fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes.

  • Remove the overlay and formalin, and stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the plaques to determine the viral titer (plaque-forming units per mL).

Protocol 3: Western Blot Analysis of Viral Protein Expression

This protocol outlines the steps for analyzing the expression of viral proteins in AY-9944 treated cells.

Materials:

  • AY-9944 treated and control cell lysates

  • RIPA buffer (or other suitable lysis buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the viral protein of interest (e.g., EV-A71 VP1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the AY-9944 treated and control cells with RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

AY9944_Mechanism cluster_pathway Cholesterol Biosynthesis Pathway cluster_effects Antiviral Effects 7-Dehydrocholesterol (7-DHC) 7-Dehydrocholesterol (7-DHC) DHCR7 DHCR7 7-Dehydrocholesterol (7-DHC)->DHCR7 Cholesterol Cholesterol DHCR7->Cholesterol Increased 7-DHC Increased 7-DHC Decreased Cholesterol Decreased Cholesterol AY-9944 AY-9944 AY-9944->DHCR7 IRF3 Phosphorylation IRF3 Phosphorylation Increased 7-DHC->IRF3 Phosphorylation Inhibition of Viral Replication Inhibition of Viral Replication Decreased Cholesterol->Inhibition of Viral Replication Interferon Production Interferon Production IRF3 Phosphorylation->Interferon Production Interferon Production->Inhibition of Viral Replication Experimental_Workflow cluster_prep Cell Preparation and Treatment cluster_analysis Downstream Analysis Seed Cells Seed Cells Pre-treat with AY-9944 Pre-treat with AY-9944 Seed Cells->Pre-treat with AY-9944 Infect with Virus Infect with Virus Pre-treat with AY-9944->Infect with Virus Viral Titer Quantification (Plaque Assay) Viral Titer Quantification (Plaque Assay) Infect with Virus->Viral Titer Quantification (Plaque Assay) Viral Protein Expression (Western Blot) Viral Protein Expression (Western Blot) Infect with Virus->Viral Protein Expression (Western Blot) Viral Replication (Fluorescence Microscopy) Viral Replication (Fluorescence Microscopy) Infect with Virus->Viral Replication (Fluorescence Microscopy)

References

Preparing AY 9944 Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AY 9944 is a potent and specific inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] This inhibition leads to the accumulation of 7-dehydrocholesterol (7-DHC) and a reduction in cholesterol levels. Due to its mechanism of action, this compound is a valuable pharmacological tool for studying the roles of cholesterol and its precursors in various biological processes. It is frequently used to create cellular and animal models of Smith-Lemli-Opitz Syndrome (SLOS), a human disorder caused by mutations in the DHCR7 gene.[2] Additionally, research has demonstrated its utility in investigating ferroptosis, viral infections, and Hedgehog signaling pathways.

These application notes provide detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo experiments, ensuring accurate and reproducible results.

Chemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is essential for preparing accurate stock solutions.

PropertyValueSource
Molecular Formula C₂₂H₂₈Cl₂N₂ · 2HCl[2][3][4]
Molecular Weight 464.3 g/mol [1][2][3][4]
Appearance White to off-white crystalline solid[1]
Purity ≥98%[2][3][4]
Solubility (Water) Up to 50 mM[3][4][5]
Solubility (DMSO) Up to 5 mM[3][4]
Solubility (Ethanol) Slightly soluble[2]
Solubility (PBS, pH 7.2) Slightly soluble[2]

Recommended Concentrations for Experiments

The optimal concentration of this compound will vary depending on the experimental system and the desired biological effect. The following table summarizes concentrations reported in the literature for various applications.

ApplicationCell Type/Animal ModelConcentration/DosageObserved EffectSource
DHCR7 Inhibition (in vitro) Recombinant human DHCR7IC₅₀ = 13 nMInhibition of enzyme activity[1][3][4]
Antiviral Activity (in vitro) Neuro2a cells (VSV infection)IC₅₀ ≈ 10 nM50% reduction in viral titer
Ferroptosis Inhibition (in vitro) Huh-7 cells100 nMSuppression of RSL-3 induced ferroptosis[6]
Hedgehog Signaling Modulation (in vitro) Not specifiedNot specifiedBlocks Hedgehog signaling[2]
SLOS Model (in vivo) Sprague-Dawley rats7.5 mg/kg (s.c.)Reduced brain cholesterol, increased 7-DHC[1]
Ferroptosis Inhibition (in vivo) Mice25 mg/kg (i.p.)Inhibition of hepatic ischemia-reperfusion injury[6]

Experimental Protocols

Preparation of this compound Stock Solutions for In Vitro Experiments

Materials:

Protocol for Water-Based Stock Solution (up to 50 mM):

  • Calculate the required mass of this compound. For a 10 mM stock solution, for example, you would need 4.643 mg of this compound per 1 mL of water.

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile water to the tube.

  • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.[5]

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol for DMSO-Based Stock Solution (up to 5 mM):

  • Calculate the required mass of this compound. For a 5 mM stock solution, you would need 2.3215 mg of this compound per 1 mL of DMSO.

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution until the powder is completely dissolved. Brief sonication can be used to facilitate dissolution.[1]

  • Aliquot the stock solution into smaller volumes.

  • Store the aliquots at -20°C or -80°C.

Note on Working Solutions:

For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use. Ensure the final concentration of DMSO is not cytotoxic to the cells (typically <0.5%).

Preparation of this compound for In Vivo Administration

Materials:

  • This compound dihydrochloride powder

  • Sterile phosphate-buffered saline (PBS)

  • Sterile vehicle solution (e.g., saline, corn oil)

  • Sterile vials

  • Vortex mixer

  • Syringes and needles appropriate for the chosen route of administration

Protocol for PBS-Based Formulation (for intraperitoneal or subcutaneous injection):

  • Determine the required concentration and total volume based on the animal's weight and the desired dosage.

  • Prepare a stock solution of this compound in sterile water or PBS. Given its solubility, direct preparation in PBS at lower concentrations may be feasible. For higher concentrations, a concentrated stock in water can be diluted with PBS.

  • Ensure the final solution is sterile. If prepared from non-sterile components, filter sterilization is recommended.

  • Administer the solution to the animal via the chosen route (e.g., intraperitoneal or subcutaneous injection).

Note on Vehicle Selection:

The choice of vehicle will depend on the desired route of administration and the required dosage. For subcutaneous or intraperitoneal injections of the water-soluble dihydrochloride salt, sterile PBS or saline are common choices.[6] For other formulations, vehicles such as corn oil have been used, though this may require a different salt form of this compound.

Storage and Stability

Proper storage of this compound and its stock solutions is critical to maintain its activity.

FormStorage TemperatureStabilitySource
Solid Powder Room Temperature (desiccated)Stable[3][4]
Stock Solution (-20°C) -20°CUp to 1 year[1]
Stock Solution (-80°C) -80°CUp to 2 years[1]

Important Considerations:

  • Avoid repeated freeze-thaw cycles of stock solutions.

  • When using DMSO stock solutions, be aware that DMSO is hygroscopic and can absorb water from the air, which may affect the solubility of the compound. Use freshly opened DMSO for best results.[1]

Visualizations

Signaling Pathway: Cholesterol Biosynthesis Inhibition by this compound

Cholesterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol seven_dhc 7-Dehydrocholesterol (7-DHC) lanosterol->seven_dhc dhcr7 DHCR7 seven_dhc->dhcr7 cholesterol Cholesterol ay9944 This compound ay9944->dhcr7 Inhibits dhcr7->cholesterol

Caption: Inhibition of DHCR7 by this compound in the cholesterol biosynthesis pathway.

Experimental Workflow: Preparing and Using this compound Stock Solutions

Experimental_Workflow cluster_use Experimental Use start Start: this compound Powder weigh 1. Weigh this compound start->weigh dissolve 2. Dissolve in Solvent (Water or DMSO) weigh->dissolve sterilize 3. Filter Sterilize (Aqueous solutions) dissolve->sterilize aliquot 4. Aliquot sterilize->aliquot store 5. Store at -20°C or -80°C aliquot->store invitro In Vitro Dilute in media store->invitro invivo In Vivo Prepare dosing solution store->invivo

Caption: Workflow for preparing and using this compound stock solutions.

Logical Relationship: this compound Mechanism and Downstream Effects

Logical_Relationship ay9944 This compound dhcr7 DHCR7 Inhibition ay9944->dhcr7 seven_dhc Increased 7-DHC dhcr7->seven_dhc cholesterol Decreased Cholesterol dhcr7->cholesterol ferroptosis Ferroptosis Suppression seven_dhc->ferroptosis slos SLOS Phenotype (in models) cholesterol->slos shh Altered Shh Signaling cholesterol->shh shh->slos

Caption: Downstream consequences of this compound-mediated DHCR7 inhibition.

References

Troubleshooting & Optimization

AY 9944 off-target effects on cholesterol synthesis enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AY-9944 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AY-9944?

AY-9944 is a potent and specific inhibitor of the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7).[1][2] DHCR7 is the final enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis, responsible for converting 7-dehydrocholesterol (7-DHC) to cholesterol.[3][4][5] Inhibition of DHCR7 leads to a decrease in cellular cholesterol levels and an accumulation of its precursor, 7-DHC.[1][6] This biochemical profile mimics the human genetic disorder Smith-Lemli-Opitz Syndrome (SLOS).[3][4][7]

Q2: What are the known off-target effects of AY-9944?

While AY-9944 is highly specific for DHCR7 at low nanomolar concentrations, off-target effects have been observed, particularly at higher doses. These include the inhibition of:

  • Sterol Δ8-Δ7 isomerase (EBP): At high concentrations, AY-9944 can inhibit EBP, leading to the accumulation of cholest-8-en-3β-ol.[1]

  • DHCR14: Inhibition of DHCR14 has been observed at concentrations exceeding 100 nM, resulting in the accumulation of upstream sterols like 14-dehydrozymosterol.[8][9]

To confirm that the observed experimental effects are due to DHCR7 inhibition and not off-target activities, researchers can consider using another structurally different DHCR7 inhibitor, such as BM15766, as a control.[10][11][12]

Q3: What is the recommended storage and handling for AY-9944?

For long-term storage, AY-9944 stock solutions should be kept at -80°C for up to two years or at -20°C for up to one year in a sealed container, protected from moisture.[1] If using a water-based stock solution, it is recommended to filter and sterilize it through a 0.22 μm filter before use.[1] For aqueous solutions, warming the tube at 37°C for 10 minutes or using an ultrasonic bath can aid in solubilization.[13]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No significant decrease in cholesterol levels observed. Insufficient concentration of AY-9944.Increase the concentration of AY-9944. The IC50 for DHCR7 inhibition is approximately 13 nM.[1][2][13]
High baseline cholesterol in the experimental system (e.g., from serum in cell culture media).Use serum-free or lipid-depleted serum media for cell culture experiments. For in vivo studies, consider that dietary cholesterol can counteract the effects of AY-9944.[6]
Degradation of AY-9944.Ensure proper storage and handling of the compound. Prepare fresh stock solutions.[1]
Accumulation of unexpected sterol precursors (e.g., cholest-8-en-3β-ol, 14-dehydrozymosterol). Off-target inhibition of other cholesterol synthesis enzymes.This is likely due to using a high concentration of AY-9944. Reduce the concentration to the low nanomolar range to maintain specificity for DHCR7.[1][8][9] Consider using a lower dose and a longer incubation time.
Cell toxicity or unexpected morphological changes. Off-target effects or cellular stress due to cholesterol depletion.Lower the concentration of AY-9944. Reduce the duration of exposure. Ensure the health of the cell line or animal model before starting the experiment. In some cell lines, AY-9944 treatment can lead to the formation of cytoplasmic inclusions.[14]
Inconsistent results between experiments. Variability in experimental conditions.Standardize all experimental parameters, including cell density, treatment duration, and AY-9944 concentration. Ensure consistent preparation of AY-9944 working solutions.
Reversibility of AY-9944 effects.The effects of AY-9944 are reversible.[6] Ensure that the timing of sample collection and analysis is consistent across experiments.

Data Presentation

Table 1: In Vitro Efficacy of AY-9944 on Cholesterol Synthesis Enzymes

Enzyme TargetIC50Observed EffectCell/SystemReference
7-dehydrocholesterol reductase (DHCR7)13 nMInhibitionRecombinant human DHCR7 expressed in yeast[1][2][13]
Sterol Δ8-Δ7 isomerase (EBP)High dosesInhibition, accumulation of cholest-8-en-3β-olCultured embryos[1]
DHCR14>100 nMInhibition, accumulation of 14-dehydrozymosterolNeuro2a cells[8][9]

Table 2: Example In Vivo Effects of AY-9944 Treatment in Rats

TissueEffect on CholesterolEffect on 7-Dehydrocholesterol (7-DHC)Reference
SerumDecreasedIncreased[6]
LiverDecreasedIncreased[6][15]
BrainDecreasedIncreased[1][6]
AdrenalsDecreased-[6]
Lungs-Accumulated[6]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Cholesterol Synthesis in Cultured Cells

  • Cell Seeding: Plate cells (e.g., Neuro2a, Huh-7) in appropriate culture vessels and allow them to adhere overnight.

  • Preparation of AY-9944: Prepare a stock solution of AY-9944 in a suitable solvent (e.g., sterile water or DMSO).[13] Perform serial dilutions to achieve the desired final concentrations (e.g., 10 nM to 10 µM).

  • Treatment: Replace the culture medium with fresh medium containing the desired concentration of AY-9944 or vehicle control. For experiments sensitive to exogenous lipids, use lipid-depleted serum.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).

  • Cell Lysis and Sterol Extraction: After incubation, wash the cells with PBS, and then lyse them. Extract the lipids using a suitable method, such as the Folch procedure.

  • Sterol Analysis: Analyze the sterol composition using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to quantify cholesterol and 7-DHC levels.[3][7]

Protocol 2: Induction of a Smith-Lemli-Opitz Syndrome (SLOS) Model in Rats

  • Animal Model: Use an appropriate rat strain (e.g., Sprague-Dawley or Long-Evans hooded rats).[1][16]

  • AY-9944 Administration: AY-9944 can be administered orally or via injection. For example, oral administration to pregnant rats on gestation day 3 can be used to induce SLOS-like features in the fetuses.[7] For long-term studies, AY-9944 can be included in the diet.[15] A dosage of 7.5 mg/kg administered every 6 days has been used in postnatal rats.[1]

  • Monitoring: Monitor the animals for any adverse effects. Collect blood and tissue samples at specified time points.

  • Tissue Processing and Sterol Analysis: Euthanize the animals at the end of the study and collect tissues of interest (e.g., liver, brain, serum). Process the tissues for lipid extraction and analyze the sterol profiles by GC-MS or LC-MS to measure cholesterol and 7-DHC levels.[7][16]

Mandatory Visualizations

Cholesterol_Biosynthesis_Pathway cluster_kandutsch_russell Kandutsch-Russell Pathway cluster_bloch Bloch Pathway 7-Dehydrodesmosterol 7-Dehydrodesmosterol Desmosterol Desmosterol 7-Dehydrodesmosterol->Desmosterol DHCR7 Lathosterol Lathosterol 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol SC5D Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7 Lanosterol Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Multiple Steps Cholesta-7,24-dienol Cholesta-7,24-dienol Zymosterol->Cholesta-7,24-dienol EBP AY9944_DHCR7 AY-9944 (IC50 ~13 nM) AY9944_DHCR7->7-Dehydrocholesterol AY9944_EBP AY-9944 (High Conc.) AY9944_EBP->Zymosterol

Caption: Cholesterol biosynthesis pathway showing AY-9944 inhibition points.

Troubleshooting_Workflow start Experiment Start issue Unexpected Results? start->issue no_effect No/Low Effect on Cholesterol Levels issue->no_effect Yes off_target Accumulation of Unexpected Precursors issue->off_target Yes toxicity Cell Toxicity issue->toxicity Yes end Experiment Successful issue->end No check_conc Verify/Increase AY-9944 Concentration no_effect->check_conc check_media Use Lipid-Depleted Media no_effect->check_media reduce_conc Reduce AY-9944 Concentration off_target->reduce_conc toxicity->reduce_conc reduce_time Reduce Exposure Time toxicity->reduce_time

Caption: Troubleshooting workflow for experiments using AY-9944.

References

Technical Support Center: Minimizing AY 9944 Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the cytotoxic effects of AY 9944 in primary cell cultures. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), the enzyme that catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] This inhibition leads to a decrease in cellular cholesterol levels and an accumulation of the cholesterol precursor, 7-dehydrocholesterol (7-DHC).[1][2]

Q2: Why am I observing high levels of cytotoxicity in my primary cell cultures treated with this compound?

High cytotoxicity can stem from the disruption of cholesterol homeostasis, which is crucial for cell membrane integrity, signaling, and survival. The extent of cytotoxicity can be influenced by the concentration of this compound, the duration of exposure, and the specific primary cell type being used, as different cells have varying dependencies on de novo cholesterol synthesis.

Q3: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?

A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells. To differentiate between the two, you can perform a time-course experiment and measure both cell viability (e.g., using a Trypan Blue exclusion assay or an LDH assay) and cell proliferation (e.g., using a BrdU incorporation assay or cell counting). A cytotoxic effect will show a decrease in the percentage of viable cells, while a cytostatic effect will result in a plateau of the total cell number with viability remaining high.

Q4: Can the cytotoxic effects of this compound be reversed?

The effects of this compound on cholesterol levels and the accumulation of 7-dehydrocholesterol have been shown to be reversible.[2] This suggests that removing the compound from the culture medium may allow cells to recover, provided the cytotoxic damage is not too severe.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High cytotoxicity observed even at low concentrations of this compound. - High sensitivity of the primary cell type to cholesterol depletion.- Extended incubation time.- Optimize this compound Concentration: Perform a dose-response experiment to determine the IC50 value for cytotoxicity in your specific primary cell type. Start with a low concentration (e.g., 10-100 nM) and titrate upwards.[3][4][5]- Reduce Incubation Time: Conduct a time-course experiment to find the shortest exposure time that still achieves the desired inhibitory effect on cholesterol biosynthesis.
Variable cytotoxicity between experiments. - Inconsistent cell seeding density.- Variations in this compound stock solution stability.- Differences in cell passage number or health.- Standardize Protocols: Ensure consistent cell seeding densities and use cells within a narrow passage number range.- Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.- Monitor Cell Health: Regularly assess the morphology and viability of your primary cells before initiating experiments.
Desired DHCR7 inhibition is achieved, but is accompanied by unacceptable levels of cell death. - On-target cytotoxicity due to cholesterol depletion.- Cholesterol Supplementation: Co-treat cells with this compound and a water-soluble cholesterol complex (e.g., cholesterol-methyl-β-cyclodextrin).[6] This can help replenish cellular cholesterol pools and mitigate the cytotoxic effects. Start with a range of cholesterol concentrations to find the optimal rescue concentration.- Lipid-Rich Media: Culture cells in a medium supplemented with lipids to provide an exogenous source of cholesterol.
Conflicting results between different cytotoxicity assays (e.g., MTT vs. LDH). - Different assays measure different cellular events. MTT measures metabolic activity, which can be affected by factors other than cell death. LDH assay measures membrane integrity, a more direct indicator of cytotoxicity.- Use Multiple Assays: Employ at least two different cytotoxicity assays based on different principles (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH) to get a more complete picture of this compound's effect on your cells.

Quantitative Data Summary

CompoundCell TypeConcentrationEffectReference
This compoundMurine Primary HepatocytesNot specifiedSuppressed ferroptosis induced by RSL-3, iron overload, and cysteine deprivation.[3]
This compoundCHO Cells2 µg/mLAltered cholesterol biosynthesis without cytotoxicity.[7]
This compoundNeuro2a Cells>100 nMModest declines in cell counts at the highest concentrations.[5]
This compoundHuman Hepatocellular Carcinoma (Huh-7)30 and 100 nMPretreatment for 1 hour before RSL-3 treatment to assess cell viability.[3][4]
This compoundHIV-1-infected PBMCsNot specifiedRestored mitogen-induced proliferation.[8]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile of this compound using an LDH Assay

This protocol outlines the steps to assess the cytotoxicity of this compound by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

  • Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO in medium) at the same final concentration as the highest this compound concentration.

  • Treatment: Carefully remove the medium from the cells and replace it with the prepared this compound dilutions and vehicle control. Include wells with untreated cells as a negative control and wells with a lysis buffer (provided with the LDH assay kit) as a positive control for maximum LDH release.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully collect the supernatant from each well without disturbing the cell monolayer.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from a commercial kit to each well according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol. Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity for each this compound concentration using the formula provided by the manufacturer, typically by normalizing to the positive and negative controls.

Protocol 2: Cholesterol Rescue Experiment to Mitigate this compound Cytotoxicity

This protocol describes how to supplement the culture medium with cholesterol to counteract the cytotoxic effects of this compound.

  • Cell Seeding: Plate primary cells in a 96-well plate as described in Protocol 1.

  • Preparation of Treatment Solutions:

    • Prepare a range of this compound concentrations in cell culture medium.

    • Prepare a stock solution of water-soluble cholesterol (e.g., cholesterol-methyl-β-cyclodextrin).

    • Prepare co-treatment solutions containing a fixed concentration of this compound (a concentration known to cause cytotoxicity) and varying concentrations of the water-soluble cholesterol.

    • Include controls: untreated cells, cells treated with this compound only, cells treated with the vehicle only, and cells treated with the highest concentration of cholesterol only.

  • Treatment: Replace the medium in the wells with the prepared treatment solutions.

  • Incubation: Incubate the plate for the desired duration.

  • Assessment of Viability: Following incubation, assess cell viability using a preferred method, such as the LDH assay (as described in Protocol 1) or an MTT assay.

  • Analysis: Compare the viability of cells co-treated with this compound and cholesterol to those treated with this compound alone to determine the rescue effect of cholesterol supplementation.

Visualizations

AY9944_Mechanism_of_Action cluster_cholesterol_pathway Cholesterol Biosynthesis Pathway cluster_ay9944_effect Effect of this compound cluster_cellular_consequences Cellular Consequences Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA ...multiple steps... Mevalonate Mevalonate HMG-CoA->Mevalonate ... ... Mevalonate->... ...multiple steps... 7-Dehydrocholesterol 7-Dehydrocholesterol ...->7-Dehydrocholesterol ...multiple steps... Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7 AY9944 AY9944 DHCR7 DHCR7 AY9944->DHCR7 Inhibition (IC50 = 13 nM) Accumulation_7DHC Accumulation of 7-Dehydrocholesterol DHCR7->Accumulation_7DHC Depletion_Cholesterol Depletion of Cellular Cholesterol DHCR7->Depletion_Cholesterol Cytotoxicity Potential Cytotoxicity Depletion_Cholesterol->Cytotoxicity

Caption: Mechanism of this compound action and induced cytotoxicity.

Troubleshooting_Workflow Start High Cytotoxicity Observed with this compound DoseResponse Perform Dose-Response Experiment Start->DoseResponse TimeCourse Perform Time-Course Experiment Start->TimeCourse Optimize Optimize Concentration and Incubation Time DoseResponse->Optimize TimeCourse->Optimize ToxicityStillHigh Is Cytotoxicity Still Unacceptable? Optimize->ToxicityStillHigh CholesterolRescue Cholesterol Supplementation Experiment Proceed Proceed with Optimized Protocol CholesterolRescue->Proceed ToxicityStillHigh->CholesterolRescue Yes ToxicityStillHigh->Proceed No ConsiderAlternatives Consider Alternative Strategies or Inhibitors

Caption: Troubleshooting workflow for minimizing this compound cytotoxicity.

References

Technical Support Center: Optimizing AY 9944 Dosage for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vivo dosage of AY 9944. All information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7).[1][2] DHCR7 catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, which is the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[3] By inhibiting DHCR7, this compound leads to an accumulation of 7-DHC and a reduction in cholesterol levels in various tissues.[4][5]

Q2: What are the main in vivo applications of this compound?

A2: this compound is widely used in preclinical research to:

  • Model Smith-Lemli-Opitz Syndrome (SLOS): Due to its specific inhibition of DHCR7, this compound administration in animals mimics the biochemical phenotype of SLOS, a human genetic disorder caused by mutations in the DHCR7 gene.[6]

  • Investigate the role of cholesterol and its precursors: It is a valuable tool for studying the physiological and pathophysiological roles of cholesterol and 7-DHC in various biological processes.

  • Explore therapeutic potentials: this compound has been investigated for its effects on ferroptosis, viral replication, and autophagy, suggesting potential therapeutic applications in related diseases.[7][8][9]

Q3: What are the known off-target effects of this compound?

A3: While this compound is highly specific for DHCR7, off-target effects have been reported, particularly at higher concentrations. It may inhibit other enzymes in the cholesterol biosynthesis pathway, such as DHCR14 and sterol Δ8-Δ7 isomerase (EBP), leading to the accumulation of other sterol precursors.[7]

Q4: What are the potential toxicities associated with this compound administration?

A4: The primary toxicity associated with this compound is its teratogenicity, as it can induce developmental abnormalities, particularly in the central nervous system, consistent with the clinical features of SLOS.[10][11] Chronic administration in rats has also been shown to cause progressive and irreversible retinal degeneration.[6][12]

Troubleshooting Guide

Formulation and Administration

Q5: What is the recommended vehicle for in vivo administration of this compound?

A5: this compound dihydrochloride (B599025) is soluble in aqueous solutions.[2][13] Commonly used vehicles for in vivo administration include:

  • Sterile Water: Suitable for various administration routes.[2]

  • Phosphate-Buffered Saline (PBS): A common vehicle for intraperitoneal injections.[7][14]

Q6: How can I prepare this compound for in vivo administration?

A6: For this compound dihydrochloride, which is soluble in water up to 50 mM, you can directly dissolve it in your chosen sterile aqueous vehicle.[2][13] To aid dissolution, gentle warming to 37°C or brief sonication can be employed.[2] Always prepare fresh solutions for injection and filter-sterilize before use.

Dosage and Efficacy

Q7: How do I determine the optimal in vivo dosage of this compound?

A7: The optimal dosage of this compound depends on the animal model, the research question, and the desired level of DHCR7 inhibition. It is crucial to perform a dose-response study to determine the most effective dose with minimal toxicity for your specific experimental setup. The provided data tables summarize dosages used in various published studies.

Q8: What are the signs of this compound efficacy in vivo?

A8: The primary indicator of this compound efficacy is a change in the sterol profile of tissues and serum. Specifically, you should observe:

  • Increased levels of 7-dehydrocholesterol (7-DHC).

  • Decreased levels of cholesterol.

These can be measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Q9: What are the signs of toxicity to monitor in animals treated with this compound?

A9: Monitor animals for general signs of distress, including weight loss, lethargy, and changes in behavior. For long-term studies, be aware of the potential for retinal degeneration.[6][12] In studies involving pregnant animals, be vigilant for teratogenic effects on the fetuses.[10][11]

Data Presentation

Table 1: Summary of In Vivo this compound Dosages in Rats

StrainDosageAdministration RouteVehicleFrequencyKey FindingsReference
Long-Evans Hooded7.5 mg/kgIntraperitoneal (i.h. in source)Not SpecifiedEvery 6 daysReduced brain cholesterol and increased 7-DHC[15]
Sprague-Dawley25 mg/kgSubcutaneous (s.c.)Not SpecifiedNot SpecifiedIncreased 7-DHC accumulation[2]
Wistar50 or 75 mg/kgOralNot SpecifiedSingle dose on day 4 of gestationDose-related teratogenic effects[14]
Not SpecifiedNot SpecifiedOral (in diet)DietLong-termLowered cholesterol, increased 7-DHC[4][16]
Not SpecifiedNot SpecifiedOralNot SpecifiedSingle doseInhibition of bile salt synthesis[17]

Table 2: Summary of In Vivo this compound Dosages in Mice

StrainDosageAdministration RouteVehicleFrequencyKey FindingsReference
C57BL/6J25 mg/kgIntraperitoneal (i.p.)PBSSingle dose 1h prior to procedureAttenuated liver injury in a model of hepatic ischemia-reperfusion[14]

Experimental Protocols

Protocol 1: In Vivo Efficacy of this compound in a Mouse Model of Hepatic Ischemia-Reperfusion Injury (Ferroptosis Model)

  • Animal Model: Use male C57BL/6J mice.

  • This compound Preparation: Dissolve this compound in sterile PBS to the desired concentration.

  • Administration: Administer a single intraperitoneal (i.p.) injection of this compound (e.g., 25 mg/kg) or vehicle (PBS) one hour prior to the surgical procedure.[14]

  • Ischemia-Reperfusion Injury (IRI) Model:

    • Anesthetize the mice.

    • Perform a laparotomy to expose the liver.

    • Induce hepatic ischemia by clamping the portal triad (B1167595) (hepatic artery, portal vein, and bile duct) to the left and median liver lobes.

    • After the ischemic period (e.g., 60 minutes), remove the clamp to allow reperfusion.

    • Suture the abdominal incision.

  • Endpoint Analysis:

    • At a predetermined time post-reperfusion (e.g., 24 hours), collect blood samples for serum analysis of liver injury markers (AST, ALT).

    • Euthanize the mice and harvest the liver tissue.

    • Fix a portion of the liver in formalin for histological analysis (e.g., H&E staining) to assess tissue damage.

    • Snap-freeze a portion of the liver for analysis of lipid peroxidation products (e.g., malondialdehyde) and sterol profiles (7-DHC and cholesterol) by LC-MS/MS.[14]

Protocol 2: In Vivo Efficacy of this compound in a Vesicular Stomatitis Virus (VSV) Infection Model

  • Animal Model: Use a suitable mouse strain for VSV infection studies.

  • This compound Preparation: Prepare this compound in a sterile vehicle suitable for the chosen administration route.

  • Administration: Administer this compound at the desired dosage and schedule. This may involve pre-treatment before viral challenge and continued treatment post-infection.

  • Viral Challenge:

    • Infect mice with a pre-determined dose of VSV via the appropriate route (e.g., intranasal, intravenous).

  • Monitoring and Endpoints:

    • Monitor the mice daily for clinical signs of illness (e.g., weight loss, morbidity) and survival.

    • At specific time points post-infection, euthanize subsets of mice.

    • Collect tissues of interest (e.g., lungs, brain, spleen) to determine viral titers (e.g., by plaque assay).

    • Analyze tissues for inflammatory markers and histopathological changes.

    • Assess sterol profiles in relevant tissues to confirm this compound activity.

Mandatory Visualizations

Cholesterol_Biosynthesis_Pathway cluster_Kandutsch_Russell Kandutsch-Russell Pathway cluster_Bloch Bloch Pathway Lanosterol Lanosterol Lathosterol Lathosterol Lanosterol->Lathosterol Multiple Steps Desmosterol Desmosterol Lanosterol->Desmosterol Multiple Steps 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol SC5D Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7 Desmosterol->Cholesterol DHCR24 AY_9944 This compound DHCR7 DHCR7 AY_9944->DHCR7 Acetyl-CoA Acetyl-CoA Acetyl-CoA->Lanosterol Multiple Steps

Caption: Cholesterol Biosynthesis Pathways and the Site of this compound Inhibition.

Sonic_Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Sonic Hedgehog PTCH1 Patched-1 Shh->PTCH1 binds SMO Smoothened PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters GLI_A GLI (activator) GLI->GLI_A translocates Target_Genes Target Gene Expression GLI_A->Target_Genes activates Cholesterol_Biosynthesis Cholesterol Biosynthesis Cholesterol Cholesterol Cholesterol_Biosynthesis->Cholesterol Cholesterol->SMO modulates activity AY_9944 This compound AY_9944->Cholesterol_Biosynthesis inhibits

Caption: The Sonic Hedgehog Signaling Pathway and the Influence of Cholesterol Biosynthesis.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of AY 9944, a potent inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chemical inhibitor of the enzyme 7-dehydrocholesterol reductase (DHCR7). This enzyme is responsible for the final step in cholesterol biosynthesis, which is the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. By inhibiting DHCR7, this compound leads to a decrease in cellular cholesterol levels and an accumulation of 7-DHC. This makes it a valuable tool for studying cholesterol metabolism and its role in various physiological and pathological processes, including its use as a research model for Smith-Lemli-Opitz Syndrome (SLOS), a disorder caused by mutations in the DHCR7 gene.

Q2: What are the recommended solvents for dissolving this compound?

This compound is available as a dihydrochloride (B599025) salt, which has solubility in both aqueous solutions and organic solvents. The choice of solvent will depend on the specific experimental requirements.

  • Water: this compound dihydrochloride is soluble in sterile water.

  • DMSO: Dimethyl sulfoxide (B87167) (DMSO) is another common solvent for this compound.

For cell culture experiments, it is crucial to use a final concentration of DMSO that is not toxic to the cells, typically below 0.5%. Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.

Q3: I am observing precipitation after adding my this compound stock solution to the cell culture medium. What could be the cause and how can I prevent it?

Precipitation of this compound upon dilution into aqueous-based cell culture media is a common issue that can arise from several factors:

  • Solvent Shock: A rapid change in solvent polarity when a concentrated DMSO stock is diluted into the aqueous medium can cause the compound to fall out of solution.

  • High Final Concentration: The intended final concentration of this compound in the media may exceed its aqueous solubility limit.

  • Media Composition: Interactions with components in the complex cell culture media, such as salts or proteins, can reduce solubility.

  • Temperature: Changes in temperature can affect the solubility of the compound.

To troubleshoot and prevent precipitation, consider the following:

  • Pre-warm the media: Before adding the this compound stock, ensure your cell culture media is pre-warmed to 37°C.

  • Rapid Mixing: Add the stock solution directly to the media while gently vortexing or swirling to ensure rapid and even dispersion.

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of the stock solution in pre-warmed media.

  • Optimize DMSO Concentration: While minimizing DMSO is important for cell health, a slightly higher (but still non-toxic) final DMSO concentration may aid solubility.

  • Determine Maximum Soluble Concentration: Before your main experiment, perform a small-scale test to determine the maximum concentration of this compound that remains soluble in your specific cell culture media under your experimental conditions (e.g., 37°C, 5% CO₂).

Q4: How should I prepare and store this compound stock solutions?

For consistent results, proper preparation and storage of stock solutions are critical.

  • Preparation:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the required amount of this compound in a sterile environment.

    • Add the desired solvent (e.g., sterile water or DMSO) to the appropriate concentration.

    • To aid dissolution, you can gently warm the solution to 37°C for about 10 minutes and/or use an ultrasonic bath for a short period. Ensure the compound is fully dissolved before use.

  • Storage:

    • Store stock solutions in tightly sealed vials to prevent evaporation and contamination.

    • For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -20°C or -80°C.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results - Inaccurate concentration of stock solution- Degradation of this compound in solution- Incomplete dissolution of this compound- Re-verify calculations and preparation of the stock solution.- Prepare fresh stock solutions regularly and store them properly in aliquots.- Ensure complete dissolution by warming and/or sonication before use. Visually inspect for any particulate matter.
Visible precipitate in stock solution upon thawing - Poor solubility at lower temperatures- Freeze-thaw cycles- Warm the stock solution to 37°C and vortex or sonicate to redissolve.- Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
Low or no inhibitory effect observed - Incorrect dosage or concentration- Degradation of the compound- Cell line resistance- Perform a dose-response experiment to determine the optimal concentration for your cell line.- Use freshly prepared or properly stored stock solutions.- Verify the expression of DHCR7 in your cell line.
Cell toxicity observed - High concentration of this compound- High concentration of DMSO- Determine the IC50 for your cell line and use concentrations accordingly.- Ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.5%). Always include a vehicle control.

Quantitative Data Summary

The following table summarizes the solubility information for this compound dihydrochloride. Please note that solubility can be affected by factors such as temperature, pH, and the purity of the compound and solvent.

Solvent Reported Solubility Notes
Water50 mMWarming to 37°C and/or sonication may be required to achieve this concentration.
DMSO≥ 10.77 mM (5 mg/mL)Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water

Materials:

  • This compound dihydrochloride powder

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the mass of this compound dihydrochloride required to make the desired volume of a 10 mM stock solution (Molecular Weight: 464.3 g/mol ).

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile water to the tube.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes. Vortex intermittently.

  • For difficult-to-dissolve batches, a brief sonication (1-5 minutes) in an ultrasonic bath can be applied.

  • Visually inspect the solution to ensure there is no visible particulate matter.

  • Aliquot the stock solution into single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Treatment of Cultured Cells with this compound

Materials:

  • Cultured cells in appropriate growth medium

  • 10 mM this compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Determine the final concentration of this compound required for your experiment based on literature or preliminary dose-response studies.

  • Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your cell culture volume.

  • In a sterile tube, prepare a working solution by diluting the this compound stock solution in pre-warmed cell culture medium. For example, to treat cells with a final concentration of 10 µM this compound, you can perform a 1:1000 dilution of the 10 mM stock solution into the final volume of media.

  • Remove the existing media from your cultured cells.

  • Add the media containing the desired final concentration of this compound to the cells.

  • For the vehicle control, add the same volume of media containing the equivalent concentration of the solvent (e.g., water or DMSO) used for the this compound stock.

  • Incubate the cells for the desired experimental duration.

Visualizations

AY9944_Mechanism_of_Action cluster_cholesterol_pathway Cholesterol Biosynthesis Pathway cluster_outcomes Cellular Outcomes Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate ... ... Mevalonate->... Lanosterol Lanosterol ...->Lanosterol 7-Dehydrocholesterol\n(7-DHC) 7-Dehydrocholesterol (7-DHC) Lanosterol->7-Dehydrocholesterol\n(7-DHC) Cholesterol Cholesterol 7-Dehydrocholesterol\n(7-DHC)->Cholesterol This compound This compound DHCR7_step DHCR7_step This compound->DHCR7_step Inhibits DHCR7 Accumulation of 7-DHC Accumulation of 7-DHC Decrease in Cholesterol Decrease in Cholesterol

Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.

experimental_workflow start Start prep_stock Prepare this compound Stock Solution (e.g., 10 mM in water) start->prep_stock treatment Treat Cells with This compound and Vehicle Control prep_stock->treatment cell_culture Seed and Culture Cells cell_culture->treatment incubation Incubate for Desired Duration treatment->incubation analysis Perform Downstream Analysis (e.g., Viability, Western Blot, Lipidomics) incubation->analysis end End analysis->end

Caption: A general experimental workflow for using this compound in cell culture.

Technical Support Center: Mitigating AY 9944-Induced Teratogenicity In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the teratogenic effects of AY 9944 in vivo.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause birth defects?

A1: this compound is a chemical compound that acts as a potent inhibitor of the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7).[1][2][3][4] This enzyme is crucial for the final step of cholesterol biosynthesis, converting 7-dehydrocholesterol (7-DHC) to cholesterol.[1][3] By blocking DHCR7, this compound administration leads to a decrease in cholesterol levels and a toxic accumulation of 7-DHC and its oxidized derivatives (oxysterols).[1][5][6] This disruption of cholesterol homeostasis during embryonic development is the primary cause of the observed teratogenic effects, which can include severe malformations like holoprosencephaly (a brain development disorder).[7][8][9] The administration of this compound in pregnant rats is a well-established experimental model for studying Smith-Lemli-Opitz Syndrome (SLOS), a human genetic disorder caused by mutations in the DHCR7 gene.[1][3][5]

Q2: What is the primary strategy to counteract the teratogenic effects of this compound?

A2: The primary and most effective strategy to mitigate this compound-induced teratogenicity is dietary cholesterol supplementation.[9][10][11] By providing an external source of cholesterol, it is possible to bypass the enzymatic block caused by this compound and restore normal developmental processes. The timing of this supplementation is critical for its efficacy.[10]

Q3: How critical is the timing of cholesterol supplementation?

A3: The timing of cholesterol supplementation is extremely critical. For maximal preventive action against fetal malformations, cholesterol should be administered concurrently with the this compound treatment.[10] Studies in Wistar rats have shown that when cholesterol is added to the diet on the same day as this compound administration and continued through mid-gestation, the prevention of malformations is almost complete.[10] The preventive effect of cholesterol supplementation decreases significantly if it is initiated later in gestation.[10]

Q4: Are there any known toxic metabolites that accumulate following this compound treatment?

A4: Yes, the inhibition of DHCR7 by this compound leads to the accumulation of 7-dehydrocholesterol (7-DHC).[1][5] 7-DHC is highly susceptible to oxidation and can form various oxysterols, which are considered to be toxic.[1][2][6] These accumulating aberrant sterols are thought to contribute significantly to the developmental defects observed.[5]

Troubleshooting Guides

Problem 1: High incidence of fetal malformations despite cholesterol supplementation.
Possible Cause Troubleshooting Step
Delayed Cholesterol Supplementation Ensure cholesterol supplementation begins on the same day as this compound administration. The protective effect is highly dependent on early intervention.[10]
Insufficient Cholesterol Dose Verify the dose of dietary cholesterol. The amount of cholesterol required may need to be optimized for the specific animal model and dose of this compound used.
Poor Bioavailability of Cholesterol Ensure the cholesterol in the diet is in a form that is readily absorbed by the maternal system.
Severity of this compound Dose A very high dose of this compound may overwhelm the protective effects of cholesterol supplementation. Consider a dose-response experiment to find the optimal balance. A strong negative correlation exists between maternal plasma sterol levels and the rate of fetal anomalies.[10]
Problem 2: High variability in teratogenic outcomes between experimental animals.
Possible Cause Troubleshooting Step
Inconsistent Dosing Ensure precise and consistent administration of both this compound and the cholesterol-supplemented diet to all animals.
Genetic Variability in Animal Strain Different rat strains may have varying sensitivities to this compound. Ensure the use of a consistent and well-characterized strain (e.g., Wistar rats).[7][10]
Differences in Maternal Metabolism Maternal plasma cholesterol levels are a key factor.[7][8] Monitor maternal cholesterolemia to assess the effectiveness of the supplementation and its correlation with fetal outcomes.

Quantitative Data Summary

Table 1: Effect of this compound and Cholesterol Supplementation on Fetal Malformations in Wistar Rats

Treatment GroupThis compound Dose (mg/kg)Cholesterol SupplementationIncidence of Malformed Fetuses (%)Reference
Control0None0[10]
This compound50NoneDose-related increase[10]
This compound75NoneDose-related increase[10]
This compound + Cholesterol50 or 75Initiated same day as this compoundAlmost complete prevention[10]
This compound + Cholesterol50 or 75Initiated laterDecreased prevention[10]

Table 2: Maternal Plasma Sterol Levels and Fetal Anomalies

ParameterCorrelation with Fetal Anomaliesr-valuep-valueReference
Maternal Plasma Sterol Levels on Day 10 of GestationStrong negative correlation-0.97< 0.01[10]

Experimental Protocols

Key Experiment: Induction and Mitigation of this compound-Induced Teratogenicity in Rats

Objective: To induce teratogenicity using this compound and assess the mitigating effect of dietary cholesterol supplementation.

Animal Model: Pregnant Wistar rats.[10]

Materials:

  • This compound (trans-1,4-bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride)

  • Standard rat chow

  • Cholesterol-supplemented rat chow

  • Vehicle for this compound administration (e.g., water or saline)

Procedure:

  • Animal Acclimatization: Acclimate pregnant Wistar rats to the housing conditions for a specified period.

  • Group Assignment: Randomly assign pregnant rats to different treatment groups (e.g., Control, this compound only, this compound + Cholesterol).

  • This compound Administration: On a specific day of gestation (e.g., day 4), administer a single oral dose of this compound (e.g., 50 or 75 mg/kg) to the designated groups.[8][10] The control group receives the vehicle only.

  • Dietary Intervention:

    • The "this compound + Cholesterol" group should be provided with the cholesterol-supplemented diet starting on the same day as the this compound administration and continued until day 15 of gestation.[10]

    • The "Control" and "this compound only" groups should be maintained on the standard rat chow.

  • Monitoring: Monitor the animals daily for any signs of toxicity.

  • Fetal Examination: On a specific day of gestation (e.g., day 21), euthanize the pregnant rats and examine the fetuses for external and internal malformations, particularly focusing on craniofacial abnormalities like holoprosencephaly.[5]

  • Biochemical Analysis: Collect maternal blood samples at specified time points (e.g., day 10 of gestation) to measure plasma levels of cholesterol and 7-dehydrocholesterol.[10]

Visualizations

AY9944_Pathway cluster_cholesterol Cholesterol Biosynthesis Pathway cluster_inhibitor cluster_outcome Pathophysiological Outcomes Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Lanosterol Lanosterol Mevalonate->Lanosterol 7-DHC 7-Dehydrocholesterol Lanosterol->7-DHC DHCR7 7-Dehydrocholesterol Reductase (DHCR7) 7-DHC->DHCR7 Increased_7DHC Accumulation of 7-DHC Cholesterol Cholesterol DHCR7->Cholesterol Conversion Decreased_Cholesterol Decreased Cholesterol AY9944 AY9944 AY9944->DHCR7 Inhibition Teratogenicity Teratogenicity (e.g., Holoprosencephaly) Decreased_Cholesterol->Teratogenicity Oxysterols Toxic Oxysterols Increased_7DHC->Oxysterols Oxidation Oxysterols->Teratogenicity

Caption: Signaling pathway of this compound-induced teratogenicity.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol (Gestation Day 4) cluster_monitoring In-life Monitoring cluster_endpoint Endpoint Analysis (Gestation Day 21) Animals Pregnant Wistar Rats Grouping Random Assignment to Groups: - Control - this compound - this compound + Cholesterol Animals->Grouping Dosing Oral Administration of this compound (50 or 75 mg/kg) Grouping->Dosing Diet Initiate Standard or Cholesterol-Supplemented Diet Grouping->Diet Blood_Sampling Maternal Blood Collection (Gestation Day 10) for Sterol Analysis Dosing->Blood_Sampling Diet->Blood_Sampling Euthanasia Euthanasia of Dams Blood_Sampling->Euthanasia Fetal_Exam Examination of Fetuses for Malformations Euthanasia->Fetal_Exam

Caption: Experimental workflow for in vivo mitigation studies.

Mitigation_Strategy AY9944 This compound Administration DHCR7_Inhibition DHCR7 Inhibition AY9944->DHCR7_Inhibition Cholesterol_Deficiency Cholesterol Deficiency DHCR7_Inhibition->Cholesterol_Deficiency 7DHC_Accumulation 7-DHC Accumulation DHCR7_Inhibition->7DHC_Accumulation Teratogenicity Teratogenicity Cholesterol_Deficiency->Teratogenicity 7DHC_Accumulation->Teratogenicity Cholesterol_Supplementation Dietary Cholesterol Supplementation Cholesterol_Supplementation->Cholesterol_Deficiency Bypasses

Caption: Logical relationship of the mitigation strategy.

References

troubleshooting inconsistent results with AY 9944 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AY-9944, a potent inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the mechanism of action for AY-9944?

AY-9944 is a specific inhibitor of the enzyme 7-dehydrocholesterol reductase (DHCR7).[1][2] DHCR7 is responsible for catalyzing the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, which is the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[2] By inhibiting DHCR7, AY-9944 treatment leads to a decrease in cellular cholesterol levels and an accumulation of its precursor, 7-DHC.[1][2][3] This mechanism is instrumental in creating animal and cellular models for Smith-Lemli-Opitz Syndrome (SLOS), a developmental disorder caused by mutations in the DHCR7 gene.[2][4][5]

Q2: I am observing inconsistent or no effect of AY-9944 in my experiments. What are the possible causes?

Inconsistent results with AY-9944 treatment can arise from several factors, ranging from experimental setup to the biological system being studied. Here are some common causes and troubleshooting tips:

  • Cell Type Variability: The efficacy of AY-9944 can be highly dependent on the cell type. For instance, while it effectively suppresses ferroptosis in human hepatocellular carcinoma Huh-7 cells, it has shown little effect in other cancer cell lines like human fibrosarcoma HT1080 and human ovarian clear cell carcinoma OVISE cells.[6] This difference may be linked to the expression levels of DHCR7 in the specific cells.[6]

    • Recommendation: Before extensive experiments, perform a dose-response curve to determine the optimal concentration for your specific cell line. Consider quantifying DHCR7 expression to correlate with the observed sensitivity to the inhibitor.

  • Off-Target Effects at High Concentrations: While AY-9944 is a specific inhibitor of DHCR7, high concentrations can lead to off-target effects.[6] For example, at high doses, it can also inhibit other enzymes in the cholesterol biosynthesis pathway, such as sterol Δ8-Δ7 isomerase and DHCR14.[1][6] This can lead to the accumulation of other sterol precursors and potentially confounding results.[6]

    • Recommendation: Use the lowest effective concentration of AY-9944 as determined by your dose-response experiments. If high concentrations are necessary, consider using a second, structurally different DHCR7 inhibitor, such as BM15766, to confirm that the observed phenotype is due to DHCR7 inhibition.[4][6]

  • Compound Stability and Storage: AY-9944, like many small molecules, can degrade over time if not stored properly.

    • Recommendation: Store the stock solution at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year), ensuring it is sealed and protected from moisture.[1] Prepare fresh working solutions from the stock for each experiment.

  • Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular metabolism and, consequently, the response to AY-9944.

    • Recommendation: Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase and are seeded at a consistent density for all experiments.

Q3: What are the expected biochemical changes in cells treated with AY-9944?

The primary and expected biochemical consequence of AY-9944 treatment is the inhibition of DHCR7, leading to:

  • Decreased Cholesterol Levels: A reduction in the cellular concentration of cholesterol.[3]

  • Increased 7-Dehydrocholesterol (7-DHC) Levels: A significant accumulation of the cholesterol precursor, 7-DHC.[1][3]

These changes can be quantified using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The following tables summarize key quantitative data for AY-9944 from various studies.

Table 1: In Vitro Efficacy of AY-9944

ParameterValueCell Line/SystemReference
IC₅₀ for DHCR713 nMNot specified[1]
Effective Concentration (Inhibition of EV-A71 VP1)15-30 µMHCT-8 and RD cells[1]
Effective Concentration (Ferroptosis Suppression)10-100 nM (selective for 7-DHC accumulation)Huh-7 cells[6]
Concentration with Potential Off-Target Effects300-1000 nM (accumulation of 14DZyme)Not specified[6]

Table 2: In Vivo Efficacy of AY-9944

ParameterDosage and AdministrationAnimal ModelKey FindingReference
Brain Cholesterol Reduction7.5 mg/kg; i.h. every 6 days (postnatal)Long-Evans hooded ratsReduced brain cholesterol and increased 7-DHC[1]
Hepatic Ischemia-Reperfusion Injury Inhibition25 mg/kg; intraperitoneal injectionC57BL/6J male miceAttenuated liver injury[6]

Experimental Protocols

General Protocol for In Vitro Treatment of Adherent Cells with AY-9944

This protocol provides a general framework. Optimization of concentrations and incubation times is crucial for each specific cell line and experimental goal.

  • Cell Seeding:

    • Plate cells at a desired density in a suitable culture vessel (e.g., 6-well plate, 96-well plate) and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Preparation of AY-9944 Working Solution:

    • Prepare a stock solution of AY-9944 in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations. It is advisable to prepare a series of concentrations for a dose-response analysis.

  • Treatment:

    • Remove the existing medium from the cells.

    • Add the medium containing the various concentrations of AY-9944 to the respective wells. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the AY-9944 stock).

    • Incubate the cells for the desired period (e.g., 2, 15, or 24 hours), depending on the experimental endpoint.[1]

  • Downstream Analysis:

    • After the incubation period, proceed with the planned downstream assays, such as:

      • Cell Viability/Toxicity Assays: (e.g., MTT, LDH assay)

      • Biochemical Analysis: Lipid extraction for cholesterol and 7-DHC quantification by GC-MS or HPLC.

      • Protein Analysis: Western blotting for target proteins of interest.

      • Gene Expression Analysis: qRT-PCR or RNA-seq.

Visualizations

AY9944_Mechanism_of_Action cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition by AY-9944 cluster_outcome Biochemical Outcome 7-Dehydrocholesterol (7-DHC) 7-Dehydrocholesterol (7-DHC) Cholesterol Cholesterol 7-Dehydrocholesterol (7-DHC)->Cholesterol DHCR7 DHCR7 DHCR7 Accumulation of 7-DHC Accumulation of 7-DHC Decrease in Cholesterol Decrease in Cholesterol AY-9944 AY-9944 AY-9944->DHCR7 Inhibits

Caption: Mechanism of action of AY-9944 in the cholesterol biosynthesis pathway.

Troubleshooting_AY9944 start Inconsistent or No Effect Observed q1 Is the cell line known to be sensitive? start->q1 a1_yes Yes q1->a1_yes a1_no No/Unknown q1->a1_no q2 Is the AY-9944 concentration appropriate? a1_yes->q2 sol1 Perform dose-response curve. Quantify DHCR7 expression. a1_no->sol1 a2_high Too High q2->a2_high a2_low Too Low q2->a2_low a2_optimal Optimal q2->a2_optimal sol2_high Potential off-target effects. Lower the concentration. a2_high->sol2_high sol2_low Increase concentration based on dose-response data. a2_low->sol2_low q3 Is the compound stored correctly? a2_optimal->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are experimental conditions consistent? a3_yes->q4 sol3 Store at -80°C (long-term) or -20°C (short-term). Use fresh working solutions. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node Re-evaluate Experiment a4_yes->end_node sol4 Standardize cell density, passage number, and media composition. a4_no->sol4

Caption: Troubleshooting flowchart for inconsistent AY-9944 results.

Experimental_Workflow_AY9944 cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis p1 Seed Cells p2 Prepare AY-9944 Working Solutions (including vehicle control) p1->p2 t1 Remove old medium p2->t1 t2 Add AY-9944 or vehicle t1->t2 t3 Incubate for desired time t2->t3 a1 Downstream Assays t3->a1 a2 Biochemical Analysis (e.g., GC-MS for sterols) a1->a2 a3 Cellular Assays (e.g., Viability, Western Blot) a1->a3

Caption: General experimental workflow for in vitro AY-9944 treatment.

References

Technical Support Center: AY-9944 Models for Smith-Lemli-Opitz Syndrome (SLOS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AY-9944 to model Smith-Lemli-Opitz Syndrome (SLOS). The information is designed to address common challenges and improve the penetrance and consistency of SLOS phenotypes in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AY-9944 in inducing SLOS phenotypes?

AY-9944 is a potent inhibitor of the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7).[1][2][3][4][5][6] This enzyme catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, which is the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[7] Inhibition of DHCR7 leads to a biochemical state that mimics SLOS, characterized by elevated levels of 7-DHC and reduced levels of cholesterol in tissues and bodily fluids.[1][2] This disruption in sterol metabolism is thought to be a primary driver of the developmental and pathological abnormalities observed in SLOS.[8][9]

Q2: What are the expected biochemical and phenotypic outcomes in a successful AY-9944 SLOS model?

A well-established AY-9944 model should exhibit the following key characteristics:

  • Biochemical Hallmarks:

    • Significantly increased levels of 7-dehydrocholesterol (7-DHC) in serum, liver, and brain.[1][8]

    • Significantly decreased levels of cholesterol in the same tissues.[1][8]

    • An altered 7-DHC to cholesterol ratio is a critical indicator of the model's success.[1]

  • Phenotypic Manifestations:

    • Retinal Degeneration: Progressive and irreversible retinal dysfunction and degeneration are common findings in chronically treated animals.[3][4][5][10]

    • Skeletal Malformations: Embryological dysgenesis and skeletal defects can be observed, particularly when AY-9944 is administered during gestation.[1][3][4]

    • Neurological and Behavioral Changes: While more complex to assess, some studies report behavioral alterations.

    • Reduced Postnatal Viability: Historically, a significant challenge with this model has been poor postnatal survival, although improved protocols have extended viability.[1]

Q3: How can the postnatal viability of AY-9944-treated animals be improved?

Improving the survival rate of animals in the AY-9944 model is crucial for studying the progression of SLOS-like phenotypes. One key strategy that has been successfully employed is the continuous administration of AY-9944 via osmotic pumps to pregnant dams, which allows for a consistent and controlled dosage. This method has been shown to extend the postnatal viability of the offspring to at least three months, enabling the characterization of later-onset pathologies like retinal degeneration.[1]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Inconsistent or low 7-DHC/cholesterol ratios - Improper AY-9944 dosage or administration: Incorrect concentration, degradation of the compound, or inconsistent delivery can lead to variable DHCR7 inhibition. - Timing of sample collection: Sterol levels can fluctuate, and the timing of tissue or blood collection is critical. - Analytical method variability: Issues with gas chromatography/mass spectrometry (GC/MS) or other analytical techniques can lead to inaccurate measurements.- Verify AY-9944 solution: Ensure the correct concentration and proper storage of the AY-9944 stock solution. Consider using a fresh batch if degradation is suspected. - Standardize administration protocol: Utilize a consistent method of administration, such as oral gavage at the same time each day or the use of osmotic pumps for continuous delivery.[11] - Optimize sample collection timing: Based on literature, establish a consistent time point for sample collection relative to the last AY-9944 dose. - Validate analytical methods: Run control samples with known concentrations of 7-DHC and cholesterol to ensure the accuracy and reproducibility of your analytical method.[8]
High mortality rate in offspring - Toxicity of AY-9944: The compound can be teratogenic and toxic, especially at higher doses.[3][4][5] - Severe SLOS phenotype: A highly penetrant phenotype can lead to developmental abnormalities incompatible with life.- Optimize AY-9944 dosage: Perform a dose-response study to identify the lowest effective dose that produces the desired biochemical and phenotypic changes without causing excessive mortality.[8] - Refine administration timing: The timing of AY-9944 administration during gestation can significantly impact offspring survival. Adjusting the start and end dates of treatment may be necessary.[8] - Provide supportive care: Ensure optimal housing conditions, nutrition, and monitoring for the dams and pups.
Variability in phenotypic expression - Genetic background of the animal model: Different strains of rats or mice may have varying sensitivities to AY-9944 and the resulting metabolic changes. - Environmental factors: Diet, housing conditions, and light exposure can influence the development and severity of certain phenotypes, such as retinal degeneration.[1] - Incomplete penetrance: As with many genetic disorders, the penetrance of SLOS phenotypes can be incomplete, meaning not all animals with the biochemical defect will exhibit the same physical abnormalities.[12][13]- Use a consistent animal strain: Employ the same inbred strain of animals for all experiments to minimize genetic variability. - Control environmental variables: Standardize diet, light-dark cycles, and other housing conditions. For retinal studies, carefully control light exposure.[1] - Increase sample size: A larger cohort of animals can help to account for incomplete penetrance and provide more statistically robust data.
Unexpected off-target effects - AY-9944 is not entirely specific to DHCR7: At higher concentrations, AY-9944 may inhibit other enzymes in the cholesterol biosynthesis pathway, such as DHCR14.[14] - Disruption of cellular processes: Altered sterol composition can have widespread effects on cell membrane properties and signaling pathways beyond those directly related to SLOS.[15]- Use the lowest effective dose: This minimizes the risk of off-target inhibition of other enzymes. - Consider alternative inhibitors: For some studies, another DHCR7 inhibitor, BM15766, may be used as a comparison to confirm that the observed effects are due to DHCR7 inhibition.[15] - Thoroughly characterize the model: In addition to sterol analysis, consider evaluating other metabolic pathways or cellular functions that may be affected.

Key Experimental Protocols

AY-9944 Administration via Osmotic Pumps

This protocol is adapted from methods shown to improve postnatal viability.[1]

  • Pump Preparation: Under sterile conditions, fill Alzet osmotic pumps (e.g., model 2ML4) with a concentrated solution of AY-9944 dissolved in an appropriate vehicle (e.g., 0.1X PBS, pH 7.4).

  • Surgical Implantation: On a specific day of gestation (e.g., gestational day 3 or 6), implant the osmotic pump subcutaneously in the pregnant dam.[8][11] The pump will deliver a continuous, controlled dose of AY-9944.

  • Dosage: The dosage should be optimized for the specific animal model and desired phenotype. A previously reported effective dosage is 0.37 mg AY-9944/kg/day.[11]

  • Monitoring: Monitor the dam's health throughout the remainder of the pregnancy.

  • Postnatal Care: Provide standard postnatal care for the dam and her pups.

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Collection: Collect blood (for serum) and tissues (e.g., liver, brain) from control and AY-9944-treated animals.

  • Lipid Extraction: Perform a lipid extraction using a standard method, such as the Folch procedure.

  • Saponification: Saponify the lipid extract to release the sterols.

  • Derivatization: Derivatize the sterols to make them volatile for GC analysis.

  • GC-MS Analysis: Analyze the derivatized sterols using a GC-MS system. Use appropriate internal standards for quantification of cholesterol and 7-DHC.[1][8]

Histological Analysis of the Retina
  • Tissue Fixation: Euthanize the animal and enucleate the eyes. Fix the eyes in an appropriate fixative (e.g., 4% paraformaldehyde).

  • Tissue Processing: Dehydrate the fixed tissue through a series of ethanol (B145695) washes and embed in paraffin (B1166041) or resin.

  • Sectioning: Cut thin sections of the retina using a microtome.

  • Staining: Stain the retinal sections with a standard histological stain, such as hematoxylin (B73222) and eosin (B541160) (H&E), to visualize the cellular layers.

  • Microscopy: Examine the stained sections under a light microscope to assess the morphology of the retina and identify any signs of degeneration.[10]

Visualizations

Cholesterol_Biosynthesis_Pathway Lanosterol Lanosterol Intermediates_K Kandutsch-Russell Pathway Intermediates Lanosterol->Intermediates_K Intermediates_B Bloch Pathway Intermediates Lanosterol->Intermediates_B 7_DHC 7-Dehydrocholesterol (7-DHC) Intermediates_K->7_DHC DHCR7 DHCR7 7_DHC->DHCR7 Cholesterol Cholesterol AY9944 AY-9944 AY9944->DHCR7 Inhibits DHCR7->Cholesterol

Caption: The cholesterol biosynthesis pathway highlighting the inhibitory action of AY-9944 on the DHCR7 enzyme.

Experimental_Workflow start Start: Pregnant Dams ay9944_admin AY-9944 Administration (e.g., Osmotic Pump) start->ay9944_admin birth Birth of Pups ay9944_admin->birth weaning Weaning birth->weaning phenotyping Phenotypic Analysis (Biochemical, Histological, Behavioral) weaning->phenotyping end End: Data Analysis phenotyping->end

Caption: A generalized experimental workflow for creating and analyzing an AY-9944-induced SLOS model.

Troubleshooting_Logic issue Issue Encountered (e.g., High Mortality, Inconsistent Data) check_dosage 1. Verify AY-9944 Dosage and Administration issue->check_dosage check_animals 2. Assess Animal Model (Strain, Health) issue->check_animals check_env 3. Standardize Environmental Conditions issue->check_env check_analysis 4. Validate Analytical Methods issue->check_analysis resolve Resolution check_dosage->resolve check_animals->resolve check_env->resolve check_analysis->resolve

Caption: A logical flow diagram for troubleshooting common issues in AY-9944 SLOS model experiments.

References

Technical Support Center: Managing Side Effects of AY-9944 in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the side effects of AY-9944 in long-term animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guides

Issue 1: Animal Health and Well-being

Question: What are the general signs of toxicity to monitor for in animals treated with AY-9944 long-term?

Answer: Long-term administration of AY-9944 can lead to a range of clinical signs that require careful monitoring. These include:

  • Weight Loss or Reduced Growth Rate: AY-9944 can impact overall metabolic health, leading to a failure to gain weight or weight loss compared to control animals. Regular weight monitoring is crucial.

  • Adrenal Gland Hypertrophy: A noticeable enlargement of the adrenal glands has been observed in rats treated with AY-9944.[1]

  • General Ill Health: Look for signs such as lethargy, rough coat, hunched posture, and reduced activity levels.

  • Neurological Abnormalities: While less commonly reported in adult animal models, be observant for any unusual behaviors, tremors, or ataxia, especially in developmental studies, as cholesterol is vital for neurodevelopment.[2]

Troubleshooting Steps:

  • Dose Adjustment: If signs of toxicity are observed, consider a dose-response study to determine the minimum effective dose that induces the desired biochemical phenotype with fewer adverse effects.[3]

  • Dietary Supplementation: Ensure the diet is palatable and provides adequate nutrition. As detailed in the protocols below, cholesterol supplementation can mitigate some toxic effects.[4][5][6]

  • Veterinary Consultation: If animal health deteriorates significantly, consult with a veterinarian for supportive care options.

Issue 2: Retinal Degeneration

Question: My animals are developing vision problems. How can I identify and manage AY-9944-induced retinal degeneration?

Answer: Progressive and irreversible retinal degeneration is a significant side effect of long-term AY-9944 administration.[7][8] The pathology is linked to the accumulation of 7-dehydrocholesterol (B119134) (7-DHC) and its toxic oxidation products (oxysterols) in the retina.

Early Signs of Retinal Degeneration:

  • Behavioral Changes: Animals may exhibit reluctance to move in dimly lit environments or bump into objects, indicating vision loss.

  • Electroretinogram (ERG) Abnormalities: ERG is a sensitive tool to detect functional changes in the retina often before structural changes are apparent. Reduced rod and cone amplitudes and delayed implicit times are key indicators.[9]

  • Histological Changes: Early histological signs include the accumulation of phagosomes and lipid inclusions in the retinal pigment epithelium (RPE).[7] As degeneration progresses, you will observe thinning of the outer nuclear layer (ONL), shortening of rod outer segments, and an increase in pyknotic (dying) photoreceptor nuclei.[7][9]

Troubleshooting and Management Protocol:

  • Prophylactic Treatment: The most effective approach is to prevent or slow the degeneration from the outset.

    • Cholesterol Supplementation: Providing a diet enriched with cholesterol can significantly reduce the severity of retinal damage.[7]

    • Antioxidant Therapy: Co-administration of antioxidants can protect the retina from oxidative stress caused by 7-DHC accumulation.[7][10]

  • Environmental Modifications: House animals in a low-light environment to reduce phototoxic stress on the retina.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AY-9944?

A1: AY-9944 is a potent and specific inhibitor of the enzyme 7-dehydrocholesterol reductase (DHCR7).[2] DHCR7 catalyzes the final step in the cholesterol biosynthesis pathway, which is the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. By inhibiting this enzyme, AY-9944 leads to a decrease in cholesterol levels and a significant accumulation of 7-DHC and its metabolites in tissues and bodily fluids.[5][7]

Q2: Why is AY-9944 used to create animal models of Smith-Lemli-Opitz Syndrome (SLOS)?

A2: Smith-Lemli-Opitz Syndrome (SLOS) is a human genetic disorder caused by mutations in the DHCR7 gene, leading to deficient DHCR7 enzyme activity.[7] The resulting biochemical phenotype of low cholesterol and high 7-DHC levels is faithfully mimicked in animals treated with AY-9944. This makes it a valuable pharmacological tool to study the pathophysiology of SLOS and to test potential therapeutic interventions.[2][7]

Q3: What are the teratogenic effects of AY-9944, and can they be prevented?

A3: AY-9944 is a known teratogen, causing developmental abnormalities, particularly when administered during gestation.[7] These malformations can include holoprosencephaly (a brain defect) and pituitary agenesis.[4] The teratogenic effects are thought to be primarily due to cholesterol deficiency during critical developmental periods. Dietary cholesterol supplementation provided to dams during pregnancy has been shown to be effective in preventing these fetal malformations.[4][6]

Q4: How does AY-9944 affect the Sonic Hedgehog (Shh) signaling pathway?

A4: The Sonic Hedgehog (Shh) signaling pathway is crucial for embryonic development, and its proper function is dependent on cholesterol. The Shh protein requires covalent attachment of a cholesterol molecule for its correct processing, secretion, and signaling activity. By reducing cholesterol availability, AY-9944 can disrupt Shh signaling, contributing to the observed developmental defects. Some studies also suggest a more complex regulatory role of DHCR7 in Shh signaling, independent of its role in cholesterol synthesis.

Q5: Are there any off-target effects of AY-9944 I should be aware of?

A5: While AY-9944 is a specific inhibitor of DHCR7, at higher doses, it can also inhibit other enzymes in the cholesterol biosynthesis pathway, such as sterol Δ8-Δ7 isomerase and DHCR14.[2][11][12][13] This can lead to the accumulation of other sterol precursors, which may have their own biological effects. It is advisable to use the lowest effective dose to minimize off-target effects.

Data Presentation

Table 1: Dose-Dependent Effects of AY-9944 on Retinal Structure and Function in Rats (12 weeks of treatment)

ParameterControlLow Dose (0.37 mg/kg/day)High Dose (2.5 mg/kg/day)
Retina 7-DHC/Cholesterol Mole Ratio 00.51 ± 0.101.00 ± 0.18
Maximum Rod ERG Amplitude (RmP3) NormalComparable to controls82% reduction
Phototransduction Sensitivity (S) NormalComparable to controls45% reduction
Outer Nuclear Layer (ONL) Thickness NormalModerately reducedMarkedly reduced
Rod Outer Segment (ROS) Length NormalModerately reducedMarkedly reduced
Data adapted from Fliesler et al., 2004.[3]

Table 2: Sterol Composition in Retina and Serum of Rats Treated with AY-9944 (10 weeks)

TissueSterolControlAY-9944 Treated
Retina Cholesterol (µg/mg protein)18.2 ± 1.14.5 ± 0.5
7-DHC (µg/mg protein)Not Detected21.9 ± 2.4
7-DHC/Cholesterol Ratio 0 4.9
Serum Cholesterol (µg/ml)78.4 ± 4.211.3 ± 1.5
7-DHC (µg/ml)Not Detected45.6 ± 6.1
7-DHC/Cholesterol Ratio 0 4.0
Data adapted from Fliesler et al., 2002.[9]

Experimental Protocols

Protocol 1: Management of Retinal Degeneration with Cholesterol and Antioxidant Supplementation

This protocol is adapted from a study that demonstrated complete prevention of retinal degeneration in an AY-9944-induced rat model.[7]

Materials:

  • AY-9944

  • Cholesterol-free rodent chow

  • Cholesterol (powder)

  • Vitamin C (ascorbic acid)

  • Vitamin E (α-tocopherol)

  • Sodium selenite

  • Drinking water bottles

Procedure:

  • Animal Model Induction: Administer AY-9944 to induce the SLOS phenotype as per your established protocol. A common method is subcutaneous injection (e.g., 30 mg/kg, three times a week) starting from postnatal day one.[8]

  • Dietary Groups: At the start of the study, randomize animals into the following groups:

    • Group A (Control): AY-9944 treated, fed a cholesterol-free diet.

    • Group B (Cholesterol): AY-9944 treated, fed a diet enriched with 2% (w/w) cholesterol.

    • Group C (Cholesterol + Antioxidants): AY-9944 treated, fed a 2% cholesterol-enriched diet and provided with drinking water containing a mixture of antioxidants.

  • Diet Preparation:

    • For Group B and C, mix cholesterol powder thoroughly with the cholesterol-free chow to achieve a final concentration of 2% by weight.

  • Antioxidant Solution Preparation:

    • Prepare a fresh solution of antioxidants in the drinking water daily. The concentrations can be based on established antioxidant therapies. For example:

      • Vitamin C: 1 g/L

      • Vitamin E: 0.5 g/L (may require a solubilizing agent)

      • Sodium selenite: 0.1 mg/L

  • Monitoring:

    • Monitor animal health, body weight, and food/water consumption regularly.

    • Perform functional assessments (e.g., ERG) and histological analysis of the retina at predetermined time points to evaluate the efficacy of the treatments.

Protocol 2: Monitoring Neurodevelopmental Toxicity

Objective: To assess potential neurodevelopmental side effects of AY-9944, particularly in studies involving prenatal or early postnatal exposure.

Materials:

  • AY-9944

  • Pregnant or neonatal rodents

  • Standardized behavioral testing apparatus (e.g., open field, elevated plus maze, Morris water maze)

Procedure:

  • Treatment Administration: Administer AY-9944 to pregnant dams or neonatal pups according to the study design.

  • Developmental Milestones: Monitor and record the attainment of key developmental milestones in the pups, such as:

    • Pinna detachment

    • Eye opening

    • Incisor eruption

    • Righting reflex

  • Behavioral Testing: At appropriate ages (juvenile and adult stages), subject the animals to a battery of behavioral tests to assess:

    • Locomotor activity and anxiety-like behavior: Open field test, elevated plus maze.

    • Learning and memory: Morris water maze, novel object recognition test.

    • Motor coordination and balance: Rotarod test.

  • Neurochemical Analysis: At the end of the study, collect brain tissue for analysis of:

    • Cholesterol and 7-DHC levels in different brain regions.

    • Levels of key neurotransmitters and their metabolites.

    • Markers of neuroinflammation or oxidative stress.

  • Histological Examination: Perform histological analysis of brain sections to look for any structural abnormalities.

Mandatory Visualization

Cholesterol_Biosynthesis_Pathway cluster_0 Upstream Pathway cluster_1 Post-Squalene Pathway cluster_2 Final Step cluster_3 Inhibition cluster_4 Consequences Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Squalene Squalene Isopentenyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol 7-Dehydrocholesterol (7-DHC) 7-Dehydrocholesterol (7-DHC) Lanosterol->7-Dehydrocholesterol (7-DHC) Cholesterol Cholesterol 7-Dehydrocholesterol (7-DHC)->Cholesterol DHCR7 Accumulation of 7-DHC Accumulation of 7-DHC 7-Dehydrocholesterol (7-DHC)->Accumulation of 7-DHC Reduced Cholesterol Reduced Cholesterol Cholesterol->Reduced Cholesterol AY-9944 AY-9944 DHCR7 DHCR7 AY-9944->DHCR7 Inhibits

Caption: Cholesterol biosynthesis pathway showing the inhibition of DHCR7 by AY-9944.

Sonic_Hedgehog_Signaling_Pathway cluster_0 Without Shh Ligand cluster_1 With Shh Ligand cluster_2 Role of Cholesterol PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU GLI GLI SUFU->GLI Sequesters & Promotes Cleavage to GLI-R Target Genes Target Genes GLI->Target Genes Represses Shh Sonic Hedgehog (Shh) PTCH1_i Patched-1 (PTCH1) Shh->PTCH1_i Binds & Inhibits SMO_a Smoothened (SMO) SUFU_i SUFU SMO_a->SUFU_i Inhibits GLI_a GLI-A SUFU_i->GLI_a Releases Target Genes_a Target Gene Transcription GLI_a->Target Genes_a Activates Cholesterol Cholesterol Cholesterol->Shh Covalent Modification (Essential for activity) Cholesterol->SMO_a Activates Reduced Cholesterol Reduced Cholesterol AY-9944 AY-9944 AY-9944->Cholesterol Reduces

Caption: Sonic Hedgehog signaling pathway and the critical role of cholesterol.

Experimental_Workflow cluster_0 Phase 1: Study Initiation cluster_1 Phase 2: Treatment Administration cluster_2 Phase 3: Monitoring and Data Collection cluster_3 Phase 4: Endpoint Analysis start Select Animal Model (e.g., Sprague-Dawley Rats) acclimatize Acclimatization Period start->acclimatize randomize Randomize into Treatment Groups acclimatize->randomize ay9944 Administer AY-9944 randomize->ay9944 diet Provide Experimental Diets (Control, Cholesterol, Cholesterol + Antioxidants) randomize->diet monitor_health Daily Health & Weight Monitoring ay9944->monitor_health diet->monitor_health erg Periodic ERG Analysis monitor_health->erg behavior Behavioral Testing (if applicable) monitor_health->behavior euthanize Euthanasia & Tissue Collection erg->euthanize behavior->euthanize histology Retinal & Brain Histology euthanize->histology biochem Sterol & Oxysterol Analysis (HPLC-MS) euthanize->biochem

Caption: Experimental workflow for managing AY-9944 side effects.

References

Technical Support Center: AY-9944 Treatment in Rat Models and the Influence of Diet

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the 7-dehydrocholesterol (B119134) reductase (DHCR7) inhibitor, AY-9944, in rat models. A significant focus is placed on the impact of dietary composition on experimental outcomes, providing a critical resource for scientists in pharmacology, neuroscience, and drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving AY-9944 treatment in rats, with a focus on dietary interactions.

Issue Potential Cause Recommended Action
High mortality or teratogenic effects in offspring AY-9944 is a known teratogen.[1][2] Dietary cholesterol deficiency exacerbates these effects.Supplement the maternal diet with cholesterol. A diet enriched with 2% (by weight) cholesterol has been shown to mitigate the teratogenic effects of AY-9944.[1]
Unexpected variability in sterol levels between animals Differences in food intake, individual metabolic responses, or inconsistencies in AY-9944 administration.Ensure consistent and accurate administration of AY-9944. Monitor food intake to ensure uniform consumption of the specialized diet. Consider using osmotic pumps for continuous and controlled drug delivery.
Lower than expected 7-dehydrocholesterol (7-DHC) accumulation Incorrect dosage of AY-9944, degradation of the compound, or high dietary cholesterol intake.Verify the dosage and administration protocol of AY-9944. Ensure proper storage of the compound to maintain its stability. Use a cholesterol-free diet to maximize the inhibitory effect of AY-9944 on DHCR7.[1]
Retinal degeneration not observed or less severe than expected Insufficient duration of AY-9944 treatment, low dosage, or protective effects of dietary components.Ensure a sufficiently long treatment period, as retinal degeneration is a progressive process.[1][3] Confirm the AY-9944 dosage is adequate to induce the desired biochemical phenotype. Be aware that dietary antioxidants can ameliorate retinal degeneration.[1]
Inconsistent behavioral phenotypes High variability in individual animal response, subtle differences in handling and environmental conditions, or the complex neurological effects of altered sterol metabolism.Increase the number of animals per group to enhance statistical power. Standardize all experimental procedures, including animal handling and housing conditions. Consider a battery of behavioral tests to assess a wider range of neurological functions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AY-9944?

A1: AY-9944 is a potent inhibitor of the enzyme 7-dehydrocholesterol reductase (DHCR7).[1][3] This enzyme catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, which is the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. By inhibiting DHCR7, AY-9944 treatment leads to a decrease in cholesterol levels and a significant accumulation of 7-DHC in various tissues.[1][4][5]

Q2: Why is dietary cholesterol an important consideration in AY-9944 studies?

A2: Dietary cholesterol can significantly influence the outcomes of AY-9944 treatment. The addition of cholesterol to the diet can reduce the inhibitory effect of AY-9944 by providing an exogenous source of cholesterol, thereby bypassing the enzymatic block.[4] This is particularly crucial in studies investigating the teratogenic effects of AY-9944, where dietary cholesterol supplementation can prevent developmental abnormalities.[2] Conversely, a cholesterol-free diet will potentiate the effects of AY-9944, leading to more pronounced accumulation of 7-DHC.[1]

Q3: How does a cholesterol-enriched diet affect sterol levels in AY-9944-treated rats?

A3: A cholesterol-enriched diet in AY-9944-treated rats leads to a significant reduction in the accumulation of 7-dehydrocholesterol (7-DHC) and a partial restoration of cholesterol levels in various tissues compared to animals on a cholesterol-free diet.

Q4: What are the downstream consequences of 7-DHC accumulation caused by AY-9944?

A4: The accumulation of 7-DHC has several significant downstream consequences. 7-DHC is highly susceptible to oxidation, leading to the formation of various oxysterols.[6][7] These oxysterols are implicated in the cellular toxicity and pathology observed in animal models, including the progressive and irreversible retinal degeneration seen in AY-9944-treated rats.[1][8] Furthermore, the altered sterol profile can impact the structure and function of cell membranes, including lipid rafts.[9]

Q5: Can dietary interventions other than cholesterol supplementation modify AY-9944 treatment outcomes?

A5: Yes, other dietary interventions can modulate the effects of AY-9944. For instance, supplementing the diet with antioxidants, such as a combination of vitamins E and C and sodium selenite, has been shown to prevent the retinal degeneration observed in AY-9944-treated rats.[1] This is thought to be due to the reduction of oxidative stress and the formation of toxic 7-DHC-derived oxysterols.

Experimental Protocols

AY-9944 Administration via Oral Gavage

This protocol is adapted from studies investigating the teratogenic effects of AY-9944.

  • Animals: Pregnant Sprague-Dawley rats.

  • Materials:

    • AY-9944

    • Vehicle (e.g., sterile water)

    • Oral gavage needles

  • Procedure:

    • Prepare a solution of AY-9944 in the chosen vehicle at the desired concentration.

    • On gestation day 3, administer the AY-9944 solution to the pregnant rats via oral gavage.[2]

    • Control animals should receive an equivalent volume of the vehicle.

    • Monitor the animals daily for any signs of toxicity.

    • Collect serum and tissue samples at specified time points (e.g., gestation days 6, 9, 12, and 21) for sterol analysis.[2]

Dietary Intervention in AY-9944-Treated Rats

This protocol is designed to assess the impact of a cholesterol-enriched and antioxidant-supplemented diet on AY-9944-induced pathology.

  • Animals: Adult male Sprague-Dawley rats.

  • Materials:

    • AY-9944

    • Alzet osmotic pumps

    • Standard cholesterol-free rat chow

    • Custom diets:

      • 2% (w/w) Cholesterol-enriched chow

      • Cholesterol-enriched chow supplemented with antioxidants (e.g., Vitamin E, Vitamin C, sodium selenite)

  • Procedure:

    • Implant Alzet osmotic pumps subcutaneously to deliver a constant infusion of AY-9944.

    • Divide the rats into the following dietary groups:

      • Group A: AY-9944 + Cholesterol-free diet

      • Group B: AY-9944 + 2% Cholesterol-enriched diet

      • Group C: AY-9944 + Cholesterol-enriched diet with antioxidants

      • Group D: Control (no AY-9944) + Standard diet

    • Maintain the animals on their respective diets for the duration of the experiment (e.g., up to three postnatal months).[1]

    • At the end of the study, collect tissues (e.g., retina, liver, brain, serum) for histological and biochemical analysis.

Quantitative Data

Table 1: Effect of Dietary Cholesterol on Serum Sterol Levels in AY-9944-Treated Pregnant Rats (mg/dl)
Gestation DayTreatment GroupCholesterol7-Dehydrocholesterol (7-DHC)
Day 9 Control~25Not Detected
AY-9944 (oral)~11~11
Day 21 Control~30Not Detected
AY-9944 (oral)~15~5

Data synthesized from Kolf-Clauw et al., 1996.[2]

Table 2: 7-DHC to Cholesterol Molar Ratios in Tissues of Postnatal Rats Treated with AY-9944 on a Cholesterol-Free Diet
Tissue1 Postnatal Month3 Postnatal Months
Retina ≥ 4:1> 5:1
Brain ≥ 4:1Data not specified
Liver ≥ 4:1> 11:1
Serum ≥ 4:1> 11:1

Data from Xu et al., 2011 and Fliesler et al., 2004.[1][5]

Visualizations

Cholesterol_Biosynthesis_Pathway cluster_kandutsch_russell Kandutsch-Russell Pathway cluster_outcomes Downstream Effects 7-Dehydrodesmosterol 7-Dehydrodesmosterol Desmosterol Desmosterol 7-Dehydrodesmosterol->Desmosterol DHCR7 Lathosterol Lathosterol 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol SC5D Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7 Increased 7-DHC Increased 7-DHC Decreased Cholesterol Decreased Cholesterol AY9944 AY-9944 AY9944->7-Dehydrocholesterol Inhibits Oxysterols Oxysterols Increased 7-DHC->Oxysterols Oxidation Retinal Degeneration Retinal Degeneration Oxysterols->Retinal Degeneration Membrane dysfunction Membrane dysfunction Decreased Cholesterol->Membrane dysfunction

Caption: Cholesterol biosynthesis pathway indicating the site of AY-9944 inhibition.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_dietary_groups Dietary Intervention cluster_analysis Outcome Analysis Sprague-Dawley Rats Sprague-Dawley Rats AY-9944 Administration AY-9944 Administration Sprague-Dawley Rats->AY-9944 Administration Cholesterol-Free Diet Cholesterol-Free Diet AY-9944 Administration->Cholesterol-Free Diet Cholesterol-Enriched Diet Cholesterol-Enriched Diet AY-9944 Administration->Cholesterol-Enriched Diet Antioxidant-Supplemented Diet Antioxidant-Supplemented Diet AY-9944 Administration->Antioxidant-Supplemented Diet Biochemical Analysis Biochemical Analysis (Sterol Levels) Cholesterol-Free Diet->Biochemical Analysis Histological Analysis Histological Analysis (Retinal Morphology) Cholesterol-Free Diet->Histological Analysis Cholesterol-Enriched Diet->Biochemical Analysis Cholesterol-Enriched Diet->Histological Analysis Antioxidant-Supplemented Diet->Biochemical Analysis Antioxidant-Supplemented Diet->Histological Analysis

Caption: Experimental workflow for studying dietary impacts on AY-9944 treatment.

References

addressing variability in AY 9944 response across different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the DHCR7 inhibitor, AY-9944.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with AY-9944 in a question-and-answer format.

Question: Why am I observing little to no effect of AY-9944 in my cell line?

Answer: The lack of a significant response to AY-9944 can stem from several factors related to the specific biology of your cell line. Here are the primary reasons and troubleshooting steps:

  • Low DHCR7 Expression: The target of AY-9944 is the 7-dehydrocholesterol (B119134) reductase (DHCR7) enzyme. Cell lines with inherently low expression of DHCR7 will be less sensitive to its inhibition. For instance, some human hepatocellular carcinoma-derived cells have shown little response to AY-9944, which correlated with lower DHCR7 expression compared to more sensitive liver cancer cell lines like Huh-7.[1]

    • Recommendation: Before starting your experiment, check the DHCR7 expression level in your cell line of interest using databases like the Cancer Cell Line Encyclopedia (CCLE) or by performing a baseline qPCR or Western blot.

  • Low Sterol Biosynthesis Activity: The efficacy of AY-9944 is dependent on active cholesterol synthesis. If a cell line has low intrinsic sterol synthesis, inhibiting DHCR7 will have a minimal impact. This has been observed in ferroptosis-sensitive cancer cells like HT1080 and OVISE, which showed little response to AY-9944.[1]

    • Recommendation: Culture cells in a sterol-depleted medium to stimulate the endogenous cholesterol synthesis pathway before AY-9944 treatment.

  • Genetic Drift and Cell Line Heterogeneity: Cell lines can evolve in culture, leading to genetic and phenotypic differences between strains of the same cell line from different laboratories or even at different passage numbers.[2][3][4] This can result in significant variations in drug response.

    • Recommendation: Use low-passage number cells and regularly characterize your cell lines. If possible, obtain cell lines from a reputable cell bank.

Question: I'm observing unexpected or off-target effects. What could be the cause?

Answer: Off-target effects of AY-9944 are typically observed at higher concentrations.

  • Inhibition of Other Enzymes in the Cholesterol Pathway: At high doses (e.g., 300-1000 nM), AY-9944 can inhibit other enzymes upstream of DHCR7, such as DHCR14 and sterol Δ8-Δ7 isomerase.[1][5][6] This can lead to the accumulation of other sterol precursors, complicating the interpretation of your results.[1][6]

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration of AY-9944 for your specific cell line and experimental goals. For selective DHCR7 inhibition, concentrations between 10-100 nM are generally effective.[1][6]

  • Alterations in Signaling Pathways: AY-9944 can indirectly affect signaling pathways that are dependent on cholesterol, such as the Sonic Hedgehog (Shh) signaling pathway.[7][8]

    • Recommendation: When analyzing the effects of AY-9944, consider its potential impact on cholesterol-dependent signaling pathways.

A troubleshooting workflow for addressing variability in AY-9944 response is provided below.

G cluster_0 Start Start No_Effect Observing no or low AY-9944 effect? Start->No_Effect Check_DHCR7 Check DHCR7 expression (qPCR, Western, Database) No_Effect->Check_DHCR7 Yes Off_Target Observing off-target effects? No_Effect->Off_Target No Low_DHCR7 Is DHCR7 expression low? Check_DHCR7->Low_DHCR7 Consider_Alternative Consider alternative cell line with higher DHCR7 expression. Low_DHCR7->Consider_Alternative Yes Check_Sterol_Synthesis Assess sterol synthesis activity. Low_DHCR7->Check_Sterol_Synthesis No End End Consider_Alternative->End Low_Synthesis Is synthesis low? Check_Sterol_Synthesis->Low_Synthesis Stimulate_Synthesis Stimulate synthesis (e.g., sterol-depleted media). Low_Synthesis->Stimulate_Synthesis Yes Check_Concentration Review AY-9944 concentration used. Low_Synthesis->Check_Concentration No Stimulate_Synthesis->End Check_Concentration->End High_Concentration Is concentration > 100 nM? Off_Target->High_Concentration Yes Lower_Concentration Lower concentration to 10-100 nM range. High_Concentration->Lower_Concentration Yes Consider_Off_Target_Pathways Consider effects on cholesterol- dependent signaling (e.g., Shh). High_Concentration->Consider_Off_Target_Pathways No Lower_Concentration->End Consider_Off_Target_Pathways->End

Caption: Troubleshooting workflow for AY-9944 experiments.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of AY-9944?

AY-9944 is a potent and specific inhibitor of the enzyme 7-dehydrocholesterol reductase (DHCR7), which catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis: the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[5][9] Inhibition of DHCR7 leads to the accumulation of 7-DHC and a reduction in cellular cholesterol levels.[5][9] The IC50 for DHCR7 inhibition by AY-9944 is approximately 13 nM.[5]

The cholesterol biosynthesis pathway and the site of AY-9944 action are illustrated below.

G cluster_0 Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Squalene Squalene Isopentenyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol 7-DHC 7-Dehydrocholesterol Lanosterol->7-DHC DHCR7 DHCR7 7-DHC->DHCR7 Cholesterol Cholesterol DHCR7->Cholesterol AY9944 AY-9944 AY9944->DHCR7

Caption: Cholesterol biosynthesis pathway showing AY-9944 inhibition of DHCR7.

What are the known signaling pathways affected by AY-9944?

The primary effects of AY-9944 are mediated through the inhibition of cholesterol synthesis and the accumulation of 7-DHC. This can, in turn, affect several downstream signaling pathways:

  • Ferroptosis Suppression: Both genetic and pharmacological inhibition of DHCR7 with AY-9944 has been shown to suppress ferroptosis in human hepatocellular carcinoma Huh-7 cells.[1][6] The accumulation of 7-DHC, which can act as a radical trapping agent, is believed to be the primary mechanism for this protective effect.[1][6]

  • PI3K/AKT/mTOR Pathway: In colorectal cancer cell lines (SW480 and HCT116), inhibition of DHCR7 has been shown to inactivate the PI3K/AKT/mTOR signaling pathway, leading to decreased cell proliferation and invasion.[10]

  • Sonic Hedgehog (Shh) Signaling: Proper functioning of the Shh signaling pathway requires cholesterol.[11] The accumulation of 7-DHC and depletion of cholesterol due to AY-9944 treatment can impair Shh signaling.[7][11]

  • Autophagy: In dermal fibroblasts from individuals with Smith-Lemli-Opitz syndrome (a condition caused by defective DHCR7) and in cells treated with AY-9944, an increase in autophagic markers has been observed.[12]

The signaling pathways affected by AY-9944 are depicted below.

G cluster_0 AY9944 AY9944 DHCR7 DHCR7 AY9944->DHCR7 7-DHC_accumulation 7-DHC Accumulation DHCR7->7-DHC_accumulation inhibition leads to Cholesterol_depletion Cholesterol Depletion DHCR7->Cholesterol_depletion inhibition leads to Ferroptosis Ferroptosis 7-DHC_accumulation->Ferroptosis suppresses Autophagy Autophagy 7-DHC_accumulation->Autophagy induces PI3K_AKT_mTOR PI3K/AKT/mTOR Cholesterol_depletion->PI3K_AKT_mTOR inactivates Shh_Signaling Shh Signaling Cholesterol_depletion->Shh_Signaling impairs

Caption: Signaling pathways modulated by AY-9944.

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of AY-9944 in various cell lines based on published literature.

Cell LineConcentrationObserved EffectReference
Huh-7 (Human hepatocellular carcinoma)30 nMSuppression of ferroptosis[1]
HCT-8 and RD cells30 µMInhibition of EV-A71 VP1 protein expression[5]
Keratinocytes1 µg/mLAltered free sterol types[5]
Neuro2a (Mouse neuroblastoma)1-10 nMIncrease in 7-DHC and 7-DHD[13][14]
HT1080 (Human fibrosarcoma) & OVISE (Human ovarian clear cell carcinoma)30 and 100 nMLittle effect on ferroptosis[1]
MIA PaCa-2 (Human pancreatic cancer)Not specifiedIncreased autophagosome formation[12]
SW480 and HCT116 (Human colorectal cancer)Not specifiedDecreased cell viability and colony formation[10]

Experimental Protocols

General Protocol for AY-9944 Treatment in Cell Culture

This protocol provides a general framework for treating adherent cell lines with AY-9944. Optimization of cell density, AY-9944 concentration, and incubation time is recommended for each specific cell line and experiment.

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.

    • Allow cells to adhere and recover for 24 hours in a standard incubator (37°C, 5% CO2).

  • Preparation of AY-9944 Stock Solution:

    • Prepare a high-concentration stock solution of AY-9944 (e.g., 10 mM) in a suitable solvent such as DMSO.

    • Store the stock solution at -20°C or -80°C for long-term storage.[5]

  • Treatment:

    • On the day of the experiment, prepare working solutions of AY-9944 by diluting the stock solution in a complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentration of AY-9944. Include a vehicle control (medium with the same concentration of DMSO used for the highest AY-9944 concentration).

    • For experiments investigating ferroptosis, pre-treatment with AY-9944 for 1 hour before inducing ferroptosis is a common practice.[1] For other endpoints, treatment times can range from hours to days (e.g., 2 hours for viral protein expression, 48 hours for autophagy studies).[5][12]

  • Analysis:

    • Following treatment, cells can be harvested for various downstream analyses, such as:

      • Cell Viability Assays: MTT or LDH release assays.[1]

      • Western Blotting: To analyze protein expression levels (e.g., DHCR7, LC3B-II, viral proteins).[5][10][12]

      • qPCR: To analyze gene expression levels (e.g., DHCR7).[10]

      • Lipid Peroxidation Assays: Using probes like C11-BODIPY581/591 followed by flow cytometry.[1]

      • Sterol Analysis: Using gas chromatography-mass spectrometry (GC-MS) to measure levels of cholesterol and 7-DHC.

An example of an experimental workflow is provided below.

G cluster_0 Seed_Cells Seed cells and allow to adhere (24h) Prepare_AY9944 Prepare AY-9944 working solutions from stock in culture medium Seed_Cells->Prepare_AY9944 Treat_Cells Treat cells with AY-9944 (include vehicle control) Prepare_AY9944->Treat_Cells Incubate Incubate for desired duration (e.g., 1-48 hours) Treat_Cells->Incubate Analyze Analyze cells for desired endpoint (Viability, Western, qPCR, etc.) Incubate->Analyze

Caption: General experimental workflow for AY-9944 treatment.

References

Validation & Comparative

A Comparative Analysis of AY 9944 and BM 15766 as DHCR7 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the intricacies of cholesterol metabolism and related disorders like Smith-Lemli-Opitz Syndrome (SLOS), potent and specific inhibitors of 7-dehydrocholesterol (B119134) reductase (DHCR7) are indispensable tools. DHCR7 is the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis, catalyzing the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[1][2][3] Inhibition of this enzyme leads to a decrease in cholesterol and an accumulation of its precursor, 7-DHC, effectively mimicking the biochemical phenotype of SLOS.[1][4] This guide provides a detailed comparison of two widely used DHCR7 inhibitors: AY 9944 and BM 15766.

Mechanism of Action

Both this compound and BM 15766 are specific, competitive inhibitors of the DHCR7 enzyme.[4] They bind to the enzyme, preventing it from converting 7-DHC into cholesterol.[3] This targeted disruption of the final step in cholesterol synthesis makes them valuable for studying the physiological roles of cholesterol and the pathological consequences of its dysregulation.[2][4]

Quantitative Efficacy and Potency

The following table summarizes the key quantitative data regarding the inhibitory potency of this compound and BM 15766. While both are potent inhibitors, the reported IC50 values vary depending on the experimental system.

ParameterThis compoundBM 15766
Target Enzyme 7-dehydrocholesterol reductase (DHCR7)7-dehydrocholesterol reductase (DHCR7)
IC50 Value 13 nM (recombinant human DHCR7 expressed in yeast)[5][6][7][8][9]500 nM (inhibition of cholesterol biosynthesis in human HL-60 cells)[10]
Mechanism Specific, competitive inhibitor[4]Specific, competitive inhibitor[4]

Comparative Experimental Data

In Vitro Studies

Both compounds have been extensively used in cell culture models to investigate the effects of DHCR7 inhibition.

  • This compound: Treatment of various cell lines, including keratinocytes, Neuro2a cells, and human fibroblasts, with this compound leads to a dose-dependent increase in 7-DHC and a decrease in cholesterol.[4][5][11] It has been shown to affect Hedgehog (Hh) signaling, a pathway crucial for embryonic development where cholesterol plays a key role.[4][6][7] Recent studies have also demonstrated that DHCR7 inhibition by this compound can suppress ferroptosis, a form of iron-dependent cell death, in hepatocellular carcinoma cells.[12][13] Furthermore, this compound has been observed to inhibit the replication of viruses like the vesicular stomatitis virus (VSV).[14] However, at higher concentrations (above 100 nM), this compound can exhibit off-target effects, inhibiting other enzymes in the cholesterol pathway such as DHCR14.[12][15]

  • BM 15766: This piperazine (B1678402) derivative has been shown to reduce cholesterol biosynthesis by over 90% in primary monolayer cultures of adult rat hepatocytes, with a corresponding increase in cellular 7-DHC levels.[16][17] It has also been used to study the role of de novo cholesterol synthesis in corticosteroid production in isolated adrenal cells.[18] In other applications, BM 15766 has been used to investigate the link between cholesterol metabolism and Alzheimer's disease, where it was found to reduce the production of amyloid-β in vitro.[19][20]

In Vivo Studies

Animal models are crucial for understanding the systemic effects of DHCR7 inhibition. Both this compound and BM 15766 are teratogenic in rats and are used to create animal models that replicate features of SLOS.[4]

  • This compound: Administration of this compound to pregnant rats induces a SLOS-like phenotype in the offspring, characterized by elevated 7-DHC and reduced cholesterol in various tissues, including the brain.[4][5][14] This model has been instrumental in studying the developmental abnormalities associated with cholesterol deficiency.[1] In adult rats, treatment with this compound leads to a dose-dependent increase in brain concentrations of 7-DHC.[4]

  • BM 15766: Similar to this compound, maternal administration of BM 15766 to rats results in offspring with facial malformations and brain anomalies consistent with the holoprosencephaly spectrum seen in SLOS.[4] Feeding BM 15766 to adult rats leads to a significant decrease in plasma cholesterol and a sharp increase in 7-dehydrocholesterol levels, successfully reproducing the biochemical defect of SLOS.[21][22]

Signaling Pathway and Experimental Workflow

G cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Squalene Squalene Isopentenyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol ... ... Lanosterol->... multiple steps 7-Dehydrocholesterol (7-DHC) 7-Dehydrocholesterol (7-DHC) ...->7-Dehydrocholesterol (7-DHC) multiple steps Cholesterol Cholesterol 7-Dehydrocholesterol (7-DHC)->Cholesterol DHCR7 7-Dehydrocholesterol (7-DHC)->InhibitionPoint This compound This compound This compound->7-Dehydrocholesterol (7-DHC) BM 15766 BM 15766 BM 15766->7-Dehydrocholesterol (7-DHC) InhibitionPoint->Cholesterol

Caption: Inhibition of DHCR7 by this compound and BM 15766 blocks the final step of cholesterol synthesis.

G cluster_workflow Experimental Workflow for Inhibitor Efficacy Cell_Culture 1. Cell Culture (e.g., Neuro2a, Fibroblasts) Treatment 2. Treatment (this compound or BM 15766) - Vehicle Control - Dose-Response Cell_Culture->Treatment Harvest 3. Cell Harvesting & Lysis Treatment->Harvest Extraction 4. Sterol Extraction (e.g., Folch Method) Harvest->Extraction Analysis 5. Sterol Analysis (GC-MS or LC-MS) Extraction->Analysis Quantification 6. Data Quantification - 7-DHC Levels - Cholesterol Levels - Calculate IC50 Analysis->Quantification

Caption: A typical workflow for assessing the efficacy of DHCR7 inhibitors in a cell-based assay.

Experimental Protocols

DHCR7 Inhibition Assay in Cell Culture

This protocol provides a general framework for assessing the efficacy of DHCR7 inhibitors like this compound and BM 15766 in a cell culture system.

  • Cell Culture:

    • Plate cells (e.g., Neuro2a, human fibroblasts) in appropriate culture dishes (e.g., 96-well or 6-well plates) at a suitable density to achieve approximately 80% confluency at the time of harvesting.[23]

    • Culture overnight in a standard incubator (37°C, 5% CO2) to allow for cell attachment.[24]

  • Inhibitor Treatment:

    • Prepare stock solutions of this compound and BM 15766 in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitors in a complete culture medium to achieve the desired final concentrations.[24]

    • Remove the overnight culture medium and replace it with the medium containing the inhibitor or a vehicle control (medium with the same concentration of solvent).[24]

    • Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).[23][24]

  • Cell Harvesting and Sterol Extraction:

    • After incubation, wash the cells with Phosphate-Buffered Saline (PBS).[23]

    • Lyse the cells and add an internal standard solution containing isotopically labeled sterols (e.g., d7-cholesterol, d7-7-DHC) for accurate quantification.[23]

    • Extract lipids using a standard method, such as the Folch procedure, with a chloroform/methanol mixture.

  • Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

    • Saponify the lipid extract to release free sterols.

    • Derivatize the sterols to their trimethylsilyl (B98337) (TMS) ether derivatives to improve volatility for GC analysis.[1]

    • Inject the derivatized sample into a GC-MS system equipped with a capillary column.[1]

    • Identify and quantify cholesterol and 7-DHC by comparing their retention times and mass spectra to known standards and using the internal standards for normalization.

  • Data Analysis:

    • Calculate the concentrations of 7-DHC and cholesterol in each sample.

    • Plot the dose-response curves for the accumulation of 7-DHC and the reduction of cholesterol.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% change in the measured parameter.

Conclusion

Both this compound and BM 15766 are potent and specific inhibitors of DHCR7, widely employed by the scientific community to study cholesterol biosynthesis and model the human disorder SLOS. This compound is frequently cited with a very low nanomolar IC50, suggesting high potency.[5][6][9] Both compounds effectively induce the desired biochemical phenotype of 7-DHC accumulation and cholesterol depletion both in vitro and in vivo.[4] The choice between these inhibitors may depend on the specific experimental context, historical precedent within a particular research area, or commercial availability. Researchers should be mindful of potential off-target effects, particularly at higher concentrations, as has been noted for this compound.[15] Ultimately, both molecules serve as powerful chemical tools for advancing our understanding of the critical roles of cholesterol in health and disease.

References

AY-9944 vs. Triparanol: A Comparative Analysis of Cholesterol Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two notable inhibitors of cholesterol biosynthesis, AY-9944 and triparanol (B1683665). While both compounds effectively lower cholesterol levels, they do so through distinct mechanisms of action, leading to different biochemical profiles and associated side effects. This analysis is supported by available experimental data to aid in research and drug development endeavors.

Executive Summary

AY-9944 and triparanol are potent inhibitors of the late stages of cholesterol biosynthesis. AY-9944 primarily targets 7-dehydrocholesterol (B119134) reductase (DHCR7), the enzyme responsible for the final step in the Kandutsch-Russell pathway, leading to the accumulation of 7-dehydrocholesterol (7-DHC). In contrast, triparanol inhibits 24-dehydrocholesterol reductase (DHCR24), which catalyzes the terminal step in the Bloch pathway, resulting in the buildup of desmosterol (B1670304).[1][2] The differing points of intervention in the cholesterol synthesis cascade are crucial for understanding their distinct biological consequences. Triparanol, historically marketed as MER/29, was withdrawn from the market due to severe adverse effects, including cataracts and skin disorders, which are attributed to the accumulation of desmosterol.[1][3] AY-9944 remains a valuable tool in research, particularly in creating animal models for Smith-Lemli-Opitz syndrome (SLOS), a human disorder caused by DHCR7 deficiency.[4][5]

Mechanism of Action

The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that can proceed through two main branches in its later stages: the Kandutsch-Russell pathway and the Bloch pathway. AY-9944 and triparanol each target a key enzyme in one of these branches.

  • AY-9944: This compound is a selective inhibitor of 7-dehydrocholesterol reductase (DHCR7).[4] This enzyme catalyzes the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. Inhibition of DHCR7 by AY-9944 leads to a significant reduction in cholesterol levels and a marked accumulation of 7-DHC in various tissues.[6][7] At higher concentrations, AY-9944 has also been reported to inhibit DHCR14.[8][9]

  • Triparanol: This inhibitor acts on 24-dehydrocholesterol reductase (DHCR24).[1] This enzyme is responsible for the reduction of the double bond in the side chain of desmosterol to form cholesterol. Consequently, treatment with triparanol results in decreased cholesterol levels and a substantial accumulation of desmosterol.[10]

// Nodes for the main pathway "Lanosterol" [fillcolor="#FFFFFF"]; "Intermediates_KR" [label="Kandutsch-Russell\nPathway Intermediates", fillcolor="#FFFFFF"]; "7-Dehydrocholesterol" [label="7-Dehydrocholesterol\n(7-DHC)", fillcolor="#FBBC05"]; "Intermediates_B" [label="Bloch\nPathway Intermediates", fillcolor="#FFFFFF"]; "Desmosterol" [fillcolor="#FBBC05"]; "Cholesterol" [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Inhibitor nodes "AY9944" [label="AY-9944", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Triparanol" [label="Triparanol", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Enzyme nodes "DHCR7" [label="DHCR7", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DHCR24" [label="DHCR24", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Pathway connections "Lanosterol" -> "Intermediates_KR"; "Intermediates_KR" -> "7-Dehydrocholesterol"; "7-Dehydrocholesterol" -> "DHCR7" [arrowhead=none]; "DHCR7" -> "Cholesterol" [label=" "]; "Lanosterol" -> "Intermediates_B"; "Intermediates_B" -> "Desmosterol"; "Desmosterol" -> "DHCR24" [arrowhead=none]; "DHCR24" -> "Cholesterol" [label=" "];

// Inhibition connections "AY9944" -> "DHCR7" [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; "Triparanol" -> "DHCR24" [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; } END_DOT Caption: Inhibition of late-stage cholesterol biosynthesis by AY-9944 and triparanol.

Quantitative Data Presentation

The following tables summarize the available quantitative data for AY-9944 and triparanol. It is important to note that the experimental conditions for determining these values may differ across studies, which should be considered when making direct comparisons.

Table 1: In Vitro Potency of AY-9944 and Triparanol

InhibitorTarget EnzymeIC50Experimental SystemReference
AY-9944 DHCR713 nMRecombinant human DHCR7 expressed in yeast[8]
Triparanol DHCR24Not explicitly foundCultured rat hepatoma cells (H4-II-C3)[10]

Table 2: Effects on Sterol Composition in Cell Culture

InhibitorCell LineConcentrationEffect on Cholesterol SynthesisAccumulated PrecursorReference
AY-9944 Neuro2a cells1-10 nMInhibition of DHCR7 activity7-Dehydrocholesterol (7-DHC) and 7-Dehydrodesmosterol (7-DHD)[8]
Triparanol Rat hepatoma (H4-II-C3)4.5 µMComplete blockage from [14C]acetate or [2-14C]mevalonateDesmosterol[10]
Triparanol Rat hepatoma (H4-II-C3)45 µMAccumulation of intermediatesZymosterol[10]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of cholesterol biosynthesis inhibitors. Below are generalized protocols for key experiments.

In Vitro Cholesterol Synthesis Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the de novo synthesis of cholesterol in a cellular context.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Labeling cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., HepG2, Neuro2a) inhibitor_prep 2. Inhibitor Preparation (Serial Dilutions) incubation 3. Cell Treatment with Inhibitor inhibitor_prep->incubation radiolabeling 4. Radiolabeling (e.g., [14C]acetate) incubation->radiolabeling lipid_extraction 5. Lipid Extraction radiolabeling->lipid_extraction sterol_analysis 6. Sterol Analysis (GC-MS or HPLC) lipid_extraction->sterol_analysis data_analysis 7. Data Analysis (IC50 Calculation) sterol_analysis->data_analysis

Objective: To determine the half-maximal inhibitory concentration (IC50) of AY-9944 and triparanol on cholesterol biosynthesis.

Materials:

  • Cell line with active cholesterol biosynthesis (e.g., HepG2, Neuro2a, or primary hepatocytes).

  • Cell culture medium and supplements.

  • AY-9944 and triparanol.

  • Radiolabeled cholesterol precursor (e.g., [14C]acetate or [3H]mevalonate).

  • Solvents for lipid extraction (e.g., hexane, isopropanol).

  • Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) system.

Procedure:

  • Cell Culture: Plate cells in multi-well plates and culture until they reach a desired confluency.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of AY-9944 or triparanol for a predetermined period (e.g., 24-48 hours). Include a vehicle control.

  • Radiolabeling: Add the radiolabeled precursor to the culture medium and incubate for a specific duration (e.g., 2-4 hours) to allow for its incorporation into newly synthesized sterols.

  • Lipid Extraction: Wash the cells to remove unincorporated radiolabel, then lyse the cells and extract the total lipids.

  • Sterol Analysis: Separate the different sterol fractions (cholesterol, 7-DHC, desmosterol) using GC-MS or HPLC.

  • Data Analysis: Quantify the radioactivity in each sterol fraction. Calculate the percentage of inhibition of cholesterol synthesis for each inhibitor concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Profiling

GC-MS is a powerful technique for the separation, identification, and quantification of different sterols in a biological sample.

Objective: To analyze the accumulation of 7-dehydrocholesterol and desmosterol in cells treated with AY-9944 and triparanol, respectively.

Procedure:

  • Sample Preparation: Extract total lipids from cell pellets or tissues.

  • Saponification: Hydrolyze the lipid extract to release free sterols from their esterified forms.

  • Derivatization: Convert the sterols into more volatile derivatives (e.g., trimethylsilyl (B98337) ethers) to improve their chromatographic properties.[11]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different sterols based on their boiling points and interactions with the column. The mass spectrometer then fragments the eluted sterols and detects the resulting ions, allowing for their identification and quantification based on their unique mass spectra and retention times.[11][12]

Adverse Effects and Clinical Relevance

The distinct mechanisms of AY-9944 and triparanol lead to different safety profiles.

  • AY-9944: As a research tool, the long-term adverse effects in humans have not been extensively studied. However, its use in animal models to mimic Smith-Lemli-Opitz syndrome highlights the critical role of DHCR7 in development.[4] Inhibition of this enzyme can lead to a spectrum of abnormalities, reflecting the consequences of 7-DHC accumulation and cholesterol deficiency.

  • Triparanol: This drug was withdrawn from the market in 1962 due to severe side effects, including the development of irreversible cataracts, alopecia (hair loss), and skin disorders.[1] These toxicities are believed to be a direct result of the accumulation of desmosterol in tissues.[1]

Conclusion

AY-9944 and triparanol are potent inhibitors of cholesterol biosynthesis that act on the final steps of the Kandutsch-Russell and Bloch pathways, respectively. AY-9944's specific inhibition of DHCR7 makes it an invaluable tool for studying Smith-Lemli-Opitz syndrome and the role of 7-dehydrocholesterol. In contrast, the severe adverse effects associated with desmosterol accumulation caused by triparanol led to its clinical withdrawal. This comparative analysis underscores the importance of understanding the precise molecular targets of cholesterol-lowering agents and the physiological consequences of the accumulation of specific sterol precursors. For researchers in drug development, the history of triparanol serves as a critical case study on the potential for off-target or mechanism-based toxicity in cholesterol-modifying therapies.

References

A Comparative Guide to DHCR7 Genetic Knockout and AY 9944-Induced Models for Smith-Lemli-Opitz Syndrome Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate animal model is a critical step in studying Smith-Lemli-Opitz Syndrome (SLOS) and the broader field of cholesterol biosynthesis. This guide provides an objective comparison of two prominent models: genetic knockout of the 7-dehydrocholesterol (B119134) reductase (DHCR7) gene and pharmacological induction using the inhibitor AY 9944.

This comparison delves into the fundamental differences, experimental considerations, and key biochemical and phenotypic outcomes associated with each model. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks, this guide aims to equip researchers with the necessary information to make an informed decision for their specific research needs.

Core Comparison: Genetic Fidelity vs. Pharmacological Control

Genetic knockout models of DHCR7 directly replicate the genetic etiology of SLOS, which is caused by mutations in the DHCR7 gene.[1][2] This approach offers high fidelity to the human condition in terms of the underlying molecular defect. However, global DHCR7 knockouts often result in neonatal lethality, posing significant challenges for long-term studies.[3][4][5] To circumvent this, researchers have developed conditional and hypomorphic knockout models, which can exhibit milder or tissue-specific phenotypes.[1][2]

On the other hand, this compound-induced models offer a pharmacological approach to mimic the biochemical hallmarks of SLOS by inhibiting the DHCR7 enzyme.[6][7][8] This method provides temporal and dose-dependent control over the induction of the SLOS-like phenotype, which can be advantageous for studying disease progression and therapeutic interventions.[9] However, concerns regarding the specificity of this compound, potential off-target effects, and incomplete recapitulation of the full SLOS phenotype are important considerations.[6]

Quantitative Data Comparison

The following tables summarize key quantitative data from studies utilizing both DHCR7 knockout and this compound-induced models. These data highlight the characteristic biochemical changes in sterol levels.

Table 1: Sterol Level Alterations in DHCR7 Knockout Mouse Models

Model TypeTissue7-DHC AccumulationCholesterol ReductionReference
Global Knockout (Dhcr7-/-)Liver30- to 40-fold increaseMarkedly reduced[3][4]
Global Knockout (Dhcr7-/-)Brain30- to 40-fold increaseMarkedly reduced[3][4]
Liver-Specific Knockout (Dhcr7L-KO)PlasmaSignificantly elevatedNo significant change[1]
Liver-Specific Knockout (Dhcr7L-KO)LiverSignificantly elevatedDecreased in females[1]
Hypomorphic (T93M/Δ3-5)BrainMeasurable levels-[5]
Hypomorphic (T93M/Δ3-5)LiverMeasurable levels-[5]

Table 2: Sterol Level Alterations in this compound-Induced Rat Models

Treatment DetailsTissue7-DHC AccumulationCholesterol Reduction7-DHC/Cholesterol RatioReference
Long-term administrationSerumPresentLowered-[9]
Long-term administrationLiverPresentLowered-[9]
Long-term administrationBrainPresentLowered-[9]
Postnatal treatmentRetina--~4:1 at 1 month, >5:1 at 3 months[6]
Gestational day 3 treatmentSerumEqualed cholesterol on day 9Reduced by >50% on day 6-[8]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding the nuances of each model.

DHCR7 Knockout Mouse Model Generation (Global Knockout Example)

This protocol provides a general overview of the steps involved in creating a global DHCR7 knockout mouse using homologous recombination in embryonic stem (ES) cells.

  • Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Dhcr7 gene (e.g., exon 8) with a selection cassette, such as a neomycin resistance gene (neo).[10] The vector includes arms of homology that match the genomic sequences flanking the target exon to facilitate homologous recombination.

  • ES Cell Transfection and Selection: The targeting vector is introduced into ES cells, typically through electroporation.[10] ES cells that have successfully integrated the vector are selected for using an antibiotic, such as G418 (for the neo cassette).

  • Screening for Homologous Recombination: Selected ES cell clones are screened by PCR and Southern blotting to identify those in which the targeting vector has integrated at the correct genomic locus through homologous recombination.

  • Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts from a donor mouse strain.[10] These blastocysts are then surgically transferred into the uterus of a pseudopregnant female mouse.

  • Generation of Chimeric Mice: Pups born from the surrogate mother that are chimeras (composed of cells from both the host blastocyst and the injected ES cells) are identified, often by coat color.

  • Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring that inherit the targeted allele from the chimera are heterozygous for the Dhcr7 knockout.

  • Generation of Homozygous Knockouts: Heterozygous mice are interbred to produce homozygous knockout (Dhcr7-/-), heterozygous (Dhcr7+/-), and wild-type (Dhcr7+/+) offspring. Genotyping is performed by PCR to distinguish between the different genotypes.[11]

This compound-Induced Model in Rats

This protocol describes a general method for inducing a SLOS-like phenotype in rats using this compound. Dosing and timing can be adjusted based on the specific research question.

  • Animal Model: Sprague-Dawley rats are commonly used for this model.[12]

  • This compound Preparation: this compound dihydrochloride (B599025) is dissolved in a suitable vehicle, such as sterile water.[13]

  • Administration: this compound can be administered through various routes, including oral gavage or subcutaneous injection. The dosage and frequency of administration will influence the severity and duration of the biochemical phenotype. For example, oral administration to pregnant rats on a specific gestational day can be used to model the developmental defects of SLOS.[8] For postnatal studies, the inhibitor can be administered to pups.

  • Monitoring: Animals are monitored for changes in weight, development, and any adverse effects.

  • Biochemical and Phenotypic Analysis: At the desired time points, tissues and blood are collected for sterol analysis using methods like gas chromatography-mass spectrometry (GC-MS) to quantify cholesterol and 7-DHC levels.[14] Phenotypic assessments, such as neurological function or retinal histology, can also be performed.

Visualization of Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the biological and experimental processes.

Cholesterol_Biosynthesis_Pathway cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Point of Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase ... ... Mevalonate->... Squalene Squalene ...->Squalene Lathosterol Lathosterol ...->Lathosterol Lanosterol Lanosterol Squalene->Lanosterol Lanosterol->... 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol SC5D Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7 AY9944 AY9944 DHCR7_inhibition DHCR7_inhibition->7-Dehydrocholesterol Inhibits Experimental_Workflows cluster_knockout DHCR7 Genetic Knockout Model cluster_ay9944 This compound-Induced Model cluster_analysis Common Endpoint Analysis KO_Start Targeting Vector Construction KO_ES ES Cell Transfection & Selection KO_Start->KO_ES KO_Screen Screening for Homologous Recombination KO_ES->KO_Screen KO_Blastocyst Blastocyst Injection KO_Screen->KO_Blastocyst KO_Chimera Generation of Chimeric Mice KO_Blastocyst->KO_Chimera KO_Germline Germline Transmission KO_Chimera->KO_Germline KO_Homozygous Generation of Homozygous Knockouts KO_Germline->KO_Homozygous Analysis Sterol Profiling (GC-MS) Phenotypic Assessment Histopathology KO_Homozygous->Analysis AY_Start This compound Preparation AY_Admin Administration to Animals (e.g., Rats) AY_Start->AY_Admin AY_Monitor Monitoring & Observation AY_Admin->AY_Monitor AY_Analysis Biochemical & Phenotypic Analysis AY_Monitor->AY_Analysis AY_Analysis->Analysis

References

Unveiling Sterol Profile Alterations: A Comparative Guide to Mass Spectrometry Analysis Post-AY-9944 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular impact of therapeutic candidates is paramount. AY-9944, a potent inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), serves as a critical tool in modeling cholesterol biosynthesis disorders, such as Smith-Lemli-Opitz syndrome (SLOS). This guide provides a comparative analysis of sterol profiles in biological systems following AY-9944 treatment, with a focus on mass spectrometry-based quantification. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate a comprehensive understanding of the biochemical consequences of DHCR7 inhibition.

AY-9944 effectively blocks the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[1] This inhibition leads to a characteristic accumulation of 7-DHC and a concurrent reduction in cholesterol levels, a biochemical hallmark that can be precisely quantified using mass spectrometry.[2][3] The resulting shift in the sterol landscape has profound implications for cellular function and is a key area of investigation in drug development and disease modeling.

Quantitative Analysis of Sterol Alterations

Mass spectrometry offers a highly sensitive and specific method for the quantification of sterols in various biological matrices, including cell cultures, tissues, and serum. The following table summarizes the dose-dependent effects of AY-9944 on the sterol profile of Neuro2a cells, a murine neuroblastoma cell line. The data, derived from a study by Xu et al. (2011), clearly illustrates the impact of DHCR7 inhibition on cholesterol and 7-DHC levels.[2]

Treatment GroupTotal Cholesterol (ng/mg protein)7-Dehydrocholesterol (7-DHC) (ng/mg protein)7-DHC/Cholesterol Ratio
Control Neuro2a cells31.3 ± 5.40.21 ± 0.010.007 ± 0.001
Dhcr7-deficient Neuro2a cells31.5 ± 6.333.3 ± 6.21.07 ± 0.21
Control + 1 nM AY-994430.5 ± 4.11.39 ± 0.090.046 ± 0.003
Control + 10 nM AY-994427.5 ± 2.221.5 ± 5.10.78 ± 0.17
Control + 50 nM AY-994414.4 ± 3.725.4 ± 4.21.80 ± 0.17

Data presented as mean ± standard deviation. Data sourced from Xu et al. (2011).[2]

As evidenced by the table, treatment with AY-9944 induces a dose-dependent increase in 7-DHC and a corresponding decrease in total cholesterol, leading to a significant elevation in the 7-DHC/cholesterol ratio.[2] At a concentration of 50 nM, AY-9944 treatment of control cells results in a sterol profile remarkably similar to that of genetically Dhcr7-deficient cells.[2]

Experimental Protocols

Accurate and reproducible quantification of sterols by mass spectrometry relies on meticulous sample preparation and optimized analytical methods. Below are detailed protocols for cell culture and treatment, followed by sterol extraction, derivatization, and LC-MS/MS analysis, compiled from established methodologies.

Cell Culture and AY-9944 Treatment

The murine neuroblastoma cell line, Neuro2a, is a commonly used model for these studies.[2]

  • Cell Maintenance: Neuro2a cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Plating for Experiment: For experimental purposes, cells are plated at a density of 5 x 10^4 cells/cm^2 in DMEM with 10% FBS.[2]

  • AY-9944 Treatment: The day after plating, the culture medium is replaced with a serum-free medium (e.g., DMEM with N2 supplement). AY-9944 is then added to the medium at the desired concentrations (e.g., 1 nM, 10 nM, 50 nM) and incubated for 48 hours.[2]

  • Cell Harvesting: Following treatment, cells are washed with cold phosphate-buffered saline (PBS), harvested, and centrifuged. The resulting cell pellets are stored at -80°C until lipid extraction.[2]

Sterol Extraction and Derivatization
  • Cell Lysis: Frozen cell pellets are homogenized in RIPA lysis buffer containing antioxidants such as butylated hydroxytoluene (BHT) and triphenylphosphine (B44618) (TPP) to prevent auto-oxidation of sterols.[2]

  • Lipid Extraction: Lipids are extracted from the cell lysate using a modified Bligh-Dyer method with a chloroform:methanol (B129727) (1:1 v/v) solvent system.

  • Derivatization with PTAD: For enhanced sensitivity and chromatographic separation, 7-DHC can be derivatized with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). This reaction proceeds via a Diels-Alder cycloaddition. A freshly prepared solution of PTAD in methanol is added to the dried lipid extract and allowed to react at room temperature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation: The derivatized sterols are separated using reverse-phase liquid chromatography. An isocratic elution with a mobile phase of methanol containing a small percentage of acetic acid (e.g., 100:0.1, v/v) is often employed.

  • Mass Spectrometry Detection: A tandem mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) source is used for detection. The analysis is performed in positive ion mode using selected reaction monitoring (SRM) to enhance specificity and sensitivity.

Visualizing the Workflow and Pathway

To further clarify the experimental process and the underlying biochemical pathway, the following diagrams are provided.

G Cholesterol Biosynthesis Pathway and AY-9944 Inhibition cluster_pathway Kandutsch-Russell Pathway (Simplified) cluster_inhibition Pharmacological Intervention Lanosterol Lanosterol ... ... Lanosterol->... Multiple Steps 7-Dehydrocholesterol 7-Dehydrocholesterol ...->7-Dehydrocholesterol Multiple Steps Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7 DHCR7_inhibition Accumulation 7-DHC Accumulation 7-Dehydrocholesterol->Accumulation Leads to Reduction Cholesterol Reduction Cholesterol->Reduction Leads to AY_9944 AY-9944 DHCR7_inhibition->7-Dehydrocholesterol Inhibition

Caption: Inhibition of DHCR7 by AY-9944 in the cholesterol biosynthesis pathway.

G Experimental Workflow for Sterol Analysis Cell_Culture 1. Cell Culture & AY-9944 Treatment Harvesting 2. Cell Harvesting Cell_Culture->Harvesting Extraction 3. Lipid Extraction Harvesting->Extraction Derivatization 4. Derivatization (optional) Extraction->Derivatization LC_MS 5. LC-MS/MS Analysis Derivatization->LC_MS Data_Analysis 6. Data Analysis & Quantification LC_MS->Data_Analysis

Caption: A typical workflow for mass spectrometry-based analysis of sterols.

References

Validating the Efficacy of AY 9944: A Comparative Guide to Biochemical Markers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the inhibition of cholesterol biosynthesis, AY 9944 serves as a potent and specific tool. This guide provides a comprehensive comparison of biochemical markers to validate the effects of this compound, alongside alternative compounds, supported by experimental data and detailed protocols.

Introduction to this compound and Cholesterol Biosynthesis Inhibition

This compound is a well-characterized inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), the enzyme responsible for the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2][3] By blocking the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol, this compound induces a predictable and measurable shift in cellular sterol composition. This makes the analysis of specific sterols crucial for validating its on-target effect.

The primary biochemical consequence of DHCR7 inhibition by this compound is a dose-dependent accumulation of 7-DHC and a corresponding decrease in cholesterol levels.[1][2][3] Therefore, the ratio of 7-DHC to cholesterol is the most direct and reliable biochemical marker for quantifying the activity of this compound.

At higher concentrations (above 100 nM in Neuro2a cells), this compound can exhibit off-target effects by inhibiting other enzymes in the cholesterol biosynthesis pathway, such as DHCR14.[4] This leads to the accumulation of earlier sterol precursors, like 14-dehydrozymosterol, which can serve as a marker for these secondary effects.

Comparative Analysis of this compound and Alternatives

Several other compounds inhibit cholesterol biosynthesis, targeting either DHCR7 or other enzymes in the pathway. This section compares the effects of this compound with notable alternatives, providing quantitative data on their impact on key biochemical markers.

DHCR7 Inhibitors: this compound, BM 15766, and Cariprazine

This compound is a highly potent inhibitor of DHCR7. Studies in Neuro2a cells have shown that it causes a significant increase in 7-DHC levels at nanomolar concentrations.[4]

BM 15766 is another specific inhibitor of DHCR7.[5] While detailed dose-response tables are less common in publicly available literature, studies have demonstrated its dose-dependent action in reducing cholesterol biosynthesis by over 90% and causing a simultaneous increase in 7-DHC levels in primary rat hepatocytes.[2][5]

Cariprazine , an atypical antipsychotic, has been identified as a potent off-target inhibitor of DHCR7. Its effects on 7-DHC and cholesterol levels are comparable to those of this compound.

Table 1: Dose-Response Effects of DHCR7 Inhibitors on Sterol Levels in Neuro2a Cells

CompoundConcentration (nM)Change in 7-DHC Levels (Normalized to Control)Change in Desmosterol (B1670304) Levels (Normalized to Control)Change in Cholesterol Levels (Normalized to Control)
This compound 1IncreasedDecreasedNo significant change
10Significantly IncreasedSignificantly DecreasedNo significant change
100Peak IncreaseFurther DecreaseSlight Decrease
>100Decrease from peak (due to DHCR14 inhibition)--
Cariprazine 1.4 (IC50)---
10Significantly IncreasedSignificantly DecreasedNo significant change
100Continued IncreaseFurther DecreaseSlight Decrease

Note: Data synthesized from graphical representations in scientific literature. The values represent trends rather than exact figures.

DHCR24 Inhibitor: Triparanol

Triparanol inhibits a different enzyme in the cholesterol biosynthesis pathway, 24-dehydrocholesterol reductase (DHCR24), which converts desmosterol to cholesterol. Therefore, the primary biochemical markers for Triparanol's effect are the accumulation of desmosterol and a decrease in cholesterol.

Table 2: Effects of Triparanol on Sterol Levels

CompoundConcentration (µM)Effect on Desmosterol LevelsEffect on Cholesterol Synthesis
Triparanol 4.5Accumulation of desmosterolCompletely blocked
9 - 22.5Accumulation of desmosterol, zymosterol, and cholesta-5,7,24-trien-3β-olCompletely blocked
14 (IC50)-Inhibition of DHCR24

Experimental Protocols

Accurate quantification of sterol levels is paramount for validating the effects of this compound and its alternatives. The following are detailed methodologies for the analysis of sterols in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for Cellular Sterol Analysis

Objective: To quantify the levels of 7-dehydrocholesterol and cholesterol in cultured cells treated with DHCR7 inhibitors.

Methodology:

  • Cell Lysis and Lipid Extraction:

    • Harvest cells and wash with phosphate-buffered saline (PBS).

    • Lyse the cells and perform a total lipid extraction using a standard method such as the Bligh-Dyer procedure with a chloroform:methanol mixture.

  • Saponification:

    • To analyze total sterols (free and esterified), saponify the lipid extract using an alcoholic potassium hydroxide (B78521) solution to hydrolyze the sterol esters.

  • Extraction of Non-saponifiable Lipids:

    • Extract the non-saponifiable fraction containing the sterols with a non-polar solvent like hexane (B92381) or diethyl ether.

  • Derivatization:

    • Evaporate the solvent under a stream of nitrogen.

    • Derivatize the sterols to make them volatile for GC analysis. A common method is to convert them to their trimethylsilyl (B98337) (TMS) ethers using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • GC Conditions: Use a capillary column suitable for sterol analysis (e.g., a non-polar or medium-polarity column). Program the oven temperature with a gradient to separate the different sterols.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Monitor for characteristic ions of the TMS-derivatized 7-DHC and cholesterol to identify and quantify these compounds. Use an internal standard (e.g., epicoprostanol) for accurate quantification.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Plasma Sterol Analysis

Objective: To quantify the levels of various sterols, including 7-dehydrocholesterol and cholesterol, in plasma samples.

Methodology:

  • Sample Preparation:

    • To 200 µL of plasma, add an internal standard mixture containing deuterated analogs of the sterols of interest.

    • Precipitate proteins by adding methanol.

    • Perform a liquid-liquid extraction of lipids using a solvent system like methanol/dichloromethane.

  • Solid-Phase Extraction (SPE):

    • Further purify the lipid extract using a C18 SPE cartridge to remove interfering substances.

    • Elute the sterols with an appropriate solvent mixture (e.g., methanol/acetone/n-hexane).

  • HPLC-MS Analysis:

    • Dry the eluted sample and reconstitute it in a solvent compatible with the HPLC mobile phase.

    • Inject the sample into an HPLC system coupled to a mass spectrometer.

    • HPLC Conditions: Use a C18 reversed-phase column. Employ a gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water with a modifier such as ammonium (B1175870) acetate.

    • MS Conditions: Use an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in positive ion mode. Set the mass spectrometer to operate in selected reaction monitoring (SRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each sterol and its internal standard.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the cholesterol biosynthesis pathway and a general experimental workflow.

Cholesterol_Biosynthesis_Pathway cluster_pathway Cholesterol Biosynthesis Lanosterol Lanosterol ... ... Lanosterol->... Multiple Steps 7-Dehydrocholesterol 7-Dehydrocholesterol ...->7-Dehydrocholesterol Multiple Steps Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7 AY_9944 AY_9944->Cholesterol Inhibition

Caption: Inhibition of DHCR7 by this compound in the cholesterol biosynthesis pathway.

Experimental_Workflow Sample_Collection Biological Sample (Cells or Plasma) Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Purification Purification (e.g., SPE) Lipid_Extraction->Purification Derivatization Derivatization (for GC-MS) Purification->Derivatization Optional Analysis GC-MS or HPLC-MS Analysis Purification->Analysis Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: General experimental workflow for sterol analysis.

References

Cross-Validating AY 9944 Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and cellular biology, understanding the precise mechanism and comparative efficacy of chemical probes is paramount. This guide provides a comprehensive comparison of AY 9944, a potent inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), with alternative research models and compounds. By cross-validating findings with different molecular tools, scientists can gain deeper insights into the roles of cholesterol metabolism and Hedgehog signaling in various biological processes.

Probing Cholesterol Biosynthesis and Hedgehog Signaling

This compound is a widely utilized research tool that primarily functions by inhibiting DHCR7, the final enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2] This inhibition leads to an accumulation of the cholesterol precursor 7-dehydrocholesterol (7-DHC) and a subsequent decrease in cellular cholesterol levels. A key consequence of this action is the disruption of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis. The proper function of the Hh pathway component Smoothened (SMO) is dependent on cholesterol.

This guide will compare this compound with other modulators of cholesterol biosynthesis and direct inhibitors of the Hedgehog pathway, providing researchers with the necessary data and protocols to rigorously cross-validate their experimental findings.

Comparative Efficacy of DHCR7 Inhibitors

The most direct cross-validation of this compound's effects on cholesterol biosynthesis can be achieved by comparing it with other DHCR7 inhibitors.

CompoundTargetIC50 (DHCR7)Key FeaturesResearch Models
This compound DHCR713 nM[1][2]Potent and specific inhibitor, teratogenic, affects Hedgehog signaling.Rodent models (SLOS), Drosophila, various cell lines (Neuro2a, Huh-7).[3]
BM15766 DHCR7Not specifiedSpecific competitive inhibitor, teratogenic.[3]Rat models.[3]

Alternative Approaches to Inhibit Hedgehog Signaling

Researchers can also cross-validate the effects of this compound on the Hedgehog pathway by using inhibitors that target the pathway directly, downstream of cholesterol metabolism.

CompoundTargetMechanism of ActionKey FeaturesResearch Models
Cyclopamine (B1684311) Smoothened (SMO)Direct antagonist of the SMO protein.Plant-derived steroidal alkaloid, well-characterized Hh pathway inhibitor.Cell culture (Shh-light II, NIH/3T3), chick and zebrafish embryos.
Vismodegib Smoothened (SMO)Small molecule antagonist of SMO.FDA-approved for basal cell carcinoma, potent and specific.Cancer cell lines, xenograft models.
Sonidegib Smoothened (SMO)Small molecule antagonist of SMO.FDA-approved for basal cell carcinoma, potent and specific.Cancer cell lines, xenograft models.

Modulators of Intracellular Cholesterol Transport

A secondary effect of this compound is the alteration of intracellular cholesterol trafficking. This can be compared with compounds that directly target this process.

CompoundTargetMechanism of ActionKey FeaturesResearch Models
U18666A NPC1Inhibits egress of cholesterol from late endosomes/lysosomes.Induces a phenotype similar to Niemann-Pick type C disease.Various cell lines.
Imipramine UnknownInhibits cholesterol transport.Structurally unrelated to this compound, also affects Hh signaling in Drosophila.Drosophila, various cell lines.
Chloroquine UnknownInhibits cholesterol transport.Structurally unrelated to this compound, also affects Hh signaling in Drosophila.Drosophila, various cell lines.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the use of this compound and its alternatives.

Protocol 1: Inhibition of DHCR7 in Cell Culture using this compound

Objective: To induce 7-DHC accumulation and cholesterol depletion in cultured cells.

Cell Line: Neuro2a (mouse neuroblastoma) or Huh-7 (human hepatocellular carcinoma).

Materials:

  • This compound dihydrochloride

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • DMSO (for stock solution)

  • 6-well plates

  • Reagents for sterol extraction (e.g., hexane, isopropanol)

  • Gas chromatography-mass spectrometry (GC-MS) system for sterol analysis

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Seed Neuro2a or Huh-7 cells in 6-well plates and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing the desired concentration of this compound. A dose-response experiment is recommended (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO).

  • Incubate the cells for 24-48 hours.

  • After incubation, wash the cells with PBS and harvest them.

  • Extract lipids from the cell pellet using a suitable method (e.g., Folch extraction).

  • Analyze the sterol composition by GC-MS to quantify cholesterol and 7-DHC levels.

Protocol 2: Inhibition of Hedgehog Signaling using Cyclopamine

Objective: To inhibit Hedgehog pathway activity in a reporter cell line.

Cell Line: Shh-light II cells (NIH/3T3 cells stably transfected with a Gli-responsive luciferase reporter).

Materials:

  • Cyclopamine

  • Recombinant Shh protein (optional, for pathway stimulation)

  • Complete culture medium

  • Ethanol (B145695) (for stock solution)

  • 96-well plates

  • Luciferase assay reagent

Procedure:

  • Prepare a stock solution of cyclopamine in ethanol (e.g., 10 mM).

  • Seed Shh-light II cells in a 96-well plate.

  • After 24 hours, replace the medium with low-serum medium.

  • Treat the cells with varying concentrations of cyclopamine (e.g., 1 µM, 5 µM, 10 µM).

  • To stimulate the pathway, add a constant concentration of recombinant Shh protein to the wells (except for the negative control).

  • Incubate for 24-48 hours.

  • Lyse the cells and measure luciferase activity according to the manufacturer's instructions. A decrease in luciferase activity indicates inhibition of the Hedgehog pathway.

Visualizing the Mechanisms of Action

The following diagrams illustrate the signaling pathways and workflows discussed in this guide.

This compound Mechanism of Action cluster_Cholesterol_Biosynthesis Cholesterol Biosynthesis Pathway cluster_Hedgehog_Signaling Hedgehog Signaling Pathway 7-Dehydrocholesterol 7-Dehydrocholesterol Cholesterol Cholesterol SMO SMO Cholesterol->SMO Required for SMO function DHCR7 DHCR7 DHCR7->Cholesterol Shh Shh PTCH1 PTCH1 Shh->PTCH1 PTCH1->SMO SUFU SUFU SMO->SUFU Gli Gli SUFU->Gli Gli_A Gli (Active) Gli->Gli_A Target_Genes Hh Target Genes Gli_A->Target_Genes AY_9944 This compound AY_9944->DHCR7

Caption: Mechanism of this compound action on cholesterol biosynthesis and Hedgehog signaling.

Cross-Validation Experimental Workflow Treat_AY9944 Treat with this compound Measure_Upstream Measure Upstream Effects (7-DHC, Cholesterol Levels) Treat_AY9944->Measure_Upstream Measure_Downstream Measure Downstream Effects (Hh Target Gene Expression, Phenotype) Treat_AY9944->Measure_Downstream Treat_Alternative Treat with Alternative Compound (e.g., BM15766, Cyclopamine) Treat_Alternative->Measure_Upstream Treat_Alternative->Measure_Downstream Compare Compare Quantitative Data Measure_Upstream->Compare Measure_Downstream->Compare Conclusion Draw Conclusions on Cross-Validation Compare->Conclusion Start Start Start->Treat_Alternative

Caption: A logical workflow for cross-validating this compound findings.

References

A Comparative Analysis of AY-9944 and Other Hedgehog Pathway Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of AY-9944 with other prominent Hedgehog (Hh) pathway inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, potency, and the experimental protocols for their evaluation.

Introduction to Hedgehog Pathway Inhibition

The Hedgehog signaling pathway is a critical regulator of embryonic development and is largely quiescent in adult tissues. However, its aberrant reactivation is a key driver in several human cancers, including basal cell carcinoma and medulloblastoma. This has made the Hh pathway a significant target for therapeutic intervention. Inhibitors of this pathway can be broadly categorized by their molecular targets. The most common class of inhibitors directly targets the Smoothened (SMO) receptor, a 7-transmembrane protein essential for Hh signal transduction. In contrast, other molecules, such as AY-9944, modulate the pathway through indirect mechanisms.

Mechanism of Action: A Tale of Two Strategies

The key difference between AY-9944 and other well-known Hedgehog pathway inhibitors lies in their mechanism of action.

AY-9944: An Indirect Inhibitor via Cholesterol Biosynthesis

AY-9944 is a potent inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), the enzyme that catalyzes the final step in cholesterol biosynthesis—the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[1][2][3] The proper functioning of the Hedgehog signaling pathway is intricately linked to cholesterol homeostasis. Cholesterol is required for the covalent modification and proper signaling of the Sonic Hedgehog (Shh) ligand and is also thought to directly interact with and modulate the activity of the SMO receptor.[4] By inhibiting DHCR7, AY-9944 disrupts cholesterol production, leading to an accumulation of 7-DHC and a depletion of cellular cholesterol. This disruption of cholesterol metabolism indirectly interferes with the proper function of the Hedgehog pathway.[3][5]

SMO Antagonists: Direct Blockade of a Key Transducer

In contrast, inhibitors such as Vismodegib, Sonidegib, Glasdegib, and Taladegib are direct antagonists of the Smoothened (SMO) receptor.[6][7] In the canonical Hedgehog pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (PTCH) relieves the inhibition of SMO. This allows SMO to become active and initiate a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors, which then drive the expression of Hh target genes. SMO antagonists bind directly to the SMO receptor, preventing its activation and thereby blocking the entire downstream signaling cascade.[6][7]

Quantitative Performance Comparison

The following table summarizes the in vitro potency of AY-9944 and other selected Hedgehog pathway inhibitors. It is important to note that the IC50 values are derived from different assays, reflecting their distinct mechanisms of action. A direct comparison of potency should be made with caution, considering the different experimental setups.

InhibitorTargetAssay TypeIC50 (nM)
AY-9944 DHCR7Recombinant human Δ7-sterol reductase activity assay13[1][2]
Vismodegib SMOGLI-luciferase reporter assay (HEPM cells)2.8[8]
SMOSMO binding assay3[6]
Sonidegib SMOGLI-luciferase reporter assay (HEPM cells)12.7[8]
SMOSMO binding assay11[6]
Glasdegib SMONot specified in readily available public data-
Taladegib SMOBright-Glo assay (NIH/3T3 fibroblasts)<100

Experimental Protocols

Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition

This assay is a widely used method to quantify the activity of the Hedgehog pathway by measuring the transcriptional activity of the GLI transcription factors.

Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing GLI-responsive elements. Activation of the Hedgehog pathway leads to an increase in luciferase expression, which can be quantified by measuring luminescence. Inhibitors of the pathway will cause a dose-dependent decrease in the luminescence signal.

Detailed Methodology:

  • Cell Culture:

    • Use a suitable cell line, such as Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization).

    • Culture cells in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection agent (e.g., G418) to maintain the reporter constructs.

  • Assay Procedure:

    • Seed the reporter cells into a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of the test inhibitors (e.g., AY-9944, Vismodegib) in a low-serum medium.

    • Activate the Hedgehog pathway in the cells by adding a SMO agonist, such as SAG (Smoothened Agonist), or by using conditioned media from cells overexpressing a Hedgehog ligand.

    • Immediately add the serially diluted inhibitors to the appropriate wells. Include vehicle-only controls.

    • Incubate the plate for 24-48 hours at 37°C.

  • Luminescence Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the luciferase signal.

SMO Competitive Binding Assay

This assay is used to determine the binding affinity of unlabeled SMO inhibitors by measuring their ability to compete with a fluorescently labeled ligand for binding to the SMO receptor.

Principle: A fluorescently labeled SMO ligand, such as BODIPY-cyclopamine, is used as a tracer. When the tracer binds to the SMO receptor, its fluorescence polarization increases. Unlabeled competitor molecules will displace the tracer from the receptor, leading to a decrease in fluorescence polarization.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells overexpressing the human SMO receptor (e.g., HEK293-SMO).

    • Harvest the cells and prepare a crude membrane fraction by homogenization and differential centrifugation.

    • Determine the protein concentration of the membrane preparation.

  • Assay Procedure:

    • In a 96-well black plate, add the prepared cell membranes, a fixed concentration of the fluorescent tracer (BODIPY-cyclopamine), and serial dilutions of the unlabeled competitor inhibitor (e.g., Vismodegib, Sonidegib).

    • Include wells for total binding (tracer and membranes only) and non-specific binding (tracer, membranes, and a high concentration of an unlabeled SMO ligand).

    • Incubate the plate at room temperature in the dark to allow the binding to reach equilibrium.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer.

    • The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

DHCR7 Enzymatic Activity Assay

This assay measures the activity of the DHCR7 enzyme and can be used to determine the potency of inhibitors like AY-9944.

Principle: The assay measures the conversion of a substrate, such as ergosterol (B1671047) or radiolabeled 7-DHC, to its product by DHCR7 in a microsomal preparation. The product formation is then quantified.

Detailed Methodology:

  • Microsome Preparation:

    • Prepare liver microsomes from a suitable animal model (e.g., rat) as a source of DHCR7 enzyme.

    • Determine the protein concentration of the microsomal preparation.

  • Assay Procedure:

    • In a reaction tube, combine the liver microsomes, a reaction buffer containing a NADPH-generating system, and serial dilutions of the inhibitor (AY-9944).

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate (e.g., ergosterol).

    • Incubate the reaction at 37°C for a defined period.

    • Stop the reaction by adding a strong base or by extraction with an organic solvent.

  • Product Quantification:

    • Extract the sterols from the reaction mixture.

    • Analyze the sterol composition using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of product formed (e.g., brassicasterol (B190698) from ergosterol).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Mandatory Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits complex formation with GLI GLI GLI SUFU->GLI Sequesters GLI-R GLI (Repressor) GLI->GLI-R Proteolytic cleavage GLI-A GLI (Activator) GLI->GLI-A Activation & Nuclear Translocation Target Genes Target Genes GLI-R->Target Genes Represses GLI-A->Target Genes Activates AY-9944 AY-9944 DHCR7 DHCR7 AY-9944->DHCR7 Inhibits SMO Antagonists Vismodegib, Sonidegib, Glasdegib, Taladegib SMO Antagonists->SMO Inhibit Cholesterol Cholesterol DHCR7->Cholesterol Synthesizes Cholesterol->SMO Modulates activity

Caption: The Hedgehog signaling pathway and points of inhibition.

Gli_Luciferase_Assay cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout Seed Cells Seed Gli-reporter cells in 96-well plate Incubate_24h Incubate 24h Seed Cells->Incubate_24h Activate_Hh Activate Hedgehog pathway (e.g., with SAG) Prepare_Compounds Prepare serial dilutions of inhibitors Add_Inhibitors Add inhibitor dilutions Activate_Hh->Add_Inhibitors Incubate_48h Incubate 24-48h Add_Inhibitors->Incubate_48h Lyse_Cells Lyse cells Incubate_48h->Lyse_Cells Measure_Luciferase Measure Firefly & Renilla Luciferase activity Lyse_Cells->Measure_Luciferase Analyze_Data Normalize data and calculate IC50 Measure_Luciferase->Analyze_Data

Caption: Experimental workflow for a Gli-Luciferase reporter assay.

SMO_Binding_Assay cluster_assay Assay cluster_readout Readout Prepare_Membranes Prepare SMO-expressing cell membranes Combine_Reagents Combine membranes, tracer, and inhibitor in 96-well plate Prepare_Reagents Prepare fluorescent tracer & inhibitor dilutions Incubate Incubate to reach equilibrium Combine_Reagents->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Calculate specific binding and determine IC50 Measure_FP->Analyze_Data

Caption: Experimental workflow for a SMO competitive binding assay.

Conclusion

AY-9944 represents a distinct class of Hedgehog pathway inhibitor that acts indirectly by targeting cholesterol biosynthesis. This contrasts with the direct mechanism of SMO antagonists like Vismodegib, Sonidegib, Glasdegib, and Taladegib. The choice of inhibitor for research or therapeutic development will depend on the specific context, including the desire to target the pathway at different nodes and the potential for off-target effects. The experimental protocols provided in this guide offer a starting point for the in vitro characterization and comparison of these and other novel Hedgehog pathway inhibitors.

References

Assessing the Reproducibility of AY-9944-Induced Pathologies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental use of AY-9944 to induce pathologies, primarily as an animal model for Smith-Lemli-Opitz Syndrome (SLOS). We assess the reproducibility of these pathologies by examining the consistency of findings across various studies and compare its performance with an alternative DHCR7 inhibitor, BM15766. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to aid researchers in designing and interpreting their studies.

Comparative Analysis of DHCR7 Inhibitor-Induced Pathologies

The primary mechanism of AY-9944 is the potent and specific inhibition of 7-dehydrocholesterol (B119134) reductase (DHCR7), the enzyme responsible for the final step in cholesterol biosynthesis.[1][2] This inhibition leads to a decrease in cholesterol levels and an accumulation of its precursor, 7-dehydrocholesterol (7-DHC), the key biochemical hallmarks of SLOS.[3] The AY-9944-treated rat model has been instrumental in studying the pathogenesis of SLOS, including embryological dysgenesis, skeletal defects, and retinal degeneration.[3][4] While AY-9944 is a widely used tool, it's important to note that at high doses, it can also inhibit other enzymes in the cholesterol synthesis pathway, such as sterol Δ8-Δ7 isomerase.[1]

BM15766 is another specific, competitive inhibitor of DHCR7 that has been used to create animal models of SLOS.[4][5] Similar to AY-9944, administration of BM15766 to pregnant rats induces congenital malformations in the offspring.[6][7] Some studies suggest that BM15766 may be a more reliable pharmacological tool than AY-9944 for studying certain molecular aspects of SLOS, as high concentrations of AY-9944 can have off-target effects on signaling pathways independent of DHCR7 inhibition.[8]

The following table summarizes the key pathological findings from studies using AY-9944 and BM15766, providing a basis for assessing the reproducibility of these models.

Parameter AY-9944 BM15766 References
Biochemical Phenotype Consistently causes hypocholesterolemia and accumulation of 7-DHC in various tissues including brain, liver, and serum.Also induces hypocholesterolemia and accumulation of 7-DHC and 8-DHC in liver and testis.[1][3][5][9]
Induced Pathologies Holoprosencephaly, skeletal defects, male genital abnormalities, retinal degeneration, and increased levels of 7-DHC-derived oxysterols.Facial malformations and brain anomalies along the holoprosencephaly spectrum.[3][4][5][6][7][10][11]
Reported Reproducibility The biochemical and pathological phenotypes are consistently reported across multiple studies, though the severity can be dose- and timing-dependent. Improved protocols have increased postnatal viability for longer-term studies.The teratogenic effects are reported to be reproducible, inducing defects similar to those seen with AY-9944.[3][4][6][7]
Off-Target Effects At high concentrations, may inhibit sterol Δ8-Δ7 isomerase and affect signaling pathways independent of DHCR7. Also known to target DHCR14a, DHCR14b, and EBP.Considered by some to be a more reliable tool with fewer off-target effects on certain signaling pathways compared to high doses of AY-9944.[1][8][12]
Animal Models Primarily used in rats (Sprague-Dawley, Long-Evans hooded, Wistar) and in vitro in cell lines (e.g., Neuro2a).Used in rats to study teratogenic effects.[1][3][11][13][14]

Experimental Protocols

The following are generalized protocols for the use of AY-9944 based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental conditions.

In Vivo Administration in Rats (Model for SLOS)

  • Drug Preparation: AY-9944 (trans-1,4-bis(2-chlorobenzylaminomethyl) cyclohexane (B81311) dihydrochloride) can be custom synthesized or obtained from commercial suppliers.[3] For administration, it is typically dissolved in a suitable vehicle, such as sterile water or saline.

  • Animal Model: Sprague-Dawley or Long-Evans hooded rats are commonly used.[1][3]

  • Administration for Teratogenic Studies: To induce congenital malformations, pregnant rats are treated with AY-9944 at specific gestational time points. For example, administration on gestation day 3 can induce holoprosencephaly, while administration on day 10 can lead to male sexual malformations.[6][7]

  • Postnatal Administration for Chronic Models: For studying progressive pathologies like retinal degeneration, AY-9944 can be administered to rat pups. A reported dosing regimen is 7.5 mg/kg administered intraperitoneally every 6 days from postnatal day 2 to postnatal day 20.[1] This protocol has been shown to extend postnatal viability to at least three months.[3][4]

  • Assessment of Pathologies:

    • Biochemical Analysis: Serum and tissue levels of cholesterol and 7-DHC are measured using gas chromatography-mass spectrometry (GC-MS).[13]

    • Histological Analysis: Tissues of interest (e.g., brain, retina, liver) are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for morphological analysis.

    • Oxysterol Analysis: Levels of 7-DHC-derived oxysterols in tissues and fluids can be analyzed using HPLC-MS/MS to assess oxidative stress.[3]

In Vitro Administration

  • Cell Lines: Neuroblastoma cell lines such as Neuro2a are often used to study the effects of AY-9944 on sterol profiles and cellular pathways.[13][14]

  • Treatment: AY-9944 is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 1 nM to 10 µM).[8][13]

  • Incubation: Cells are typically incubated with AY-9944 for a period ranging from a few hours to several days, depending on the experimental endpoint.[1][14]

  • Analysis:

    • Sterol Profiling: Cellular lipids are extracted, and sterol levels are quantified by GC-MS.[13]

    • Cell Viability and Signaling Assays: Standard assays can be used to assess cytotoxicity and the impact on specific signaling pathways.[12][14]

Visualizing the Mechanism and Workflow

To better understand the molecular basis and experimental application of AY-9944, the following diagrams illustrate the affected signaling pathway and a typical experimental workflow.

Cholesterol_Biosynthesis_Pathway cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibitor Pharmacological Intervention Lanosterol Lanosterol ... ... Lanosterol->... Zymosterol Zymosterol ...->Zymosterol 7-Dehydrodesmosterol 7-Dehydrodesmosterol ...->7-Dehydrodesmosterol Lathosterol Lathosterol ...->Lathosterol Zymosterol->... Zymosterol->... Desmosterol Desmosterol 7-Dehydrodesmosterol->Desmosterol DHCR7 Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 7-Dehydrocholesterol (7-DHC) 7-Dehydrocholesterol (7-DHC) Lathosterol->7-Dehydrocholesterol (7-DHC) SC5D 7-Dehydrocholesterol (7-DHC)->Cholesterol DHCR7 AY9944 AY-9944 AY9944->7-Dehydrocholesterol (7-DHC) Inhibits DHCR7

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of DHCR7 by AY-9944.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Pathological Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Pregnant Rat) Administration Administer AY-9944 (e.g., i.p. injection) Animal_Model->Administration Drug_Prep Prepare AY-9944 Solution Drug_Prep->Administration Tissue_Collection Collect Tissues and Serum Administration->Tissue_Collection Phenotypic Phenotypic Observation (e.g., Malformations) Administration->Phenotypic Biochemical Biochemical Analysis (GC-MS for Sterols) Tissue_Collection->Biochemical Histological Histological Analysis Tissue_Collection->Histological Data_Analysis Analyze and Compare Data Biochemical->Data_Analysis Histological->Data_Analysis Phenotypic->Data_Analysis

Caption: A typical experimental workflow for inducing and assessing pathologies using AY-9944.

References

Validating DHCR7 Inhibition: A Comparative Guide to AY 9944 and Alternative Inhibitors Using Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AY 9944, a well-characterized inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), with other known inhibitors. The focus is on the validation of inhibitory activity through enzymatic assays, supported by experimental data and detailed protocols.

Introduction to DHCR7 Inhibition

7-dehydrocholesterol reductase (DHCR7) is the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis, catalyzing the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. Inhibition of DHCR7 is a critical area of research, particularly in the study of Smith-Lemli-Opitz syndrome (SLOS), a congenital disorder caused by mutations in the DHCR7 gene. Additionally, DHCR7 inhibition has been explored for its potential in cancer and neurodegenerative disease research. This compound is a potent and specific inhibitor of DHCR7, making it a valuable tool for studying the effects of cholesterol depletion and 7-DHC accumulation. This guide compares the enzymatic inhibition of DHCR7 by this compound with that of other compounds and provides a detailed protocol for validating these inhibitory effects in a laboratory setting.

Comparative Analysis of DHCR7 Inhibitors

The inhibitory potency of various compounds against DHCR7 can be quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for this compound and several alternative compounds that have been reported to inhibit DHCR7.

CompoundIC50 (nM)Notes
This compound 13 [1][2][3][4][5]A specific and widely used DHCR7 inhibitor.
Cariprazine1.4An atypical antipsychotic with potent off-target DHCR7 inhibitory activity.
Trazodone33An antidepressant that also exhibits DHCR7 inhibition.
Metoprolol208A beta-blocker with weaker DHCR7 inhibitory effects.
BM15766Not specifiedA potent inhibitor of DHCR7, though a precise IC50 value is not readily available in recent literature.[3]
TriparanolNot specifiedA historical cholesterol-lowering agent that inhibits DHCR7 but was withdrawn due to toxicity.[3]
U18666ANot specifiedPrimarily an inhibitor of intracellular cholesterol transport, with some effects on cholesterol biosynthesis.[2]

Signaling Pathway and Inhibition

The following diagram illustrates the terminal step of the cholesterol biosynthesis pathway and the point of inhibition by DHCR7 inhibitors like this compound.

DHCR7_Pathway cluster_pathway Cholesterol Biosynthesis cluster_inhibition Inhibition 7-Dehydrocholesterol 7-Dehydrocholesterol DHCR7 DHCR7 7-Dehydrocholesterol->DHCR7 Substrate Cholesterol Cholesterol DHCR7->Cholesterol Product AY_9944 This compound AY_9944->DHCR7 Inhibition

Caption: Cholesterol biosynthesis pathway showing DHCR7 and its inhibition by this compound.

Experimental Protocol: DHCR7 Enzymatic Assay

This protocol details an in vitro enzymatic assay to measure the activity of DHCR7 and validate the inhibitory potential of compounds like this compound. The assay utilizes liver microsomes as a source of DHCR7 and measures the conversion of a substrate, ergosterol (B1671047), to its product, brassicasterol, via High-Performance Liquid Chromatography (HPLC). Ergosterol is often used as a substrate because neither it nor its product is endogenously present in mammalian microsomes, simplifying detection.

Materials:

  • Rat liver microsomes

  • Ergosterol (substrate)

  • NADPH (cofactor)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • This compound or other test inhibitors

  • Methanol

  • Hexane (B92381)

  • Internal standard (e.g., stigmasterol)

  • HPLC system with a UV detector

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Dissolve ergosterol in a suitable solvent (e.g., ethanol) to create a stock solution.

    • Prepare a stock solution of NADPH in the phosphate buffer.

    • Prepare stock solutions of this compound and other test inhibitors in an appropriate solvent (e.g., DMSO).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Potassium phosphate buffer

      • Rat liver microsomes (typically 0.1-0.5 mg of protein)

      • Ergosterol (final concentration of ~30-50 µM)

      • Test inhibitor at various concentrations (or vehicle control)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH (final concentration of ~1 mM).

    • Incubate the reaction mixture at 37°C for a set time (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a volume of methanol.

    • Add an internal standard (e.g., stigmasterol) to each sample to correct for extraction efficiency.

    • Extract the lipids by adding hexane, vortexing vigorously, and centrifuging to separate the phases.

    • Carefully collect the upper hexane layer containing the lipids. Repeat the extraction process for complete recovery.

    • Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

  • Analysis by HPLC:

    • Reconstitute the dried lipid extract in the mobile phase (e.g., methanol/water mixture).

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Separate the sterols using an isocratic or gradient elution with a suitable mobile phase.

    • Detect the substrate (ergosterol) and product (brassicasterol) using a UV detector at an appropriate wavelength (e.g., 282 nm for ergosterol).

    • Quantify the amount of product formed by comparing the peak area to that of the internal standard and a standard curve.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for the control and inhibitor-treated samples.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram outlines the workflow for the DHCR7 enzymatic assay.

Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Substrate, Cofactor, Inhibitors) Mix Combine Reagents, Microsomes, Substrate, and Inhibitor Reagents->Mix Microsomes Thaw Liver Microsomes Microsomes->Mix Pre-incubate Pre-incubate at 37°C Mix->Pre-incubate Initiate Initiate with NADPH Pre-incubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (add Methanol) Incubate->Terminate Extract Lipid Extraction (with Hexane) Terminate->Extract Dry Evaporate Solvent Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute HPLC Analyze by HPLC-UV Reconstitute->HPLC Data Calculate IC50 HPLC->Data

Caption: Workflow for the in vitro DHCR7 enzymatic assay.

Conclusion

The validation of DHCR7 inhibition is crucial for advancing research in related metabolic and developmental disorders. This compound serves as a benchmark for a potent and specific DHCR7 inhibitor. The provided enzymatic assay protocol offers a reliable method for quantifying the inhibitory activity of this compound and other compounds. By employing standardized assays, researchers can generate comparable data, leading to a better understanding of the structure-activity relationships of DHCR7 inhibitors and facilitating the development of novel therapeutic agents.

References

A Comparative Analysis of AY 9944: In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between in vitro and in vivo experimental outcomes is paramount. This guide provides a comprehensive comparison of the effects of AY 9944, a potent inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), in both laboratory and living organism settings. The data presented herein is crucial for designing experiments, interpreting results, and advancing research in areas such as cholesterol metabolism, developmental disorders, and neurobiology.

This compound is a well-characterized tool compound used to model the biochemical phenotype of Smith-Lemli-Opitz Syndrome (SLOS), a human genetic disorder caused by mutations in the DHCR7 gene.[1] Its primary mechanism of action is the specific inhibition of DHCR7, the enzyme that catalyzes the final step in cholesterol biosynthesis, the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[1] This inhibition leads to a characteristic decrease in cholesterol levels and an accumulation of 7-DHC.[1]

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound observed in various in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound

Cell TypeConcentrationDurationKey FindingReference
Recombinant human DHCR7 (expressed in yeast)13 nM (IC50)N/A50% inhibition of DHCR7 enzyme activity.[2][3]
Keratinocytes1 µg/mL15 hoursAltered free sterol composition.[2]
HCT-8 and RD cells15, 30 µM2 hours (pretreatment)Significant reduction in EV-A71 VP1 protein levels.[2]
Fetal mouse spinal cord culturesNot specified4-7 daysRetarded myelinogenesis and induction of cytoplasmic inclusions.[4]
Murine primary hepatocytesNot specifiedNot specifiedSuppressed ferroptosis induced by RSL-3, iron overload, and cysteine deprivation.[5]
Neuro2a cellsNot specified15 hoursReduced VSV-eGFP total integrated fluorescence to ~40% of untreated cells.[6][7]

Table 2: In Vivo Effects of this compound in Rats

Animal ModelDosageAdministration Route & FrequencyDurationKey FindingsReference
Long–Evans hooded rats7.5 mg/kgIntraperitoneal injection, every 6 daysFrom postnatal day 2 to 20Reduced brain cholesterol and increased 7-DHC in all brain regions, lasting up to 400 days post-treatment. More severe effects on plasma and liver sterols in female rats.[2]
Sprague-Dawley ratsNot specifiedNot specifiedLong-termLowered cholesterol and partial replacement by 7-DHC in serum, liver, adrenals, lungs, and brain.[8][8]
Pregnant ratsOrally on gestation day 3Single doseGestationRapid reduction in cholesterol (>50% by day 6) and accumulation of 7-DHC, 8-DHC, and trienols, mimicking SLOS. Dose-dependent hypocholesterolemia and 7-DHC accumulation. Reduced progesterone (B1679170) levels.[9]
Sprague-Dawley rats25 mg/kgSubcutaneous injectionNot specifiedIncreased accumulation of 7-DHC and decreased cholesterol levels in various tissues.[3]

Signaling Pathway and Experimental Workflow

The primary molecular target of this compound is DHCR7 within the cholesterol biosynthesis pathway. The inhibition of this enzyme has downstream consequences, including the potential modulation of signaling pathways that are dependent on cholesterol, such as the Hedgehog signaling pathway.

AY_9944_Mechanism_of_Action Mechanism of Action of this compound on Cholesterol Biosynthesis cluster_pathway Cholesterol Biosynthesis Pathway (Simplified) cluster_intervention Pharmacological Intervention cluster_downstream Downstream Consequences 7-Dehydrocholesterol 7-Dehydrocholesterol DHCR7 DHCR7 7-Dehydrocholesterol->DHCR7 Cholesterol Cholesterol Hedgehog_Signaling Hedgehog_Signaling Cholesterol->Hedgehog_Signaling Required for proper function DHCR7->Cholesterol AY_9944 AY_9944 AY_9944->DHCR7 Inhibits

Caption: Mechanism of this compound action on the cholesterol biosynthesis pathway.

The experimental workflow for a typical study investigating the effects of this compound, whether in vitro or in vivo, generally follows a structured approach.

Experimental_Workflow General Experimental Workflow for this compound Studies Start Start Model_Selection Model Selection (In Vitro Cell Culture or In Vivo Animal Model) Start->Model_Selection AY9944_Treatment This compound Treatment (Dose and Duration Response) Model_Selection->AY9944_Treatment Sample_Collection Sample Collection (Cells, Tissues, Serum) AY9944_Treatment->Sample_Collection Biochemical_Analysis Biochemical Analysis (Sterol Profile by GC-MS) Sample_Collection->Biochemical_Analysis Functional_Assays Functional Assays (e.g., Cell Viability, Protein Expression, Myelination) Sample_Collection->Functional_Assays Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Functional_Assays->Data_Analysis End End Data_Analysis->End

Caption: A generalized experimental workflow for studying the effects of this compound.

Detailed Experimental Protocols

In Vitro DHCR7 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on DHCR7.

  • Methodology: Recombinant human DHCR7 is expressed in a suitable system, such as yeast cells. The enzyme activity is measured by monitoring the conversion of 7-dehydrocholesterol to cholesterol. The assay is performed in the presence of varying concentrations of this compound. The IC50 value is then calculated from the dose-response curve.[2][3]

In Vivo Animal Studies (Rat Model of SLOS)

  • Objective: To investigate the in vivo effects of this compound on sterol metabolism and development.

  • Animal Model: Pregnant Sprague-Dawley or Long-Evans hooded rats are commonly used.[2][9]

  • Drug Administration: this compound is administered via oral gavage or intraperitoneal injection at specific dosages and time points during gestation or postnatal development.[2][9]

  • Sample Collection: Blood (serum), brain, liver, and other tissues are collected from the dams and/or pups at various time points.[8][9]

  • Sterol Analysis: Sterol profiles in the collected samples are analyzed using gas chromatography-mass spectrometry (GC-MS) to quantify the levels of cholesterol, 7-dehydrocholesterol, and other sterol intermediates.[9]

  • Phenotypic Analysis: Pups are examined for developmental abnormalities, and tissues can be processed for histological or further molecular analysis.[9]

Cell-Based Assays

  • Objective: To study the cellular effects of this compound.

  • Cell Culture: Various cell lines (e.g., keratinocytes, HCT-8, RD, Neuro2a) or primary cells (e.g., hepatocytes) are cultured under standard conditions.[2][5][7]

  • Treatment: Cells are treated with different concentrations of this compound for specified durations.

  • Analysis: Depending on the research question, a variety of assays can be performed, including:

    • Western Blotting: To analyze the expression levels of specific proteins (e.g., viral proteins).[2]

    • Microscopy: To observe morphological changes, such as myelination or the formation of intracellular inclusions.[4]

    • Cell Viability/Toxicity Assays: To assess the impact of this compound on cell health.

    • Metabolic Assays: To measure changes in cellular metabolism, such as the inhibition of ferroptosis.[5]

Conclusion

The comparison of in vitro and in vivo data for this compound highlights its consistent and specific action as a DHCR7 inhibitor. In vitro studies are invaluable for elucidating the direct molecular mechanism and for high-throughput screening, while in vivo models are essential for understanding the systemic and developmental consequences of impaired cholesterol synthesis. The use of this compound in both settings has been instrumental in advancing our knowledge of SLOS and the fundamental roles of cholesterol in biology. Researchers should carefully consider the specific context and experimental system when interpreting data generated with this potent inhibitor.

References

Safety Operating Guide

Proper Disposal of AY 9944: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of AY 9944, a potent inhibitor of cholesterol biosynthesis.

This compound is classified as toxic if swallowed (Acute toxicity, oral - Category 3) and requires careful management throughout its lifecycle in the laboratory, from receipt to disposal.[1] Adherence to proper disposal protocols is paramount to ensure the safety of laboratory personnel and to prevent environmental contamination.

Immediate Safety and Disposal Plan

All waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous waste. Disposal procedures should always be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Waste Segregation and Container Management

Proper segregation and labeling of waste streams are fundamental to safe disposal.

Waste TypeContainer RequirementsLabeling Information
Solid this compound Waste A designated, sealed, and clearly labeled hazardous waste container."Hazardous Waste," "this compound," and any other components of the waste stream.
Liquid this compound Waste A designated, leak-proof, and sealed hazardous waste container compatible with the solvent used."Hazardous Waste," "this compound," the solvent(s), and approximate concentrations.
Contaminated Labware (e.g., pipette tips, gloves, weigh boats) A designated, sealed, and clearly labeled hazardous waste container."Hazardous Waste," "this compound Contaminated Debris."

Step-by-Step Disposal Procedures

  • Pure or Unused this compound:

    • Keep the compound in its original, tightly sealed container.

    • If the original container is compromised, transfer the material to a suitable, properly labeled hazardous waste container.

    • Store in a designated and secure hazardous waste accumulation area.

  • Solutions Containing this compound:

    • Collect all aqueous and organic solutions containing this compound in a designated hazardous liquid waste container.

    • Do not dispose of solutions down the drain.

    • Ensure the waste container is properly sealed to prevent leaks and evaporation.

  • Contaminated Materials:

    • Solid Waste: Items such as gloves, absorbent pads, and weighing paper that have come into contact with this compound should be collected in a designated hazardous waste container for solids.

    • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

    • Glassware: Contaminated glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or a solvent in which this compound is soluble). The rinsate must be collected as hazardous liquid waste. After thorough decontamination, the glassware can be washed according to standard laboratory procedures.

Spill and Emergency Procedures

In the event of a spill, the primary concern is to prevent exposure and contain the material.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection, when handling this compound.

  • Spill Containment: For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).

  • Cleanup: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Ventilation: Ensure adequate ventilation during cleanup.

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound and associated waste.

This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_disposal Final Disposal pure_ay9944 Pure/Unused this compound solid_waste Solid Hazardous Waste (Pure Compound, Debris) pure_ay9944->solid_waste solutions This compound Solutions liquid_waste Liquid Hazardous Waste (Solutions, Rinsate) solutions->liquid_waste contaminated_materials Contaminated Materials contaminated_materials->solid_waste ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) solid_waste->ehs_pickup liquid_waste->ehs_pickup licensed_contractor Disposal by Licensed Hazardous Waste Contractor ehs_pickup->licensed_contractor

References

Personal protective equipment for handling AY 9944

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of AY-9944, a potent inhibitor of cholesterol biosynthesis. Due to its highly teratogenic nature, strict adherence to the following protocols is mandatory to ensure personnel safety and prevent developmental hazards.

Hazard Identification and Personal Protective Equipment (PPE)

AY-9944 is classified as a highly teratogenic compound, meaning it can cause birth defects.[1] Exposure during pregnancy can lead to congenital abnormalities. Therefore, all handling must be conducted with the utmost care, utilizing appropriate engineering controls and personal protective equipment.

Table 1: Required Personal Protective Equipment (PPE) for Handling AY-9944

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Prevents skin contact and absorption. The outer glove should be removed and disposed of as hazardous waste immediately after handling.
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes or aerosolized particles.
Body Protection A disposable, fluid-resistant lab coat with tight-fitting cuffs. A full-body "bunny suit" may be required for large quantities or when there is a high risk of contamination.[2]Prevents contamination of personal clothing and skin. Gowns should be changed immediately after a spill or every two to three hours during continuous work.[2]
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Required when handling the powdered form of AY-9944 to prevent inhalation of airborne particles.

Safe Handling and Operational Plan

All procedures involving AY-9944 must be performed within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[3]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the designated work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as specified in Table 1.

  • Weighing: If weighing the solid form, do so within the chemical fume hood. Use a dedicated, labeled weigh boat and utensils.

  • Dissolving: AY-9944 has limited solubility in aqueous solutions but is soluble in DMSO (to 5 mM) and water (to 50 mM).[4] When preparing solutions, add the solvent slowly to the AY-9944 powder to avoid splashing.

  • Experimental Use: Conduct all experimental procedures within the fume hood.

  • Post-Handling: After completion of work, decontaminate all surfaces and equipment with a suitable laboratory disinfectant.

  • Doffing PPE: Remove PPE in the reverse order of donning, ensuring not to touch the outside of contaminated items with bare hands. Dispose of all disposable PPE as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Spill and Emergency Procedures

In the event of a spill, immediate action is crucial to prevent exposure and contamination.

Spill Cleanup Protocol:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Assess the Spill: Determine the extent and nature of the spill.

  • Cleanup (for small spills):

    • Ensure proper PPE is worn.

    • Cover the spill with an absorbent material (e.g., chemical spill pads or vermiculite).

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with a detergent solution, followed by a rinse with water.

  • Large Spills: For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately.

Storage and Disposal Plan

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Table 2: Storage and Disposal Guidelines for AY-9944

AspectGuideline
Storage Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Recommended storage temperatures are -20°C for up to one year or -80°C for up to two years for stock solutions.[5]
Disposal All waste contaminated with AY-9944, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Experimental Workflow and Signaling Pathway

AY-9944 is a potent inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), the final enzyme in the cholesterol biosynthesis pathway. This inhibition leads to an accumulation of 7-dehydrocholesterol (7-DHC) and a depletion of cholesterol.

AY9944_Mechanism cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition by AY-9944 7-Dehydrocholesterol 7-Dehydrocholesterol DHCR7 DHCR7 7-Dehydrocholesterol->DHCR7 Cholesterol Cholesterol DHCR7->Cholesterol AY_9944 AY_9944 AY_9944->DHCR7 Inhibits

Caption: Mechanism of AY-9944 action on the cholesterol biosynthesis pathway.

The experimental workflow for utilizing AY-9944 typically involves treating cells or animal models with a specific concentration of the compound and then assessing the downstream effects on cholesterol levels, lipid profiles, or related signaling pathways.

Experimental_Workflow Start Start Prepare_AY9944_Solution Prepare_AY9944_Solution Start->Prepare_AY9944_Solution Treat_Cells_or_Animal_Model Treat_Cells_or_Animal_Model Prepare_AY9944_Solution->Treat_Cells_or_Animal_Model Incubation_Period Incubation_Period Treat_Cells_or_Animal_Model->Incubation_Period Harvest_Samples Harvest_Samples Incubation_Period->Harvest_Samples Analysis Biochemical Assays (e.g., Cholesterol Measurement) - or - Gene/Protein Expression Analysis Harvest_Samples->Analysis Data_Interpretation Data_Interpretation Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: General experimental workflow for studies involving AY-9944.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
AY 9944
Reactant of Route 2
Reactant of Route 2
AY 9944

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。